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  • Product: 5-Bromo-nicotinic acid propyl ester
  • CAS: 1033692-96-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Bromo-nicotinic Acid Propyl Ester

This guide provides a comprehensive technical overview for the synthesis of 5-bromo-nicotinic acid propyl ester, a valuable building block in medicinal chemistry. As a key intermediate, its utility in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of 5-bromo-nicotinic acid propyl ester, a valuable building block in medicinal chemistry. As a key intermediate, its utility in the development of novel pharmaceutical agents, including kinase inhibitors and antiviral compounds, necessitates robust and reproducible synthetic protocols[1][2]. This document details two primary synthetic strategies, offering insights into the chemical rationale, step-by-step experimental procedures, and critical safety considerations for researchers and drug development professionals.

Section 1: Strategic Synthesis Analysis

The esterification of a carboxylic acid is a fundamental transformation in organic synthesis. For the preparation of 5-bromo-nicotinic acid propyl ester, two principal pathways are considered, each with distinct advantages and mechanistic underpinnings.

  • Two-Step Acyl Chloride Pathway: This is the most robust and generally high-yielding approach. The carboxylic acid is first activated by converting it to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride[3][4]. This intermediate readily reacts with an alcohol in the second step to form the ester. The primary advantage is that the reactions are irreversible. The formation of gaseous byproducts (SO₂ and HCl) in the first step drives the reaction to completion, and the subsequent reaction of the acyl chloride with the alcohol is rapid and efficient[4].

  • Direct Fischer Esterification: This classic method involves heating the carboxylic acid and the alcohol (n-propanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄)[5][6]. The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol or by actively removing the water that is formed during the reaction[7][8]. While this method is simpler in that it is a one-pot reaction, it can be slower and may not proceed to completion if the equilibrium is not effectively managed.

For its reliability and efficiency, this guide will present the Two-Step Acyl Chloride Pathway as the primary recommended protocol, with the Fischer Esterification provided as a viable alternative.

Section 2: Recommended Synthesis Protocol via Acyl Chloride Intermediate

This protocol is divided into two distinct stages: the formation of the acyl chloride and its subsequent conversion to the propyl ester.

Part A: Synthesis of 5-Bromonicotinoyl Chloride

The foundational step in this pathway is the conversion of the carboxylic acid's hydroxyl group into an excellent leaving group. Thionyl chloride (SOCl₂) is an ideal reagent for this transformation, reacting with the carboxylic acid to form an acyl chlorosulfite intermediate, which then collapses to the desired acyl chloride[9][10].

Reaction Scheme: 5-Bromonicotinic Acid + SOCl₂ → 5-Bromonicotinoyl Chloride + SO₂(g) + HCl(g)

Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (5.0 g, 24.75 mmol). The entire apparatus must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the thionyl chloride. All operations should be performed in a certified chemical fume hood.

  • Reagent Addition: Carefully add thionyl chloride (11.0 mL, 150 mmol, ~6 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction, particularly if the acid is unreactive[4].

  • Reaction: Gently heat the reaction mixture to reflux (approximately 75-80°C) using a heating mantle. Maintain the reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride must be removed. This is achieved by distillation under reduced pressure (rotoevaporation). It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic thionyl chloride vapors. The resulting crude 5-bromonicotinoyl chloride, typically a yellow to brown oil or solid, is often used directly in the next step without further purification.

Part B: Esterification of 5-Bromonicotinoyl Chloride

The highly electrophilic carbonyl carbon of the acyl chloride is now primed for nucleophilic attack by n-propanol. This nucleophilic acyl substitution reaction is rapid and exothermic.

Reaction Scheme: 5-Bromonicotinoyl Chloride + n-Propanol → 5-Bromo-nicotinic acid propyl ester + HCl

Experimental Protocol:

  • Setup: In a separate oven-dried 250 mL round-bottom flask under an inert atmosphere, dissolve the crude 5-bromonicotinoyl chloride from Part A in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of n-propanol (3.7 mL, 49.5 mmol, 2 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (4.2 mL, 29.7 mmol, 1.2 equivalents) in the same anhydrous solvent (20 mL). The base is essential to neutralize the HCl generated during the reaction.

  • Reaction: Add the n-propanol/base solution dropwise to the stirred, cooled solution of the acyl chloride over 20-30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Proceed to the purification steps outlined in Section 4.

Section 3: Alternative Protocol - Direct Fischer Esterification

This one-pot method relies on acid catalysis to facilitate the reaction between the carboxylic acid and alcohol.

Reaction Scheme: 5-Bromonicotinic Acid + n-Propanol ⇌ 5-Bromo-nicotinic acid propyl ester + H₂O (in the presence of H⁺ catalyst)

Experimental Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5-bromonicotinic acid (5.0 g, 24.75 mmol) and n-propanol (90 mL, a large excess which also serves as the solvent).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~1.5 mL) to the mixture. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 97°C) and maintain for 4-8 hours. To drive the equilibrium, a Dean-Stark apparatus can be used to remove water as it forms[8].

  • Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. The bulk of the excess n-propanol can be removed under reduced pressure.

  • Purification: The resulting residue is then subjected to the extraction and purification procedure detailed in Section 4.

Section 4: Purification and Analytical Characterization

Proper purification and characterization are critical to ensure the final product meets the required specifications for drug development.

Purification Protocol:

  • Quenching: Transfer the reaction mixture from either protocol into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining acidic components, followed by a saturated NaCl solution (brine, 1 x 50 mL) to remove residual water[8][11].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude ester can be further purified using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, or by recrystallization.

Analytical Characterization:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the propyl group (triplet, sextet, triplet) and the aromatic protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the ester carbonyl, the carbons of the propyl chain, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester C=O stretch.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the final product (C₉H₁₀BrNO₂), confirming its molecular weight.

Section 5: Safety and Hazard Management

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • 5-Bromonicotinic Acid: Causes skin, eye, and respiratory tract irritation[12][13][14][15]. Avoid inhalation of dust and direct contact.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release HCl gas[3]. It must be handled with extreme care in a chemical fume hood.

  • Strong Acids (H₂SO₄): Highly corrosive and can cause severe burns. Add slowly and carefully to solutions to control the exothermic reaction.

  • Solvents (DCM, THF, etc.): Flammable and/or volatile. Handle in well-ventilated areas away from ignition sources.

Mandatory Controls:

  • Engineering Controls: All procedures must be conducted within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible[16].

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) at all times[16].

Section 6: Quantitative Data Summary

The following table summarizes the reagent quantities for the recommended two-step protocol.

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
Step A
5-Bromonicotinic Acid202.01[12]5.0 g24.751.0
Thionyl Chloride118.9711.0 mL (17.8 g)150~6.0
Step B
Crude Acyl Chloride~220.45~5.45 g~24.751.0
n-Propanol60.103.7 mL (3.0 g)49.52.0
Triethylamine101.194.2 mL (3.0 g)29.71.2

Expected Yield: Based on similar preparations, yields for this two-step process are typically in the range of 75-90%.

Section 7: Visualization of Workflows and Mechanisms

Visual diagrams aid in understanding the process flow and underlying chemical transformations.

G cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Esterification cluster_2 Purification A 5-Bromonicotinic Acid + Thionyl Chloride B Reflux (2-3h) A->B C Remove Excess SOCl₂ (Reduced Pressure) B->C D Crude 5-Bromonicotinoyl Chloride C->D E Dissolve Acyl Chloride in Anhydrous DCM D->E F Add n-Propanol + Triethylamine (0°C to RT) E->F G Stir (1-2h) F->G H Crude Product Mixture G->H I Aqueous Work-up (Extraction & Washes) H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure 5-Bromo-nicotinic acid propyl ester K->L

Caption: Synthesis workflow via the acyl chloride intermediate.

G cluster_mech Fischer Esterification Mechanism RCOOH 1. Carbonyl Protonation (Acid Catalyst) ROH_attack 2. Nucleophilic Attack (Alcohol) RCOOH->ROH_attack Proton_transfer 3. Proton Transfer ROH_attack->Proton_transfer H2O_leaves 4. Elimination of Water Proton_transfer->H2O_leaves Deprotonation 5. Deprotonation H2O_leaves->Deprotonation final Ester + Water Deprotonation->final start Carboxylic Acid + Alcohol start->RCOOH

Caption: Key mechanistic steps of Fischer Esterification.

G cluster_mech Acyl Chloride Formation with SOCl₂ step1 1. Nucleophilic attack by Carboxylic Acid on SOCl₂ step2 2. Formation of Acyl Chlorosulfite Intermediate step1->step2 step3 3. Nucleophilic Attack by Cl⁻ on Carbonyl Carbon step2->step3 step4 4. Collapse of Tetrahedral Intermediate step3->step4 final Acyl Chloride + SO₂ + HCl step4->final start Carboxylic Acid start->step1

Caption: Mechanism for acyl chloride synthesis using SOCl₂.

Section 8: References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • PubChem. 5-Bromonicotinic acid. National Center for Biotechnology Information. [Link]

  • Logic for Organic Synthesis. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]

  • Cole-Parmer. (2006, June 20). Material Safety Data Sheet - 5-Bromonicotinic acid, 98%. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]

  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.

  • BYJU'S. (2019, January 23). Fischer esterification reaction. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • LookChem. 5-Bromonicotinic acid 20826-04-4 wiki. [Link]

  • ResearchGate. Synthesis of nicotinic acid derivative 5a. [Link]

  • Autech. (2026, February 11). The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. [Link]

  • PubChemLite. 5-bromo-2-(cyclopropylmethoxy)nicotinic acid (C10H10BrNO3). [Link]

  • ResearchGate. (2026, February 27). Synthesis, characterization and antimicrobial activity of (5- bromo-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)amino acid esters. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • JETIR. (2019, May). KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Bromo-nicotinic Acid Propyl Ester

Executive Summary In the landscape of modern pharmaceutical synthesis, halogenated pyridine derivatives serve as indispensable building blocks. 5-Bromo-nicotinic acid propyl ester (Propyl 5-bromonicotinate, CAS: 1033692-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, halogenated pyridine derivatives serve as indispensable building blocks. 5-Bromo-nicotinic acid propyl ester (Propyl 5-bromonicotinate, CAS: 1033692-96-4) is a highly versatile intermediate engineered to optimize downstream cross-coupling reactions[1]. By masking the reactive carboxylic acid moiety of 5-bromonicotinic acid with a propyl chain, chemists can precisely tune the molecule's lipophilicity, solubility, and catalyst compatibility. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, and self-validating protocols for its synthesis and application in Suzuki-Miyaura cross-coupling.

Physicochemical Profiling

Understanding the quantitative properties of an intermediate is critical for predicting its behavior in organic solvents, its partitioning during aqueous workups, and its interaction with transition metal catalysts. The data below summarizes the core physicochemical metrics of Propyl 5-bromonicotinate[1].

Quantitative Data Summary
PropertyValueSynthetic Implication
Compound Name Propyl 5-bromonicotinateStandard nomenclature for inventory and tracking.
CAS Registry Number 1033692-96-4Unique identifier for sourcing and compliance.
Molecular Formula C9H10BrNO2Defines stoichiometric calculations.
Molecular Weight 244.09 g/mol Used for precise molar equivalents in catalysis.
XLogP 2.41Indicates moderate lipophilicity, ensuring excellent solubility in aprotic solvents (e.g., Toluene, DMF).
Topological Polar Surface Area (TPSA) 39.19 ŲLow polarity prevents unwanted coordination with Pd-catalysts.
Hydrogen Bond Donors 0Absence of acidic protons prevents catalyst quenching.
Hydrogen Bond Acceptors 3Allows for standard silica gel chromatography interactions.
Rotatable Bonds 3Confers moderate structural flexibility during transition states.

Structural Rationale: The Causality of Esterification

The parent compound, 2[2], presents significant challenges during complex organometallic transformations. The decision to convert it into the propyl ester is driven by three fundamental chemical causalities:

  • Catalyst Preservation: Free carboxylic acids contain an acidic proton that can inadvertently quench oxidative addition intermediates or coordinate directly to Palladium(0) centers, effectively poisoning the catalyst[3]. Esterification removes this hydrogen bond donor (reducing the count to 0), preserving the catalytic cycle.

  • Solubility Optimization: The free acid is highly polar and often requires harsh, high-boiling polar solvents (like pure DMF or DMSO) which complicate product isolation. The propyl chain increases the XLogP to 2.41[1], enabling the use of favorable, easily removable solvent systems like Dioxane, THF, or Toluene.

  • Steric Tuning: While methyl or ethyl esters are common, the propyl ester provides a slightly bulkier lipophilic tail. This subtle steric increase can improve the phase-separation dynamics during aqueous extraction and aid in the crystallization of complex downstream active pharmaceutical ingredients (APIs).

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, ensuring that a protocol is self-validating—meaning the reaction provides real-time, observable feedback of its progress—is paramount for reproducibility.

Protocol A: Synthesis of Propyl 5-bromonicotinate via Acyl Chloride

This two-step nucleophilic acyl substitution ensures high yields by passing through a highly reactive acyl chloride intermediate.

Step-by-Step Methodology:

  • Activation: Suspend 5-bromonicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (SOCl₂, 1.5 equiv) at 0 °C.

  • Reflux: Heat the mixture to reflux (approx. 40 °C).

    • Self-Validation Checkpoint: The reaction will vigorously evolve SO₂ and HCl gas. The complete dissolution of the starting suspension into a clear, homogenous solution, coupled with the cessation of gas evolution, chemically validates the complete formation of the acyl chloride intermediate.

  • Esterification: Cool the mixture to 0 °C. Slowly add anhydrous 1-propanol (2.0 equiv) and triethylamine (2.0 equiv) to act as an acid scavenger.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Propyl 5-bromonicotinate.

Workflow A 5-Bromonicotinic Acid B SOCl2 Activation (Reflux) A->B C Acyl Chloride Intermediate B->C D 1-Propanol Addition C->D E Propyl 5-bromonicotinate D->E

Caption: Workflow for the synthesis of Propyl 5-bromonicotinate via acyl chloride intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

The primary application of Propyl 5-bromonicotinate is acting as an electrophile in 4 to build 5-aryl nicotinic acid scaffolds, which are prevalent in kinase inhibitors[4].

Step-by-Step Methodology:

  • Setup & Degassing: In a Schlenk flask, combine Propyl 5-bromonicotinate (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of Dioxane/H₂O. Seal the flask and perform three cycles of vacuum/Argon backfilling.

    • Causality: Degassing is mandatory. Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

  • Catalyst Addition: Under a positive flow of Argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[3].

  • Reaction: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation Checkpoint: The mixture will transition from a pale yellow suspension to a dark, homogenous solution as the Pd(0) enters the catalytic cycle. Reaction completion is validated via LC-MS by observing the total consumption of the m/z 244[M+H]⁺ peak (starting material) and the emergence of the product mass.

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via silica gel chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (+ Propyl 5-bromonicotinate) Pd0->OxAdd PdII Pd(II) Complex OxAdd->PdII TransMet Transmetalation (+ Arylboronic Acid) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Propyl 5-arylnicotinate RedElim->Product Product Release

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for Propyl 5-bromonicotinate.

Conclusion

Propyl 5-bromonicotinate represents a structurally optimized intermediate that bridges the gap between raw starting materials and complex pharmaceutical APIs. By strategically masking the carboxylic acid as a propyl ester, chemists achieve a self-validating, highly soluble, and catalyst-friendly substrate ideal for advanced organometallic cross-coupling methodologies.

References

Sources

Foundational

In-Depth Technical Guide: Propyl 5-Bromonicotinate (CAS 1033692-96-4) – Structural Mechanics, Synthesis, and Cross-Coupling Applications

Executive Summary Propyl 5-bromonicotinate (5-bromo-nicotinic acid propyl ester) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl 5-bromonicotinate (5-bromo-nicotinic acid propyl ester) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring a halogenated pyridine core and a lipophilic propyl ester, this compound serves as a critical intermediate for the development of kinase inhibitors, NAD/NADP analogs, and novel anti-inflammatory agents[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, validated synthesis workflows, and downstream cross-coupling applications, grounded in empirical data and mechanistic causality.

Chemical Identity and Structural Analysis

The molecular architecture of propyl 5-bromonicotinate dictates its reactivity. The electron-deficient pyridine ring is further deactivated by the ester group at the 3-position, which makes the ring highly resistant to electrophilic aromatic substitution but primed for nucleophilic attack or transition-metal-catalyzed cross-coupling at the 5-bromo position[3]. The propyl ester acts as a lipophilic protecting group that can be selectively hydrolyzed or converted into various amides post-coupling.

Table 1: Physicochemical Properties of Propyl 5-Bromonicotinate
PropertyValue / Description
Chemical Name Propyl 5-bromonicotinate (5-Bromo-nicotinic acid propyl ester)
CAS Number 1033692-96-4
Molecular Formula C9H10BrNO2
Molecular Weight 244.09 g/mol
SMILES CCCOC(=O)C1=CC(=CN=C1)Br
Structural Features Meta-substituted pyridine, C5-bromine, C3-propyl ester
Reactivity Profile Electrophile in cross-coupling; susceptible to basic hydrolysis

Synthesis Workflow: Acid-Catalyzed Fischer Esterification

The primary route for synthesizing propyl 5-bromonicotinate is the acid-catalyzed Fischer esterification of 5-bromonicotinic acid with 1-propanol[4].

Causality of Experimental Choices: Because the starting material contains a basic pyridine nitrogen, the addition of a standard catalytic amount of acid is insufficient. The nitrogen atom rapidly protonates to form a pyridinium salt, which consumes the acid catalyst and further withdraws electron density from the carbonyl carbon—ironically making it more susceptible to nucleophilic attack by the alcohol[5]. However, to maintain the catalytic cycle and drive the equilibrium forward, a stoichiometric excess of a strong dehydrating acid (e.g., concentrated H2SO4) is required. Water must be continuously removed (via a Dean-Stark apparatus or molecular sieves) to prevent the reverse hydrolysis reaction.

FischerEsterification A 5-Bromonicotinic Acid (Starting Material) C H2SO4 (Excess) Protonation of Pyridine & Carbonyl A->C B 1-Propanol (Solvent & Reactant) B->C D Reflux & Water Removal (Dean-Stark / Molecular Sieves) C->D Heat (90-100°C) E Neutralization & Extraction (Aqueous NaHCO3) D->E Shift Equilibrium F Propyl 5-Bromonicotinate (Target Ester) E->F Pure Product

Caption: Workflow for the acid-catalyzed Fischer esterification of 5-bromonicotinic acid.

Protocol 1: Synthesis of Propyl 5-Bromonicotinate
  • Reaction Setup : In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 5-bromonicotinic acid (1.0 equiv) in an excess of anhydrous 1-propanol (acting as both reactant and solvent).

  • Catalyst Addition : Slowly add concentrated sulfuric acid (1.5 to 2.0 equiv) dropwise under continuous stirring. Self-Validation: The suspension will typically clear into a homogeneous solution as the soluble pyridinium sulfate salt forms.

  • Reflux : Heat the mixture to reflux (approx. 97°C). Maintain reflux for 12-16 hours, continuously removing the azeotropic water collected in the Dean-Stark trap to drive the reaction to completion.

  • Monitoring : Monitor the reaction via TLC (e.g., Hexanes/EtOAc 3:1). The product ester will elute significantly higher (higher Rf) than the highly polar starting acid.

  • Workup : Cool the mixture to room temperature and concentrate under reduced pressure to remove excess 1-propanol. Dilute the residue with ethyl acetate and carefully neutralize the acid by washing with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.

  • Isolation : Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and evaporate the solvent to yield the crude propyl 5-bromonicotinate. Purify via flash column chromatography if necessary.

Downstream Applications: Palladium-Catalyzed Cross-Coupling

The C5-bromo position of propyl 5-bromonicotinate is an excellent electrophilic partner for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[3].

Causality of Experimental Choices: In Suzuki-Miyaura couplings involving ester-bearing heteroaryls, the choice of base is critical. Strong aqueous bases (like NaOH or KOH) will cause premature hydrolysis of the propyl ester, leading to complex mixtures of coupled ester and coupled acid[6]. Therefore, mild, anhydrous, or weakly basic conditions (e.g., K3PO4 or Na2CO3 in a dioxane/water mixture) are preferred. The electron-deficient nature of the pyridine ring accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond, often allowing the reaction to proceed at lower temperatures or with lower catalyst loadings compared to unactivated aryl bromides.

SuzukiCoupling A Propyl 5-Bromonicotinate (Aryl Halide) C Oxidative Addition (Insertion into C-Br bond) A->C B Pd(0) Catalyst (e.g., Pd(PPh3)4) B->C E Transmetalation (Base-mediated) C->E D Arylboronic Acid (Transmetalation Partner) D->E Mild Base (K3PO4) F Reductive Elimination E->F F->B Catalyst Regeneration G 5-Aryl Nicotinic Acid Propyl Ester (Coupled Product) F->G

Caption: Catalytic cycle logic for the Suzuki-Miyaura cross-coupling of propyl 5-bromonicotinate.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Degassing : In a Schlenk flask, combine propyl 5-bromonicotinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv). Add a solvent mixture of 1,4-Dioxane and H2O (typically 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. Self-Validation: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition : Add Pd(PPh3)4 (0.05 equiv) rapidly under an inert atmosphere.

  • Heating : Heat the reaction mixture to 80–90°C for 4–8 hours. Monitor via LC-MS to confirm the disappearance of the starting mass (m/z 244/246) and the appearance of the coupled product mass.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4, and concentrate.

  • Purification : Purify the crude product via silica gel chromatography to isolate the 5-aryl nicotinic acid propyl ester.

Table 2: Optimization of Suzuki Coupling Conditions for Ester Preservation
BaseSolvent SystemTemperatureEster Hydrolysis RiskOverall Yield
NaOH (2M aq)THF / H2O80°CHigh (Rapid saponification)Low (Mixed products)
Na2CO3 (aq)Toluene / EtOH / H2O90°CModerate65-75%
K3PO4 (anhydrous)1,4-Dioxane90°CLow (Ester preserved)85-95%
Cs2CO3DMF100°CLow80-90%

Conclusion

Propyl 5-bromonicotinate (CAS 1033692-96-4) bridges the gap between simple pyridine derivatives and complex pharmaceutical scaffolds. By understanding the electronic interplay between the basic pyridine nitrogen, the electron-withdrawing ester, and the reactive bromine atom, researchers can precisely control esterification and cross-coupling workflows, minimizing byproducts and maximizing yields in drug discovery pipelines.

References

  • National Center for Biotechnology Information (NCBI) . "Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release." PMC. Available at:[Link]

Sources

Exploratory

Spectral Data Analysis of 5-Bromo-nicotinic Acid Propyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction I. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 5-bromo-nicotinic acid propyl ester, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.

Experimental Protocol: Acquiring NMR Spectra

A general procedure for obtaining high-quality NMR spectra of a small organic molecule like 5-bromo-nicotinic acid propyl ester is as follows:

  • Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate or sonicate to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean 5 mm NMR tube, ensuring no solid particles are present. The solution height should be approximately 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required.[2]

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of 5-bromo-nicotinic acid propyl ester in CDCl₃ is summarized in the table below. The predictions are based on the analysis of related structures and established chemical shift principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-2 (Pyridine)~ 9.0d~ 2.0The proton at the 2-position of a pyridine ring is highly deshielded due to the inductive effect of the adjacent nitrogen atom. It will appear as a doublet due to meta-coupling with H-4.
H-6 (Pyridine)~ 8.8d~ 2.0Similar to H-2, H-6 is deshielded by the nitrogen. It will appear as a doublet due to meta-coupling with H-4.
H-4 (Pyridine)~ 8.4t~ 2.0The proton at the 4-position will be a triplet (or more accurately, a doublet of doublets appearing as a triplet) due to meta-coupling with both H-2 and H-6.
-OCH₂- (Propyl)~ 4.3t~ 6.8The methylene protons adjacent to the ester oxygen are deshielded and will appear as a triplet due to coupling with the adjacent methylene group.
-CH₂- (Propyl)~ 1.8sextet~ 7.0These methylene protons will exhibit a more complex splitting pattern, appearing as a sextet due to coupling with both the adjacent -OCH₂- and -CH₃ groups.
-CH₃ (Propyl)~ 1.0t~ 7.4The terminal methyl protons of the propyl group will be a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectral Data (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum of 5-bromo-nicotinic acid propyl ester in CDCl₃ is presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O (Ester)~ 164The carbonyl carbon of an ester typically resonates in this downfield region.
C-2 (Pyridine)~ 153The carbon adjacent to the nitrogen in a pyridine ring is significantly deshielded.
C-6 (Pyridine)~ 151Similar to C-2, this carbon is deshielded by the nitrogen atom.
C-4 (Pyridine)~ 140The carbon at the 4-position of the pyridine ring.
C-3 (Pyridine)~ 130The carbon bearing the ester group.
C-5 (Pyridine)~ 120The carbon attached to the bromine atom will be influenced by its electronegativity.
-OCH₂- (Propyl)~ 67The carbon of the methylene group attached to the ester oxygen is deshielded.
-CH₂- (Propyl)~ 22The central methylene carbon of the propyl group.
-CH₃ (Propyl)~ 10The terminal methyl carbon of the propyl group, appearing in the upfield region.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring FT-IR Spectra

A standard procedure for obtaining an FT-IR spectrum of a solid or liquid sample using an Attenuated Total Reflectance (ATR) accessory is as follows:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[3]

  • Sample Application: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

  • Pressure Application: If the sample is a solid, apply pressure using the ATR's pressure arm to ensure good contact with the crystal.

  • Sample Spectrum: Record the spectrum of the sample. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[4]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

IR Spectral Data (Predicted)

The predicted major infrared absorption bands for 5-bromo-nicotinic acid propyl ester are listed below. These predictions are based on the known IR spectra of 5-bromonicotinic acid and propyl nicotinate.[5][6]

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale for Prediction
~ 3100-3000C-H stretch (aromatic)Medium-WeakCharacteristic stretching vibrations of C-H bonds on the pyridine ring.
~ 2970-2870C-H stretch (aliphatic)MediumAsymmetric and symmetric stretching vibrations of the C-H bonds in the propyl group.
~ 1725C=O stretch (ester)StrongA strong, sharp absorption band characteristic of the carbonyl group in an ester. This is a key diagnostic peak.
~ 1590, 1470, 1380C=C and C=N stretch (aromatic ring)Medium-StrongSkeletal vibrations of the pyridine ring.
~ 1280C-O stretch (ester)StrongThe C-O single bond stretch of the ester group, often a strong and prominent band.
~ 1100C-Br stretchMediumThe stretching vibration of the carbon-bromine bond.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Acquiring Electron Ionization (EI) Mass Spectra

A typical procedure for obtaining an EI mass spectrum of a volatile organic compound is as follows:

  • Sample Introduction: Introduce a small amount of the sample (typically less than a microgram) into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[7] The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[8][9]

  • Fragmentation: The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Mass Spectral Data (Predicted)

The predicted mass spectrum of 5-bromo-nicotinic acid propyl ester will show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺• and M+2⁺•) of nearly equal intensity, separated by 2 m/z units.

Molecular Weight: C₉H₁₀BrNO₂ = 243.09 g/mol

m/z (predicted) Proposed Fragment Ion Rationale for Prediction
243/245[C₉H₁₀BrNO₂]⁺• (M⁺•)The molecular ion peak. The presence of the isotopic pair is a strong indicator of a bromine-containing compound.
201/203[M - C₃H₆]⁺•Loss of propene via a McLafferty rearrangement.
184/186[M - C₃H₇O]⁺Cleavage of the ester group with loss of the propoxy radical.
156/158[M - C₃H₇O₂]⁺Loss of the entire propyl ester group.
124[C₆H₄NO₂]⁺The nicotinic acid fragment after loss of bromine and the propyl group.
78[C₅H₄N]⁺The pyridine ring fragment.
Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for 5-bromo-nicotinic acid propyl ester under electron ionization.

fragmentation M [C₉H₁₀BrNO₂]⁺• m/z 243/245 F1 [C₆H₄BrNO]⁺• m/z 201/203 M->F1 - C₃H₆ F2 [C₆H₄BrNO]⁺ m/z 184/186 M->F2 - •OC₃H₇ F3 [C₅H₄N]⁺• m/z 78 F2->F3 - CO - Br• F4 [C₆H₄NO₂]⁺ m/z 124 F2->F4 - Br•

Caption: Predicted EI-MS fragmentation of 5-Bromo-nicotinic acid propyl ester.

IV. Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the NMR, IR, and MS spectral data for 5-bromo-nicotinic acid propyl ester. The interpretations and predictions herein are grounded in established spectroscopic principles and data from closely related chemical structures. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of this important chemical intermediate, enabling them to anticipate and interpret their experimental findings with a high degree of confidence. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible spectral data.

V. References

  • PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). News. Retrieved from [Link]

  • ASTM D7345-08(2017). (2008). Standard Practice for Set-Up and Operation of Fourier Transform Infrared (FT-IR) Spectrometers for In-Service Oil Condition Monitoring. ASTM International.

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Georgia. Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • 1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Nicotinic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • NIST. (n.d.). Nicotinic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Nicotinic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Nicotinic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. Retrieved from [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

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Foundational

Thermodynamic Solubility Profiling of 5-Bromo-nicotinic Acid Propyl Ester in Organic Solvents

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, halogenated pyridine derivatives serve as critical molecular scaffolds. 5-Bromo-nicotinic acid propyl ester (Propy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, halogenated pyridine derivatives serve as critical molecular scaffolds. 5-Bromo-nicotinic acid propyl ester (Propyl 5-bromonicotinate, CAS: 1033692-96-4) is a highly versatile intermediate [1]. Understanding its solubility profile in various organic solvents is paramount for optimizing reaction yields, designing purification workflows (such as anti-solvent crystallization), and developing robust chromatographic methods.

This technical guide provides an in-depth analysis of the thermodynamic principles governing the solubility of this ester, alongside a self-validating experimental protocol for precise solubility determination.

Physicochemical Foundations & Solvation Causality

To predict and manipulate the solubility of 5-bromo-nicotinic acid propyl ester, one must first analyze the structural causality of its parent compound. 5-Bromonicotinic acid (CAS: 20826-04-4) is characterized by a high melting point (178–180 °C) and poor solubility in non-polar solvents [2]. This is driven by the strong intermolecular hydrogen bonding of the carboxylic acid moiety, which forms stable, tightly packed crystalline dimers.

The Esterification Effect: Converting the parent acid into a propyl ester fundamentally alters its thermodynamic landscape [3]. The esterification masks the hydrogen bond donor, drastically lowering the crystal lattice energy ( ΔHlattice​ ). Simultaneously, the addition of the propyl chain increases the molecule's lipophilicity (LogP) and entropy of mixing ( ΔSmix​ ) in organic media. Consequently, the solubility shifts dramatically: the ester becomes highly soluble in aprotic and medium-polarity organic solvents while becoming practically insoluble in water [4].

Table 1: Fundamental Physicochemical Properties
PropertyValue / DescriptorImpact on Solubility
Molecular Formula C₉H₁₀BrNO₂Halogenation increases density and lipophilicity.
Molecular Weight 244.09 g/mol Moderate size allows for high molar solubility in organics.
H-Bond Donors 0Prevents self-association; lowers lattice energy.
H-Bond Acceptors 3 (N, O, O)Enables strong dipole-dipole interactions with polar solvents.
Aqueous Solubility InsolubleIdeal for aqueous biphasic extractions (e.g., EtOAc/Water).

Solubility Matrix & Solvent Selection

The solubility of 5-bromo-nicotinic acid propyl ester depends on the delicate balance between the energy required to disrupt its crystal lattice and the energy released upon solvation.

Thermodynamics A Solid Ester (Crystal Lattice) C Solute-Solvent Interactions A->C ΔH_lattice > 0 B Cavity Formation (Organic Solvent) B->C ΔH_cavity > 0 D Solvated State (Equilibrium) C->D ΔH_solvation < 0

Thermodynamic pathway of ester solvation in organic media.

Table 2: Organic Solvent Solubility Matrix
Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions with the ester carbonyl and pyridine nitrogen.
Medium Polarity Dichloromethane (DCM), Ethyl AcetateHigh Matches the overall dielectric constant of the halogenated aromatic ester.
Non-Polar Hexane, Heptane, TolueneLow to Moderate Weak dispersion forces. Excellent candidates for use as anti-solvents in crystallization.
Polar Protic Methanol, Ethanol, IsopropanolModerate Good solvation, but prolonged heating carries a risk of transesterification.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate reliable, publication-grade solubility data, researchers must avoid rapid kinetic dissolution methods. The Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.

Causality of Methodological Choices:

  • Centrifugation vs. Filtration: We mandate centrifugation for phase separation. Syringe filtration often leads to localized pressure drops, causing highly volatile organic solvents (like DCM) to evaporate, which artificially inflates the measured concentration.

  • HPLC vs. Gravimetric Analysis: Gravimetric analysis cannot distinguish between the intact ester and potential degradation/transesterification products. HPLC ensures chemical integrity is verified concurrently with concentration.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-bromo-nicotinic acid propyl ester (approx. 500 mg) to a 5 mL glass vial equipped with a PTFE-lined screw cap.

    • Add 2.0 mL of the target organic solvent. Ensure a visible layer of undissolved solid remains; if not, add more solid.

  • Thermodynamic Equilibration:

    • Place the sealed vials in a thermostatic shaking water bath or incubator set precisely to 25.0 ± 0.1 °C.

    • Agitate at 150 rpm for 24 hours .

    • Self-Validation Step: Prepare a parallel set of vials to be agitated for 48 hours . If the concentration difference between 24h and 48h is <2%, thermodynamic equilibrium is confirmed.

  • Phase Separation:

    • Transfer the suspension to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at exactly 25 °C.

    • Critical Insight: Ensure the centrifuge is temperature-controlled. A temperature spike during centrifugation will cause more solid to dissolve, skewing the data.

  • Sampling and Dilution:

    • Carefully extract 100 µL of the clear supernatant using a positive-displacement pipette (to account for solvent vapor pressure).

    • Dilute immediately into a known volume of mobile phase (e.g., Acetonitrile/Water) to halt any further precipitation and bring the concentration within the linear range of the UV detector.

  • HPLC-UV Quantification:

    • Analyze the diluted samples using a C18 column. Monitor absorbance at the λmax​ of the pyridine ring (typically ~260-280 nm).

    • Calculate the exact solubility based on a pre-established calibration curve of the ester standard.

Workflow Step1 1. Saturation Add excess solid to organic solvent Step2 2. Equilibration Agitate at 25°C for 24 & 48 hrs Step1->Step2 Step3 3. Separation Centrifuge at 10,000 rpm (25°C) Step2->Step3 Step4 4. Quantification Dilute supernatant & analyze via HPLC-UV Step3->Step4

Self-validating isothermal shake-flask solubility protocol.

Applications in Process Chemistry

Understanding the solubility of 5-bromo-nicotinic acid propyl ester dictates downstream processing:

  • Reaction Solvent Selection: For cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the bromine position), highly solubilizing polar aprotic solvents like DMF or 1,4-dioxane are preferred to keep the catalyst and ester in a homogeneous phase.

  • Anti-Solvent Crystallization: The steep solubility gradient between Ethyl Acetate (high solubility) and Hexane (low solubility) makes this binary system ideal for purifying the ester. The crude product is dissolved in minimal warm Ethyl Acetate, and Hexane is slowly added to induce supersaturation and selective crystallization of the pure ester.

References

Exploratory

Halogenated Nicotinic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract The strategic incorporation of halogens into the nicotinic acid scaffold has emerged as a powerful tool in medicinal chemistry, yielding derivatives with a broad spectrum of pharmacological activities. This in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of halogens into the nicotinic acid scaffold has emerged as a powerful tool in medicinal chemistry, yielding derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive literature review of halogenated nicotinic acid derivatives for researchers, scientists, and drug development professionals. We will explore the rationale behind halogenation, delve into key synthetic methodologies, and provide a detailed analysis of the structure-activity relationships (SAR) that govern their efficacy as nicotinic acetylcholine receptor (nAChR) modulators, anti-inflammatory agents, and anticancer therapeutics. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to empower researchers in their quest for novel therapeutics.

The Rationale for Halogenation: Modulating Physicochemical Properties for Enhanced Biological Activity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the nicotinic acid core is a deliberate strategy to fine-tune its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Halogenation can significantly impact a molecule's:

  • Lipophilicity: Halogens, particularly chlorine, bromine, and iodine, increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for developing drugs targeting the central nervous system.

  • Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the pyridine ring, influencing the pKa of the carboxylic acid and the nitrogen atom. This can affect the molecule's ionization state at physiological pH and its ability to interact with biological targets.[1][2]

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound.

  • Binding Interactions: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds, which can contribute to enhanced binding affinity and selectivity for a specific target.[3][4]

The strategic placement of a halogen atom can therefore transform the parent nicotinic acid molecule into a potent and selective therapeutic agent.

Synthetic Strategies for Halogenated Nicotinic Acid Derivatives

The synthesis of halogenated nicotinic acid derivatives can be broadly categorized based on the position of halogenation on the pyridine ring. The 2-, 5-, and 6-positions are common sites for modification, each requiring distinct synthetic approaches.

Synthesis of 2-Halonicotinic Acids

2-Chloronicotinic acid is a key intermediate for the synthesis of various pharmaceuticals.[5] Common synthetic routes include:

  • From Nicotinic Acid N-oxide: This method involves the N-oxidation of nicotinic acid, followed by chlorination using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[6] The reaction typically proceeds at elevated temperatures.

  • From 3-Methylpyridine: This route involves the chlorination of 3-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid.[5]

  • From 2-Chloro-3-cyanopyridine: Hydrolysis of the nitrile group of 2-chloro-3-cyanopyridine provides 2-chloronicotinic acid. However, the starting material can be difficult to obtain.[7]

A general workflow for the synthesis of 2-chloronicotinic acid from nicotinic acid N-oxide is depicted below:

cluster_synthesis Synthesis of 2-Chloronicotinic Acid nicotinic_acid Nicotinic Acid n_oxide Nicotinic Acid N-oxide nicotinic_acid->n_oxide Oxidation (e.g., H₂O₂) chloro_acid 2-Chloronicotinic Acid n_oxide->chloro_acid Chlorination (e.g., POCl₃/PCl₅) cluster_inflammation Anti-inflammatory Mechanism ligand Halogenated Nicotinic Acid Derivative receptor GPR109A ligand->receptor Binds to cell Immune Cell (e.g., Macrophage) receptor->cell Activates cytokines Reduced Pro-inflammatory Cytokine Secretion (TNF-α, IL-6) cell->cytokines Leads to

Caption: Anti-inflammatory Mechanism.

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity[5][8]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the cell culture supernatant using the Griess assay as an indicator of NO production.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

  • Western Blot Analysis: Assess the expression levels of key inflammatory proteins like iNOS and COX-2 in cell lysates.

Anticancer Agents

The nicotinic acid scaffold has been explored for the development of novel anticancer agents. [9][10][11][12]Halogenated derivatives have shown promising cytotoxic activity against various cancer cell lines. [13][14] Mechanism of Action:

The anticancer mechanisms of halogenated nicotinic acid derivatives are diverse and can include:

  • Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Some derivatives have been shown to selectively inhibit VEGFR-2, a key player in tumor angiogenesis. [13][14]This inhibition can lead to reduced tumor growth and metastasis.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, as evidenced by increased levels of caspases. [13] Table 2: Anticancer Activity of Selected Nicotinic Acid Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Target
Compound 5cHCT-15Not specifiedVEGFR-2
Compound 5cPC-3Not specifiedVEGFR-2

Data from a study on novel nicotinic acid derivatives. [13]

Future Perspectives

The field of halogenated nicotinic acid derivatives holds significant promise for the future of drug discovery. Future research should focus on:

  • Rational Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective derivatives.

  • Exploring New Targets: Investigating the potential of these compounds against a wider range of biological targets.

  • Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of these derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new therapies to patients.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4726.
  • PubMed. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882.
  • PubMed. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250.
  • PubMed. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882.
  • ResearchGate. (2025). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Request PDF.
  • PubMed. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4726.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • ResearchGate. (2024).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
  • Bentham Science. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882.
  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 70.
  • ACS Publications. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 43(10), 1919-1928.
  • ResearchGate. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Request PDF.
  • PMC. (n.d.).
  • Google Patents. (n.d.). CN114181139B - Synthesis method of 5-halogenated nicotinic acid.
  • ResearchGate. (2025).
  • PubMed. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108.
  • PubMed. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic chemistry, 107, 104610.
  • PubMed. (1947). The Halogen-Metal Interconversion Reaction and Its Application to the Synthesis of Nicotinic Acid Labeled With Isotopic Carbon. Science (New York, N.Y.), 106(2751), 277.
  • PubMed. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–944.
  • ResearchGate. (2021). (PDF)
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  • PubMed. (2005). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole.
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  • CORE. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models.
  • MDPI. (2021). Synthesis of Conformationally Restricted Analogues of Nicotine. Molecules, 26(24), 7544.
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Foundational

Strategic Sourcing and Application of 5-Bromo-nicotinic Acid Propyl Ester in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, bifunctional pyridine building blocks are indispensable for synthesizing complex pharmacophores, including kinase inhibitors and GPCR modulators. 5-Bromo-nicot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional pyridine building blocks are indispensable for synthesizing complex pharmacophores, including kinase inhibitors and GPCR modulators. 5-Bromo-nicotinic acid propyl ester (Propyl 5-bromonicotinate) represents a highly versatile intermediate. As a Senior Application Scientist, I frequently observe that the choice of the ester alkyl chain is not arbitrary. The propyl variant offers a distinct lipophilic profile compared to its methyl or ethyl counterparts, enabling precise modulation of partition coefficients (LogP) during early-stage Structure-Activity Relationship (SAR) studies.

This technical guide provides an authoritative overview of the chemical utility, commercial supply chain dynamics, and a self-validating analytical protocol for verifying commercial batches of 5-Bromo-nicotinic acid propyl ester[1][2].

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is the first step in predicting its behavior in both synthetic workflows and biological assays. The electron-deficient nature of the pyridine ring, combined with the electron-withdrawing ester, highly activates the C5-position for transition-metal-catalyzed cross-coupling[2].

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name Propyl 5-bromopyridine-3-carboxylate
CAS Registry Number 1033692-96-4
Molecular Formula C9H10BrNO2
Molecular Weight 244.09 g/mol
SMILES CCCOC(=O)C1=CC(=CN=C1)Br
Key Functional Groups Pyridine core, Alkyl Bromide, Propyl Ester

Strategic Utility in Synthetic Workflows

The true value of Propyl 5-bromonicotinate lies in its orthogonal reactivity. The molecule presents two distinct sites for functionalization: the C5-bromo group and the C3-propyl ester.

Causality in Reaction Design: When executing a Suzuki-Miyaura coupling at the C5 position, the choice of base is critical. Because the propyl ester is susceptible to saponification under harsh basic conditions (e.g., aqueous NaOH), researchers must utilize milder bases such as anhydrous K₂CO₃ or Cs₂CO₃ in organic solvents (like Dioxane/DMF) to prevent premature cleavage of the propyl chain. The propyl group itself provides steric shielding, which slightly decelerates hydrolysis compared to a methyl ester, offering a wider thermodynamic window for the cross-coupling to occur successfully.

G A Propyl 5-bromonicotinate (Bifunctional Core) B Pd-Catalyzed Cross-Coupling (C5-Position) A->B Target: C-Br Bond C Ester Hydrolysis / Amidation (C3-Position) A->C Target: Propyl Ester D Suzuki-Miyaura (Aryl/Heteroaryl addition) B->D Boronic Acids E Buchwald-Hartwig (C-N bond formation) B->E Amines F Saponification to 5-Bromonicotinic Acid C->F LiOH / H2O G Direct Aminolysis to Nicotinamides C->G Primary/Secondary Amines

Synthetic divergence and functionalization pathways of Propyl 5-bromonicotinate.

Commercial Sourcing and Supply Chain Dynamics

Procuring high-quality intermediates is a critical bottleneck in drug development. Impurities from commercial vendors—such as des-bromo analogs or trace palladium from upstream synthesis—can poison downstream catalytic cycles. Several major chemical suppliers provide this compound globally[2][3].

Table 2: Major Commercial Suppliers of CAS 1033692-96-4

SupplierCatalog NumberClaimed PurityRegional Availability
ChemScene CS-0684587≥98%Global (US/EU/Asia)
Leyan (乐研试剂) 1033692-96-498%Asia-Pacific
abcr Gute Chemie AB465573Technical GradeEurope
Guidechem Network MultipleVariableGlobal Aggregator

Note: Guidechem acts as an aggregator, listing various regional manufacturers[4][5]. Always verify the specific manufacturer's Certificate of Analysis (CoA).

Self-Validating Analytical Protocol for Batch Verification

Never assume the purity listed on a commercial CoA is absolute. Upon receipt of a new batch of Propyl 5-bromonicotinate, a self-validating analytical workflow must be executed. This protocol is designed not just to confirm identity, but to actively hunt for the most common synthetic artifacts.

Validation Start Receipt of Commercial Batch (Propyl 5-bromonicotinate) Visual Visual & Gravimetric Inspection Start->Visual HPLC HPLC-UV (254 nm) Purity Assessment Visual->HPLC NMR 1H & 13C NMR Structural Confirmation Visual->NMR ICP ICP-MS Trace Metal Analysis Visual->ICP Decision Quality Gate: >98% Purity & <10ppm Pd? HPLC->Decision Purity Data NMR->Decision Identity Data ICP->Decision Metal Content Pass Release for Downstream Synthesis Decision->Pass YES Fail Reject / Recrystallize Decision->Fail NO

Self-validating analytical workflow for commercial batch verification.

Step-by-Step Methodology

Phase 1: Sample Preparation & Internal Standardization

  • Accurately weigh 5.0 mg of the commercial Propyl 5-bromonicotinate batch using a microbalance.

  • Dissolve in 1.0 mL of HPLC-grade Acetonitrile.

    • Causality: Acetonitrile ensures complete solubilization of the lipophilic propyl ester. Failing to fully solubilize the sample can lead to precipitation in the injector, skewing the quantitative integration of impurities.

  • Add 10 µL of Toluene as an internal standard.

    • Causality: Toluene provides a highly reproducible, non-interfering chromophore at 254 nm. If the Toluene peak area fluctuates between runs, the system immediately flags an injection volume error, validating the integrity of the run.

Phase 2: HPLC-UV Execution

  • Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Solvent A (0.1% TFA in H₂O) and Solvent B (0.1% TFA in MeCN).

  • Gradient: 5% B to 95% B over 10 minutes, flow rate 1.0 mL/min.

    • Causality: The inclusion of 0.1% Trifluoroacetic acid (TFA) is non-negotiable. TFA protonates the basic pyridine nitrogen, preventing secondary interactions with residual silanols on the stationary phase. Without TFA, severe peak tailing occurs, which will mask the critical des-bromo impurity (Propyl nicotinate) that elutes closely to the main peak.

Phase 3: NMR Structural Confirmation

  • Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% TMS.

  • Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra.

    • Causality: While ¹H NMR easily confirms the propyl chain (characteristic triplet, multiplet, triplet splitting pattern), the ¹³C NMR serves as the ultimate self-validating step. The ¹³C spectrum must show the C-Br carbon resonance (typically shifted to ~120 ppm due to the heavy atom effect). A missing or shifted peak here immediately flags a mis-synthesized batch (e.g., the 5-chloro analog) that UV-Vis alone cannot differentiate.

References

  • ChemScene. "1033692-96-4 | Propyl 5-bromonicotinate - ChemScene." ChemScene.
  • Leyan (乐研试剂). "5-溴烟酸丙酯| Propyl 5-bromonicotinate | 1033692-96-4." Leyan.com.
  • abcr Gute Chemie. "AB465573 | CAS 1033692-96-4." abcr.com.
  • Guidechem. "2-BroMo-5-chloro-nicotinic acid Methyl ester 1214324-95-4 wiki - Guidechem." Guidechem.com.

Sources

Exploratory

Unraveling the Mechanism of Action of Nicotinic Acid Receptor (GPR109A) Agonists

A Technical Guide for Drug Development Professionals Introduction GPR109A (also known as HCA2 or HM74A in humans) is a class A G protein-coupled receptor (GPCR) that serves as the primary molecular target for nicotinic a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction

GPR109A (also known as HCA2 or HM74A in humans) is a class A G protein-coupled receptor (GPCR) that serves as the primary molecular target for nicotinic acid (niacin) and related anti-dyslipidemic agents[1]. While niacin is highly effective at lowering triglycerides and raising high-density lipoprotein (HDL), its clinical utility is severely hampered by a dose-limiting side effect: intense cutaneous flushing[2]. Understanding the bifurcated downstream signaling of GPR109A is critical for modern drug discovery, specifically in the engineering of biased agonists that decouple therapeutic efficacy from adverse events[3].

The Bifurcated Signaling Cascade (Mechanism of Action)

GPR109A exhibits classic pleiotropic signaling, engaging distinct intracellular effectors depending on the cellular context and the specific ligand conformation.

1.1 The Gi/o-Mediated Antilipolytic Pathway (Therapeutic Efficacy)

In adipocytes, GPR109A couples primarily to the inhibitory G protein (Gi/o). Upon agonist binding, the receptor undergoes a conformational shift, facilitating the exchange of GDP for GTP on the Gαi subunit[1][4].

  • Causality: The dissociated Gαi subunit directly binds and inhibits adenylyl cyclase (AC), causing a rapid decline in intracellular cyclic AMP (cAMP)[1].

  • Downstream Effect: Reduced cAMP prevents the activation of Protein Kinase A (PKA). Consequently, hormone-sensitive lipase (HSL) remains unphosphorylated and inactive, halting the hydrolysis of triglycerides into free fatty acids (FFAs)[4]. This reduction in circulating FFAs limits substrate availability for hepatic very-low-density lipoprotein (VLDL) synthesis, ultimately lowering LDL and elevating HDL[1].

1.2 The β-Arrestin 1-Mediated Prostaglandin Pathway (Adverse Flushing)

In epidermal Langerhans cells and keratinocytes, GPR109A activation triggers a parallel, G protein-independent pathway[5].

  • Causality: Agonist-bound GPR109A is phosphorylated by GPCR kinases (GRKs), creating a high-affinity docking site for β-arrestin 1[2].

  • Downstream Effect: β-arrestin 1 acts as a scaffold, recruiting and activating cytosolic phospholipase A2 (cPLA2) and the ERK MAPK pathway[2]. Activated cPLA2 liberates arachidonic acid from membrane phospholipids, which is rapidly converted by cyclooxygenase enzymes (COX-1 in Langerhans cells, COX-2 in keratinocytes) into vasodilatory prostaglandins, primarily PGD2 and PGE2[5]. These prostaglandins act on dermal capillaries, causing the characteristic "niacin flush"[5].

GPR109A_Signaling Agonist GPR109A Agonist (e.g., Niacin) Receptor GPR109A (HCA2) Agonist->Receptor Gi Gi/o Protein Receptor->Gi G-protein coupling BArr Beta-Arrestin 1 Receptor->BArr Arrestin recruitment AC Adenylyl Cyclase Gi->AC cPLA2 cPLA2 Activation BArr->cPLA2 cAMP Decreased cAMP AC->cAMP PKA Decreased PKA & HSL cAMP->PKA Lipolysis Reduced Lipolysis (Therapeutic Effect) PKA->Lipolysis PGD2 PGD2 / PGE2 Release cPLA2->PGD2 Flushing Cutaneous Flushing (Adverse Effect) PGD2->Flushing

GPR109A signaling pathways: Gi-mediated antilipolysis and β-arrestin-mediated flushing.

Quantitative Pharmacodynamics of GPR109A Ligands

The development of synthetic agonists requires benchmarking against endogenous ligands and established therapeutics. The endogenous ligand for GPR109A is β-hydroxybutyrate, a ketone body produced during fasting, which activates the receptor at millimolar concentrations to suppress lipolysis and conserve energy[1]. Synthetic agonists, conversely, operate in the low micromolar to nanomolar range[1][6].

Table 1: Pharmacodynamic Profiling of Key GPR109A Ligands

LigandClassificationEC50 (GPR109A)EC50 (GPR109B)Primary Indication / Note
Nicotinic acid Full Agonist~0.10 μM>100 μMDyslipidemia (High flushing)[1]
Acipimox Full Agonist5.0 μM>100 μMDyslipidemia (Slower absorption)[1]
Acifran Full Agonist~1.0 μM~1.0 mMLipid modulation[6]
β-hydroxybutyrate Endogenous Ligand~750 μM>25,000 μMStarvation response mediator[1]
MK-6892 Biased AgonistHigh AffinityN/ANon-flushing clinical candidate[3][7]
Self-Validating Experimental Protocols for Agonist Profiling

To engineer biased agonists that selectively activate the Gi pathway while avoiding β-arrestin recruitment, researchers must employ highly sensitive, orthogonal assays. The following self-validating protocols ensure that measured efficacy is directly attributable to the specified pathway.

Protocol 1: cAMP Accumulation Assay (Gi Efficacy Validation)

Causality: Because Gi activation inherently suppresses cAMP, we must first artificially elevate baseline cAMP using forskolin (a direct adenylyl cyclase activator). A true Gi-biased agonist will dose-dependently rescue the cell from this forskolin-induced cAMP spike[8].

  • Cell Preparation: Seed HEK293T cells stably expressing human GPR109A at 1.5 × 10^4 cells/well in a 96-well plate coated with 0.0002% poly-L-lysine[8]. Incubate overnight at 37°C.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 μM IBMX for 30 minutes to prevent cAMP degradation, ensuring the assay strictly measures synthesis rates.

  • Co-Stimulation: Add 10 μM forskolin concurrently with varying concentrations of the test agonist (e.g., 10^-10 to 10^-4 M)[8]. Incubate for 30 minutes.

  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit.

  • Validation Check: Include a Pertussis Toxin (PTX) control (500 ng/mL pretreatment for 18h). PTX ADP-ribosylates the Gi protein, uncoupling it from the receptor. If the agonist's effect is abolished by PTX, the signal is confirmed to be strictly Gi-mediated[8].

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay (β-Arrestin Recruitment)

Causality: To ensure a compound does not trigger the flushing pathway, we measure the physical proximity of GPR109A to β-arrestin 1 in live cells. BRET provides a real-time stoichiometric readout of this physical interaction[9].

  • Transfection: Co-transfect CHO-K1 cells with GPR109A fused to Renilla luciferase (RLuc; donor) and β-arrestin 1 fused to Yellow Fluorescent Protein (YFP; acceptor).

  • Substrate Addition: Wash cells and resuspend in assay buffer containing 5 μM Coelenterazine h (the RLuc substrate).

  • Agonist Stimulation: Inject the test compound and immediately begin reading the plate.

  • Quantification: Measure emission at 480 nm (RLuc) and 530 nm (YFP). Calculate the BRET ratio (530/480). A low BRET ratio relative to a niacin control indicates a lack of arrestin recruitment, marking the compound as a successful biased agonist candidate.

Workflow Start GPR109A Agonist Library cAMP 1. cAMP Accumulation Assay (Forskolin + PTX Control) Start->cAMP BArr 2. Beta-Arrestin BRET Assay (Live-cell proximity readout) Start->BArr Biased Calculate Bias Factor (ΔΔlog(Emax/EC50)) cAMP->Biased Gi Efficacy BArr->Biased Arrestin Efficacy InVivo 3. In Vivo Profiling (FFA Reduction vs. Dermal Flushing) Biased->InVivo Select Biased Hits

Workflow for screening biased GPR109A agonists separating therapeutic and adverse effects.

Structural Basis of Agonist Binding

Recent cryo-EM structures of the GPR109A-Gi complex have elucidated the precise molecular determinants of agonist recognition[7]. The binding pocket is tightly formed by residues from extracellular loop 2 (ECL2) and transmembrane helices II, III, and VII[7].

Crucially, all known high-affinity GPR109A agonists contain a carboxylic acid moiety (or a bioisostere)[10]. Mutagenesis and structural data confirm that Arg111 (R111^3.36) acts as the obligate anchor point, forming a strong ionic interaction with the ligand's carboxylate group[7][10]. Disruption of this interaction (e.g., R111A mutation) completely abolishes agonist activity[7]. Next-generation biased agonists like MK-6892 exploit these specific binding pocket geometries to stabilize the Gi-coupled conformation without inducing the intracellular conformational changes required for GRK phosphorylation and β-arrestin recruitment[3][7].

References
  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - Annual Reviews URL:[Link]

  • Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - Journal of Clinical Investigation (JCI) URL:[Link]

  • β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice - PMC - NIH URL:[Link]

  • GPR109A and Vascular Inflammation - PMC - NIH URL:[Link]

  • Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects - Frontiers URL:[Link]

  • Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b - Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Nicotinic acid: an old drug with a promising future - PMC - NIH URL:[Link]

  • Lactate, 3-hydroxybutyrate (3HB) and 3-hydroxyoctanoate (3HO) activate... - ResearchGate URL:[Link]

  • Structural insights into the human niacin receptor HCA2-Gi signalling complex - PMC - NIH URL:[Link]

  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - ResearchGate URL:[Link]

Sources

Foundational

synthesis of 5-bromonicotinic acid as a precursor.

An In-depth Technical Guide to the Synthesis of 5-Bromonicotinic Acid as a Pivotal Precursor Executive Summary 5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), stands as a critical and vers...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Bromonicotinic Acid as a Pivotal Precursor

Executive Summary

5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), stands as a critical and versatile building block in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][2][3] Its significance in drug discovery and development stems from its bifunctional nature, featuring a pyridine ring substituted with both a carboxylic acid and a bromine atom.[4] This unique structure offers multiple reactive sites for synthetic modification, allowing for the construction of complex molecular architectures with diverse pharmacological activities. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of diverse functional groups.[2] Concurrently, the carboxylic acid moiety provides a convenient handle for forming amides, esters, and other derivatives. This guide provides a comprehensive overview of the most pertinent synthetic strategies for 5-bromonicotinic acid, detailing the underlying chemical principles, step-by-step protocols, and the rationale behind process choices from the perspective of a senior application scientist.

Physicochemical Properties and Safety Data

A foundational understanding of the physicochemical properties of 5-bromonicotinic acid is essential for its effective handling, reaction setup, and purification. The compound is an off-white, odorless, crystalline powder at room temperature.[1]

Table 1: Chemical and Physical Properties of 5-Bromonicotinic Acid

Property Value Reference(s)
CAS Number 20826-04-4 [1][2]
Molecular Formula C₆H₄BrNO₂ [5][6]
Molecular Weight 202.01 g/mol [1][7]
IUPAC Name 5-bromopyridine-3-carboxylic acid [5][7]
Melting Point 178 - 182 °C [1][5][8]
Appearance Off-white solid powder [1]
Solubility Slightly soluble in DMSO and Methanol [1]

| pKa | 3.08 ± 0.10 (Predicted) |[1] |

Safety Information: 5-Bromonicotinic acid is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.[1]

Synthetic Strategy 1: Direct Electrophilic Bromination of Nicotinic Acid

The most industrially viable and efficient method for producing 5-bromonicotinic acid is the direct bromination of nicotinic acid.[1] Early synthetic routes, such as the thermal decomposition of 5-bromoquinolinic acid or the Sandmeyer reaction on 5-amino-3-pyridinecarboxylic acid, were plagued by significant drawbacks including fire and explosion hazards, low overall yields, and complex purifications, rendering them impractical for large-scale application.[8][9] The development of a direct bromination method catalyzed by powdered iron represented a significant advancement in the field.[8][9]

Mechanistic Rationale & Field Insights

The direct electrophilic substitution on a pyridine ring is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. Therefore, forcing conditions are required.

  • Role of Thionyl Chloride (SOCl₂): Thionyl chloride serves a dual purpose. Primarily, it reacts with the carboxylic acid group of nicotinic acid to form the corresponding nicotinoyl chloride. The acyl chloride group is a powerful deactivating group, which would seem counterintuitive. However, the reaction is typically run in an excess of thionyl chloride, which acts as the solvent. It is also proposed that thionyl chloride helps to drive the reaction and may form reactive intermediates with bromine.[10]

  • Role of Powdered Iron (Fe): The iron powder is a crucial catalyst. It acts as a Lewis acid, polarizing the bromine molecule (Br₂) to generate a more potent electrophilic species (a "Br⁺" equivalent), which is necessary to overcome the deactivated nature of the pyridine ring. The amount of catalyst is critical; too little results in a slow reaction and lower yield, while too much can complicate the workup and purification.[8] An optimal range is typically 0.5-5.0% by weight relative to the nicotinic acid.[8]

  • Regioselectivity: Substitution occurs at the 5-position (meta to the nitrogen and the carboxyl group). Both the nitrogen atom and the carboxyl/acyl chloride group are meta-directing, reinforcing substitution at the C-5 position, which is the least deactivated position for electrophilic attack.

Experimental Workflow: Direct Bromination

cluster_prep 1. Reaction Setup cluster_reaction 2. Bromination & Reflux cluster_workup 3. Workup & Isolation reagents Nicotinic Acid Thionyl Chloride Powdered Iron vessel Reaction Vessel reagents->vessel Combine & Stir heat1 Heat to 70°C vessel->heat1 add_br2 Slowly add Bromine (over 2 hours) heat1->add_br2 reflux Reflux at 110-120°C (6-14 hours) add_br2->reflux distill Distill off excess SOCl₂ and Br₂ reflux->distill cool Cool residue to 0°C distill->cool ph_adjust Add 4N NaOH (aq) to pH 3 cool->ph_adjust precipitate Precipitate Forms ph_adjust->precipitate filter Suction Filtration precipitate->filter wash Wash with Ice Water filter->wash product Crude 5-Bromonicotinic Acid wash->product

Caption: Workflow for Direct Bromination of Nicotinic Acid.

Detailed Protocol: Iron-Catalyzed Bromination

This protocol is adapted from established patent literature and represents a robust method for laboratory-scale synthesis.[1][8]

  • Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet to a scrubber), and an addition funnel, add nicotinic acid (1.0 eq), thionyl chloride (~2.4 eq), and powdered iron (2% by weight of nicotinic acid).[1][8]

  • Initial Heating: With continuous stirring, heat the reaction mixture to 70 °C.[1]

  • Bromine Addition: Slowly add bromine (~1.9 eq) to the mixture via the addition funnel over a period of 2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.[1]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 6 to 14 hours with vigorous stirring.[9][11] The progress of the reaction can be monitored by TLC or HPLC.

  • Reagent Removal: After the reaction is complete, cool the mixture slightly and distill off the excess bromine and thionyl chloride under atmospheric or reduced pressure.

  • Precipitation: Cool the resulting residue to 0 °C in an ice bath. Slowly and carefully add a pre-cooled 4N sodium hydroxide solution with stirring until the pH of the mixture reaches 3.[1][8] 5-Bromonicotinic acid will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by suction filtration using a Büchner funnel.[1]

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold water to remove inorganic salts.

  • Drying: Dry the product under vacuum to yield crude 5-bromonicotinic acid. Further purification can be achieved by recrystallization.[5]

Table 2: Representative Data from Direct Bromination Protocol

Parameter Value Rationale / Comment
Nicotinic Acid 0.406 mol Starting Material
Thionyl Chloride 0.96 mol (~2.4 eq) Reagent and Solvent
Bromine 0.78 mol (~1.9 eq) Brominating Agent
Iron Powder Catalyst 0.5 - 5.0 wt% Lewis Acid Catalyst; 2-3% is often optimal.[8]
Reaction Time 6 hours Shorter times are possible with catalyst optimization.[8]

| Yield | 87 - 95% | Highly efficient process.[8] |

Synthetic Strategy 2: Multi-Step Synthesis via Aromatic Nitration and Sandmeyer Reaction

While not commercially preferred, a classic multi-step approach provides valuable insight into alternative synthetic logic. This route relies on standard electrophilic aromatic substitution and diazonium salt chemistry. It is a less direct pathway compared to Strategy 1 and is generally associated with a lower overall yield and the handling of potentially unstable intermediates.

Conceptual Pathway

The synthesis proceeds in three main stages: nitration of the nicotinic acid ring, reduction of the resulting nitro group to an amine, and finally, conversion of the amine to a bromide via the Sandmeyer reaction.

NA Nicotinic Acid NNA 5-Nitronicotinic Acid NA->NNA HNO₃ / H₂SO₄ ANA 5-Aminonicotinic Acid NNA->ANA Reduction (e.g., Sn/HCl) DS Diazonium Salt Intermediate ANA->DS NaNO₂ / HBr 0-5°C BNA 5-Bromonicotinic Acid DS->BNA Sandmeyer Reaction (CuBr)

Sources

Exploratory

stability and storage conditions for 5-Bromo-nicotinic acid propyl ester

An In-Depth Technical Guide to the Stability, Degradation Kinetics, and Storage of Propyl 5-bromonicotinate Executive Summary Propyl 5-bromonicotinate (CAS: 1033692-96-4; Formula: C₉H₁₀BrNO₂) is a highly versatile haloge...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability, Degradation Kinetics, and Storage of Propyl 5-bromonicotinate

Executive Summary

Propyl 5-bromonicotinate (CAS: 1033692-96-4; Formula: C₉H₁₀BrNO₂) is a highly versatile halogenated heteroaryl ester utilized extensively as a molecular building block in pharmaceutical synthesis and cross-coupling reactions. While structurally robust under ambient conditions, the molecule possesses three distinct reactive domains that dictate its shelf-life: the hydrolytically sensitive propyl ester, the oxidatively vulnerable pyridine nitrogen, and the photolabile aryl bromide.

This whitepaper provides an authoritative analysis of the degradation mechanisms of Propyl 5-bromonicotinate, establishing the causality behind its optimal storage conditions. Furthermore, it details a self-validating experimental framework for stability testing, designed for drug development professionals requiring rigorous quality control protocols.

Physicochemical Vulnerabilities & Degradation Mechanisms

To design an optimal storage environment, one must first understand the thermodynamic and kinetic drivers of the molecule's degradation. Propyl 5-bromonicotinate degrades via three primary pathways, each triggered by specific environmental stressors.

Ester Hydrolysis (Nucleophilic Acyl Substitution)

The propyl ester linkage is the most thermodynamically vulnerable site on the molecule. Ester hydrolysis proceeds via a nucleophilic addition-elimination mechanism[1]. The electron-withdrawing nature of both the pyridine ring and the bromine atom increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

Under basic conditions (saponification), the hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the propoxide leaving group. This reaction is driven to completion because the resulting 5-bromonicotinic acid is rapidly deprotonated, rendering the base-catalyzed pathway irreversible[2]. Acid-catalyzed hydrolysis, while an equilibrium process, will also degrade the compound if ambient moisture is present.

Pyridine N-Oxidation

The lone pair of electrons on the pyridine nitrogen is susceptible to electrophilic oxygen transfer. In the presence of ambient reactive oxygen species (ROS) or trace peroxides, the nitrogen atom undergoes oxidation to form a pyridine N-oxide[3]. Aromatic N-oxides are stable, zwitterionic species that are highly polar and hygroscopic[4]. The formation of the N-oxide impurity fundamentally alters the solubility and reactivity profile of the bulk material, ruining its utility in transition-metal-catalyzed cross-coupling reactions where the pyridine nitrogen often acts as a coordinating ligand.

Photolytic Debromination

Aryl bromides are sensitive to ultraviolet and high-energy visible light. Upon photon absorption ( ), the C(sp²)–Br bond can undergo homolytic cleavage, generating a highly reactive aryl radical and a bromine radical. This photolytic activation is a well-documented phenomenon utilized intentionally in photoredox catalysis[5], but in a storage context, it leads to uncontrolled debromination, dimerization, or hydrogen atom transfer (HAT) with ambient solvent/packaging materials, yielding propyl nicotinate as a primary impurity.

Degradation Core Propyl 5-bromonicotinate (CAS: 1033692-96-4) Hydrolysis Ester Hydrolysis (Moisture/pH) Core->Hydrolysis H2O / OH- / H+ Oxidation N-Oxidation (ROS/Peroxides) Core->Oxidation O2 / Peroxides Photolysis Photolytic Debromination (UV/Vis Light) Core->Photolysis hν (Photons) Prod_Hyd 5-Bromonicotinic Acid + Propanol Hydrolysis->Prod_Hyd Nucleophilic Acyl Substitution Prod_Ox Pyridine N-Oxide Derivative Oxidation->Prod_Ox Electrophilic Oxygen Transfer Prod_Phot Aryl Radical / Debrominated Ester Photolysis->Prod_Phot Homolytic C-Br Cleavage

Fig 1: Primary degradation pathways of Propyl 5-bromonicotinate under environmental stress.

Optimal Storage Conditions & Causality

Based on the mechanistic vulnerabilities outlined above, the storage parameters for Propyl 5-bromonicotinate must be strictly controlled to suppress kinetic degradation. Commercial suppliers mandate that the compound be stored sealed in a dry environment at 2-8°C[6]. The causality behind these parameters is summarized below:

Degradation PathwayPrimary StressorMechanistic DriverKinetic OrderOptimal Preventative Storage
Ester Hydrolysis Moisture, pH extremesNucleophilic Acyl SubstitutionPseudo-first order (in excess H₂O)Desiccated, tightly sealed inert environment.
N-Oxidation Peroxides, O₂Electrophilic Oxygen TransferSecond orderInert atmosphere (Argon/Nitrogen flush).
Photolytic Debromination UV/Visible LightHomolytic C-Br CleavageZero order (light-dependent)Amber glass vials, dark storage.
Thermal Degradation Heat (>40°C)Arrhenius-driven bond dissociationFirst orderRefrigeration (2-8°C) to lower kinetic energy.

The Causality of Refrigeration: While the compound may survive short-term shipping at room temperature[6], long-term storage at 2-8°C is critical. According to the Arrhenius equation, lowering the temperature exponentially decreases the rate constant ( k ) of both hydrolysis and oxidation by depriving the system of the activation energy ( Ea​ ) required to reach the transition states of these degradation pathways.

Self-Validating Experimental Protocol: Forced Degradation Testing

To empirically validate the stability profile of a specific batch of Propyl 5-bromonicotinate, researchers should execute a forced degradation (stress testing) study compliant with ICH Q1A/Q1B guidelines. This protocol is designed as a self-validating system: mass balance must be achieved (the loss of the parent peak area must equal the sum of the degradation product peak areas).

Step-by-Step Methodology

Phase 1: Stock Preparation

  • Accurately weigh 10.0 mg of Propyl 5-bromonicotinate.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1.0 mg/mL baseline standard.

Phase 2: Stress Incubation

  • Acidic Hydrolysis: Transfer 1.0 mL of stock to a borosilicate vial. Add 1.0 mL of 0.1 N HCl. Seal and incubate at 60°C for 48 hours.

  • Basic Hydrolysis: Transfer 1.0 mL of stock to a separate vial. Add 1.0 mL of 0.1 N NaOH. Incubate at room temperature for 24 hours (Note: Base-catalyzed saponification is highly efficient; elevated heat is usually unnecessary).

  • Oxidative Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 3% H₂O₂. Incubate at room temperature for 48 hours in the dark to induce N-oxide formation.

  • Photolytic Stress: Place 2.0 mL of stock in a clear quartz vial. Expose to a Xenon arc lamp achieving a minimum of 1.2 million lux hours and 200 watt-hours/m² UV energy.

Phase 3: Neutralization & Analysis

  • Neutralize the acidic and basic samples using equimolar NaOH and HCl, respectively, to prevent damage to the analytical column.

  • Dilute all stressed samples 1:10 with the initial mobile phase (e.g., 50:50 H₂O:MeCN containing 0.1% Formic Acid).

  • RP-HPLC-UV/MS Analysis: Inject 10 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Monitor UV absorbance at 254 nm. Utilize mass spectrometry (ESI+) to identify degradation fragments (e.g., [M+H]+ = 202 m/z for 5-bromonicotinic acid; [M+H]+ = 260 m/z for the N-oxide).

Workflow cluster_stress Forced Degradation (ICH Q1A/B) Start Sample Prep (1 mg/mL in MeCN) Therm Thermal (60°C, 7 days) Start->Therm Photo Photolysis (1.2M lux-hr) Start->Photo Hydro Hydrolysis (0.1N HCl / NaOH) Start->Hydro Oxid Oxidation (3% H2O2) Start->Oxid Analysis RP-HPLC-UV/MS Analysis Therm->Analysis Photo->Analysis Hydro->Analysis Oxid->Analysis Data Kinetic Modeling & Mass Balance Analysis->Data Peak Integration

Fig 2: Self-validating ICH-compliant forced degradation and analytical workflow.

References

  • ChemScene.
  • Chemistry Steps.
  • Master Organic Chemistry.
  • Taylor & Francis. "Pyridine-n-oxide – Knowledge and References."
  • PMC / NIH. "Medicinal Chemistry of Drugs with N-Oxide Functionalities."
  • ACS Catalysis.

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Foundational

predicted pKa and LogP values for 5-Bromo-nicotinic acid propyl ester

An In-depth Technical Guide to the Predicted Physicochemical Properties of 5-Bromo-nicotinic Acid Propyl Ester: A Focus on pKa and LogP Executive Summary In the landscape of modern drug discovery, a profound understandin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Physicochemical Properties of 5-Bromo-nicotinic Acid Propyl Ester: A Focus on pKa and LogP

Executive Summary

In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. The acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) are two of the most critical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[1][2] This technical guide provides a comprehensive analysis of the , a compound of interest in medicinal chemistry. By delving into the theoretical underpinnings of these properties, the computational methodologies used for their prediction, and the experimental techniques for their validation, this document serves as an essential resource for researchers, scientists, and drug development professionals. The principles of Lipinski's Rule of Five are integrated throughout to provide a framework for evaluating the "drug-likeness" of this molecule.[3][4][5]

The Central Role of pKa and LogP in Drug Development

The journey of a drug from administration to its target site is a complex process heavily influenced by its ability to traverse various biological membranes and interact with different physiological environments.

  • pKa and Ionization State: The pKa of a molecule dictates its ionization state at a given pH.[6] Since the pH varies significantly throughout the human body (e.g., from ~1.5-3.5 in the stomach to ~7.4 in the blood), a drug's charge can change, profoundly impacting its solubility, permeability, and binding to its target.[1][6] The majority of drugs are weak acids or bases, making pKa a critical determinant of their ADME profile.[1]

  • LogP and Lipophilicity: LogP is the measure of a compound's lipophilicity, or its affinity for a lipid-like environment versus an aqueous one.[7][8] This property is a key factor in a drug's ability to cross cell membranes, with a delicate balance required. While sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding.[9]

These two parameters are cornerstones of predictive models like Lipinski's Rule of Five, which provides a set of guidelines for the oral bioavailability of a drug candidate.[3][4][5]

Physicochemical Profile of 5-Bromo-nicotinic Acid Propyl Ester

To predict the pKa and LogP of 5-Bromo-nicotinic acid propyl ester, it is first necessary to understand its molecular structure and the properties of its parent compound, 5-Bromonicotinic acid.

Table 1: Predicted Physicochemical Properties

Property5-Bromonicotinic Acid5-Bromo-nicotinic Acid Propyl Ester (Predicted)Rationale for Prediction
Molecular Structure C1=C(C=NC=C1Br)C(=O)OC1=C(C=NC=C1Br)C(=O)OCCCEsterification of the carboxylic acid with propanol.
pKa (acidic) 3.08 ± 0.10[10][11]N/AThe acidic proton of the carboxylic acid is removed upon esterification.
pKa (basic) ~2-3 (Pyridine Nitrogen)~2-3The basicity of the pyridine nitrogen is not significantly altered by esterification at the 3-position.
LogP 1.54[10]~2.5 - 3.0The addition of the lipophilic propyl group is expected to increase the LogP value.

Theoretical Framework and Computational Prediction

The prediction of pKa and LogP values relies on sophisticated computational models that leverage large datasets of experimentally determined values.[6]

pKa Prediction

The pKa of 5-Bromo-nicotinic acid propyl ester is primarily determined by the basicity of the pyridine nitrogen. The ester functional group is not readily ionizable under physiological conditions. The electron-withdrawing effects of the bromine atom and the propyl ester group on the pyridine ring will influence the pKa of the nitrogen.

Computational pKa prediction methods often employ a combination of approaches:

  • Empirical Methods: These methods, such as those based on Hammett and Taft equations, utilize extensive databases of experimental pKa values to predict the pKa of a new molecule based on its structural fragments.[12]

  • Quantum Mechanical Methods: These ab initio methods calculate the energy difference between the protonated and deprotonated states of a molecule to determine its pKa.[13][14]

pKa_Prediction_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output Input_Structure Molecular Structure of 5-Bromo-nicotinic Acid Propyl Ester Identify_Ionizable_Center Identify Pyridine Nitrogen as Ionizable Center Input_Structure->Identify_Ionizable_Center Structural Analysis Apply_Algorithm Apply Prediction Algorithm (e.g., Empirical, Quantum Mechanical) Identify_Ionizable_Center->Apply_Algorithm Input for Calculation Predicted_pKa Predicted pKa Value (~2-3) Apply_Algorithm->Predicted_pKa Calculated Result

Caption: Workflow for the computational prediction of pKa.

LogP Prediction

The LogP of 5-Bromo-nicotinic acid propyl ester is predicted to be higher than that of its parent acid due to the addition of the three-carbon propyl chain, which increases the molecule's overall lipophilicity.

Common LogP prediction methods include:

  • Fragment-based Methods (e.g., cLogP): These methods calculate the LogP of a molecule by summing the contributions of its individual fragments.[7][15]

  • Atom-based Methods: These approaches consider the contribution of each atom to the overall LogP.[9]

  • Property-based Methods: These utilize other molecular properties to predict LogP through quantitative structure-property relationship (QSPR) models.[9]

Software platforms like ADMET Predictor®, Pallas, and those from ACD/Labs and ChemAxon are widely used for these predictions.[6][12][16][17][18]

LogP_Prediction_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output Input_Structure Molecular Structure of 5-Bromo-nicotinic Acid Propyl Ester Deconstruct_Molecule Deconstruct into Fragments or Atoms Input_Structure->Deconstruct_Molecule Structural Analysis Sum_Contributions Sum Fragmental/Atomic Contributions Deconstruct_Molecule->Sum_Contributions Fragment/Atom Library Predicted_LogP Predicted LogP Value (~2.5-3.0) Sum_Contributions->Predicted_LogP Calculated Result

Caption: Workflow for the computational prediction of LogP.

Experimental Validation Methodologies

While computational predictions are invaluable for high-throughput screening, experimental validation is crucial for lead optimization and regulatory submission.[1]

Experimental pKa Determination

Several robust methods exist for the experimental determination of pKa.[19][20][21][22][23]

  • Potentiometric Titration: This is a classic and widely used method where a solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode.[19] The pKa is determined from the inflection point of the resulting titration curve.[19]

Protocol: Potentiometric Titration for pKa Determination

  • Preparation: Accurately weigh a sample of 5-Bromo-nicotinic acid propyl ester and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Titration: Place the solution in a thermostated vessel and immerse a calibrated combined pH electrode. Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

pKa_Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dissolve_Sample Dissolve Compound in Aqueous/Co-solvent System Titrate Titrate with Standardized Acid Dissolve_Sample->Titrate Prepared Sample Record_pH Record pH vs. Titrant Volume Titrate->Record_pH Stepwise Addition Plot_Curve Plot Titration Curve Record_pH->Plot_Curve Data Points Determine_pKa Determine pKa from Half-Equivalence Point Plot_Curve->Determine_pKa Graphical Analysis

Caption: Experimental workflow for pKa determination by potentiometric titration.

Experimental LogP Determination

The "gold standard" for LogP determination is the shake-flask method, though chromatographic methods are often used for higher throughput.[24]

  • Shake-Flask Method: This method directly measures the partitioning of a compound between n-octanol and water.[7][24]

Protocol: Shake-Flask Method for LogP Determination

  • Preparation: Prepare a solution of 5-Bromo-nicotinic acid propyl ester in either n-octanol or water. The n-octanol and water phases should be mutually saturated before use.

  • Partitioning: Combine equal volumes of the n-octanol and water phases in a flask. Add the compound solution and shake vigorously to allow for partitioning between the two phases. The mixture is then centrifuged to ensure complete phase separation.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]

LogP_Experimental_Workflow cluster_prep System Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis & Calculation Prepare_Phases Prepare Saturated n-Octanol and Water Add_Compound Add Compound to Biphasic System Prepare_Phases->Add_Compound Shake_Centrifuge Shake to Equilibrate, then Centrifuge Add_Compound->Shake_Centrifuge Separate_Phases Separate n-Octanol and Aqueous Phases Shake_Centrifuge->Separate_Phases Measure_Concentration Measure Concentration in Each Phase (HPLC/UV) Separate_Phases->Measure_Concentration Calculate_LogP Calculate LogP = log([Octanol]/[Water]) Measure_Concentration->Calculate_LogP

Caption: Experimental workflow for LogP determination by the shake-flask method.

Implications for Drug Development and ADME Profile

The place it in a favorable physicochemical space for a potential oral drug candidate.

  • Absorption: With a predicted LogP of ~2.5-3.0, the compound is sufficiently lipophilic to partition into the lipid bilayers of the gastrointestinal tract, suggesting good potential for passive diffusion. The basic pKa of ~2-3 means the compound will be largely protonated and charged in the acidic environment of the stomach, which may limit absorption there. However, in the more neutral environment of the small intestine, a significant fraction will be in the neutral, more permeable form.

  • Distribution: The moderate LogP value suggests the compound is likely to distribute into tissues without excessive accumulation in fatty tissues. It is also less likely to be a strong substrate for efflux transporters like P-glycoprotein, which often recognize highly lipophilic molecules.

  • Metabolism and Excretion: The ester linkage may be susceptible to hydrolysis by esterase enzymes, potentially acting as a prodrug of 5-Bromonicotinic acid. The overall lipophilicity will also influence its interaction with metabolic enzymes such as the cytochrome P450 family.

  • Lipinski's Rule of Five Analysis:

    • Hydrogen Bond Donors: 0 (ester does not donate)

    • Hydrogen Bond Acceptors: 3 (pyridine nitrogen and two ester oxygens)

    • Molecular Weight: ~258 g/mol

    • LogP: ~2.5-3.0

    5-Bromo-nicotinic acid propyl ester comfortably adheres to all criteria of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability.[3][4][5]

Conclusion

The in silico prediction of pKa and LogP provides a powerful, resource-efficient means of prioritizing compounds in the early stages of drug discovery. For 5-Bromo-nicotinic acid propyl ester, the predicted pKa of the pyridine nitrogen is in the range of 2-3, and the predicted LogP is approximately 2.5-3.0. These values, in conjunction with a favorable profile according to Lipinski's Rule of Five, suggest that this molecule possesses physicochemical properties consistent with those of orally bioavailable drugs. While these predictions offer valuable guidance, they must be validated through rigorous experimental determination as a compound progresses through the development pipeline. The integration of predictive and experimental approaches is fundamental to a rational, data-driven drug design strategy.

References

  • Lipinski's rule of five - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved March 15, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved March 15, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved March 15, 2026, from [Link]

  • Lecture Notes. (2023, November 28). lipinski rule of five. Retrieved March 15, 2026, from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved March 15, 2026, from [Link]

  • Peeters, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved March 15, 2026, from [Link]

  • CompuDrug. (n.d.). Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. Retrieved March 15, 2026, from [Link]

  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved March 15, 2026, from [Link]

  • MDPI. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia. Retrieved March 15, 2026, from [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved March 15, 2026, from [Link]

  • Manallack, D. T. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants. Retrieved March 15, 2026, from [Link]

  • Molecular Solutions. (n.d.). AI/ML. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2017, October 12). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved March 15, 2026, from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved March 15, 2026, from [Link]

  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved March 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved March 15, 2026, from [Link]

  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved March 15, 2026, from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved March 15, 2026, from [Link]

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved March 15, 2026, from [Link]

  • Söderhjelm, P., et al. (n.d.). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PMC. Retrieved March 15, 2026, from [Link]

  • Bentham Science Publishers. (2008, November 1). Using Measured pKa, LogP and Solubility to Investigate Supersaturation and Predict BCS Class. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved March 15, 2026, from [Link]

  • precisionFDA. (n.d.). METHYL 5-BROMONICOTINATE. Retrieved March 15, 2026, from [Link]

  • PharmaCompass. (n.d.). 5-Bromonicotinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved March 15, 2026, from [Link]

  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Absolute pKa Values and Signed Error from Experiment. Retrieved March 15, 2026, from [Link]

  • Repository Home. (n.d.). An improved method for predicting logP. Retrieved March 15, 2026, from [Link]

  • PubMed. (n.d.). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2019, March 14). Experimental lipophilicity for beyond Rule of 5 compounds. Retrieved March 15, 2026, from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved March 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved March 15, 2026, from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved March 15, 2026, from [Link]

  • Pure. (2013, January 1). Development of methods for the determination of pKa values. Retrieved March 15, 2026, from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of Propyl 5-Bromonicotinate: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, functionalized pyridines serve as ubiquitous pharmacophores due to their favorable physicochemical properties and ability to engage in critical hydrogen-bonding interactio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized pyridines serve as ubiquitous pharmacophores due to their favorable physicochemical properties and ability to engage in critical hydrogen-bonding interactions within biological targets. 5-Bromo-nicotinic acid propyl ester (IUPAC: propyl 5-bromopyridine-3-carboxylate), commonly referred to as propyl 5-bromonicotinate, is a highly versatile bifunctional building block[1].

The strategic placement of a bromine atom at the C5 position enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations)[2]. Concurrently, the propyl ester moiety serves either as a lipophilic, sterically tunable protecting group or as a reactive site for downstream saponification and amidation. This whitepaper details the core physicochemical properties, a self-validating synthetic protocol, and the analytical characterization required to utilize this compound effectively in drug discovery workflows.

Physicochemical Profiling & Structural Analysis

Understanding the fundamental properties of propyl 5-bromonicotinate is essential for predicting its behavior in both synthetic reactions and biological assays. The electron-deficient nature of the pyridine ring is further amplified by the electron-withdrawing inductive effect of the bromine atom and the ester carbonyl.

Quantitative physicochemical data is summarized in Table 1 to facilitate rapid reference for computational and synthetic chemists[1].

Table 1: Physicochemical and Structural Properties

ParameterValue
Chemical Name Propyl 5-bromopyridine-3-carboxylate
CAS Registry Number 1033692-96-4
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
SMILES String CCCOC(=O)C1=CC(=CN=C1)Br
Topological Polar Surface Area (TPSA) 39.19 Ų
Predicted LogP 2.41
Hydrogen Bond Donors / Acceptors 0 / 3
Rotatable Bonds 3

Data sourced from[1].

Strategic Synthesis & Workflow

Mechanistic Rationale

Direct Fischer esterification of 5-bromonicotinic acid with n-propanol is thermodynamically limited and kinetically sluggish. The electron-withdrawing nature of both the pyridine nitrogen and the C5-bromine atom severely deactivates the carboxylic acid carbon toward nucleophilic attack.

To ensure a self-validating, high-yielding system, the protocol below utilizes an acyl chloride intermediate [3]. By converting the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride using oxalyl chloride, the subsequent esterification with n-propanol is driven forward quantitatively.

Step-by-Step Methodology: Two-Step Esterification Protocol

Step 1: Acyl Chloride Formation

  • Preparation: Charge a flame-dried, 250 mL round-bottom flask with 5-bromonicotinic acid (10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Catalysis: Add N,N-dimethylformamide (DMF) (0.5 mmol, 0.05 equiv). Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, the true active chlorinating species, which prevents the reaction from stalling.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise add oxalyl chloride (12.0 mmol, 1.2 equiv) over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature until gas evolution (CO₂ and CO) completely ceases (typically 2–4 hours).

  • Isolation: Concentrate the mixture in vacuo to remove all excess oxalyl chloride and DCM, yielding the crude 5-bromonicotinoyl chloride as an off-white solid.

Step 2: Esterification

  • Solvation: Redissolve the crude acyl chloride in anhydrous DCM (40 mL) and cool to 0 °C.

  • Nucleophilic Attack: Add anhydrous n-propanol (15.0 mmol, 1.5 equiv) in a single portion.

  • Acid Scavenging: Dropwise add triethylamine (Et₃N) (20.0 mmol, 2.0 equiv). Causality: Et₃N neutralizes the HCl byproduct, preventing the protonation of the pyridine nitrogen, which could otherwise lead to product precipitation and incomplete conversion.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford pure propyl 5-bromonicotinate.

Synthesis A 5-Bromonicotinic Acid (Starting Material) B Acyl Chloride Intermediate (Highly Reactive) A->B Oxalyl Chloride, DMF (cat.) DCM, 0 °C to RT C Propyl 5-Bromonicotinate (Target Ester) B->C n-Propanol, Et3N DCM, 0 °C to RT

Caption: Two-step synthesis of propyl 5-bromonicotinate via an acyl chloride intermediate.

Analytical Characterization (QC/QA)

To guarantee scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The following expected spectral data constitutes a self-validating framework for confirming the identity and purity of propyl 5-bromonicotinate.

  • LC-MS (ESI+): The presence of a single bromine atom dictates a characteristic 1:1 isotopic doublet in the mass spectrum. Researchers must observe major peaks at m/z 244.0 [M(⁷⁹Br)+H]⁺ and m/z 246.0[M(⁸¹Br)+H]⁺ . The absence of this 1:1 ratio indicates a failure in the structural integrity of the aryl halide.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Core: The C2 and C6 protons (adjacent to the heteroatom) will appear as highly deshielded doublets or narrow multiplets at ~9.1 ppm and ~8.8 ppm. The C4 proton will appear at ~8.4 ppm.

    • Propyl Chain: The ester linkage is confirmed by a distinct triplet at ~4.3 ppm (–O–CH₂–), a multiplet/sextet at ~1.8 ppm (–CH₂–), and a terminal methyl triplet at ~1.0 ppm (–CH₃).

  • HPLC: Purity should be assessed using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). A purity of ≥98% is mandatory before utilizing the building block in sensitive transition-metal catalysis.

Applications in Drug Discovery: Cross-Coupling Mechanisms

The primary utility of propyl 5-bromonicotinate lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions[2]. The C5 position of pyridine is notoriously difficult to functionalize via direct electrophilic aromatic substitution. Pre-installing the bromide allows chemists to bypass this limitation and rapidly generate structural diversity.

In a standard Suzuki-Miyaura coupling , the aryl bromide undergoes oxidative addition with a Pd(0) catalyst. The resulting Pd(II) complex undergoes transmetalation with an aryl or heteroaryl boronic acid, followed by reductive elimination to yield a 5-substituted nicotinic acid derivative. The propyl ester remains fully intact during this transformation, protecting the carboxylic acid from interfering with the basic conditions (e.g., Na₂CO₃ or K₃PO₄) required for transmetalation.

Suzuki A Propyl 5-Bromonicotinate (Electrophile) B Pd(0) Catalyst (Oxidative Addition) A->B C Aryl Boronic Acid (Transmetalation) B->C D Pd(II) Intermediate (Reductive Elimination) C->D D->B Catalyst Regeneration E 5-Aryl-nicotinic acid propyl ester (Cross-Coupled Product) D->E

Caption: Suzuki-Miyaura cross-coupling catalytic cycle utilizing propyl 5-bromonicotinate.

References

  • Google Patents (RU2617428C2). "Preparation of 5-bromonicotinic acid chloride and derivatives." Patent Database.
  • Huang, J., et al. "3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers via Suzuki Coupling of 5-bromonicotinic acid esters." American Chemical Society (ACS). Available at: [Link]

Sources

Foundational

Advanced Safety Architecture and Handling Protocols for 5-Bromo-Nicotinic Acid Propyl Ester

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Content Type: In-Depth Technical Guide & Standard Operating Procedure (SOP) I. Executive Summary In modern drug discovery, 5-Br...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Content Type: In-Depth Technical Guide & Standard Operating Procedure (SOP)

I. Executive Summary

In modern drug discovery, 5-Bromo-nicotinic acid propyl ester (Propyl 5-bromonicotinate) serves as a critical electrophilic scaffold. Its halogenated pyridine ring makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the propyl ester provides lipophilicity and a handle for downstream saponification or amidation. However, the exact structural features that make it synthetically valuable—its electrophilicity and hydrolytic lability—also dictate its hazard profile.

This whitepaper establishes a rigorous, self-validating safety architecture for handling this compound. By understanding the mechanistic toxicology and degradation pathways, researchers can implement protocols that protect both operator health and stoichiometric fidelity.

II. Physicochemical Profiling & Mechanistic Toxicology

To design effective safety controls, we must first analyze the molecular vulnerabilities of the compound. While specific in vivo toxicity data for the propyl ester is limited, its hazard profile is directly extrapolated from its parent compound, 5-bromonicotinic acid, and standard halopyridine esters[1][2].

Quantitative Data Summary
Property / ParameterSpecification
Chemical Name 5-Bromo-nicotinic acid propyl ester[3]
Synonyms Propyl 5-bromonicotinate[3]
CAS Number 1033692-96-4[3]
Molecular Formula C₉H₁₀BrNO₂[3]
Molecular Weight 244.09 g/mol [3]
Physical State Solid / Powder (extrapolated from parent acid)[1]
Primary Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[1][2]
Storage Conditions Room temperature, inert atmosphere (Argon/N₂), desiccated[3]
The Causality of Irritation (Mechanistic Toxicology)

The compound is classified as a respiratory (STOT SE 3), skin, and eye irritant[2]. The causality behind this lies in its hydrolytic pathway. When aerosolized powder contacts the aqueous, slightly alkaline environment of mucosal membranes (eyes, respiratory tract), the ester undergoes rapid hydrolysis. This localized degradation releases free 5-bromonicotinic acid and propanol[1]. The sudden localized drop in pH, combined with the inherent electrophilicity of the bromopyridine ring, triggers acute cellular irritation and inflammatory responses.

III. Reactivity Pathways & Degradation Dynamics

Understanding how the compound degrades in ambient environments is crucial for both safety and experimental success. Exposure to ambient moisture not only generates irritants but also destroys the reagent's stoichiometric ratio, leading to failed cross-coupling reactions.

Reactivity Compound Propyl 5-bromonicotinate (Intact Scaffold) Hydrolysis Ester Hydrolysis (Moisture/Base) Compound->Hydrolysis H2O / OH- CrossCoupling Pd-Catalyzed Coupling (Synthetic Pathway) Compound->CrossCoupling Pd(0), Ligand Degradation 5-Bromonicotinic Acid + Propanol (Irritants) Hydrolysis->Degradation Product Functionalized Target Molecule CrossCoupling->Product

Figure 1: Divergent reactivity pathways of 5-Bromo-nicotinic acid propyl ester highlighting degradation vs. synthetic utility.

IV. Self-Validating Operational Workflows

A self-validating protocol ensures that no step can be completed without a physical or analytical confirmation of safety. Do not rely on assumption; rely on measurable checkpoints.

Protocol A: Gravimetric Transfer and Reaction Setup

Causality: Halopyridine powders are prone to triboelectric charging (static cling). This causes the powder to repel from spatulas and aerosolize, drastically increasing the risk of inhalation and violating the STOT SE 3 hazard threshold[2].

  • Environmental Verification: Turn on the fume hood and verify the digital airflow monitor.

    • Validation Check: The anemometer must read a face velocity of 100 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Static Dissipation: Pass an anti-static zero-stat gun or ionizing bar over the reagent bottle and the receiving vessel.

    • Causality: Neutralizing the electrostatic charge prevents the powder from aerosolizing into the operator's breathing zone.

  • Gravimetric Transfer: Weigh the required mass using a closed-door analytical balance inside the hood.

  • Hermetic Sealing & Purge: Immediately cap the receiving vial with a septum. Insert an Argon line and a vent needle to purge the headspace for 3 minutes.

    • Validation Check: A bubbler attached to the vent needle must show active, steady bubbling, confirming the displacement of hydrolytic ambient air.

Workflow Start Initiate Transfer Protocol CheckHood Verify Fume Hood Face Velocity >100 fpm Start->CheckHood PPE Don PPE Matrix (Nitrile, Goggles, Coat) CheckHood->PPE Static Discharge Static (Anti-static Ionizer) PPE->Static Weigh Gravimetric Transfer (Closed Analytical Balance) Static->Weigh Seal Hermetic Sealing & Argon Purge Weigh->Seal Decon Decontaminate Surfaces (Alkaline Wash) Seal->Decon

Figure 2: Self-validating standard operating procedure for the safe handling and transfer of halopyridine esters.

Protocol B: Reaction Quenching and Decontamination

Causality: Disposing of unreacted 5-bromo-nicotinic acid propyl ester directly into mixed organic waste can lead to cross-reactions with waste amines, generating unwanted heat or unstable byproducts.

  • Electrophile Quenching: To the completed reaction mixture, add a 1M solution of NaOH (aq) or a primary amine (e.g., ethanolamine) and stir for 30 minutes.

    • Causality: This deliberately hydrolyzes or amidates any remaining ester, neutralizing its electrophilic hazard before it enters the waste stream.

  • Surface Decontamination: Wipe down spatulas, balances, and hood surfaces with a 10% bleach solution, followed by an ethanol wipe.

    • Validation Check: Swab the cleaned surface with a damp pH indicator strip. A neutral pH (7.0) confirms the absence of residual hydrolyzed nicotinic acid.

V. Engineering Controls & PPE Matrix

To mitigate the H315 (Skin) and H319 (Eye) hazards[1][2], the following specific Personal Protective Equipment (PPE) matrix must be strictly enforced:

  • Glove Selection (Causality-Driven):

    • For dry powder handling: Standard nitrile gloves (minimum 0.11 mm thickness) are sufficient to block solid particulate contact.

    • For solution handling: If the ester is dissolved in polar aprotic solvents (e.g., DMF, DMSO) for cross-coupling, operators must switch to butyl rubber or laminate (SilverShield) gloves. Causality: DMSO acts as a transdermal carrier and rapidly permeates standard nitrile, carrying the dissolved electrophile directly into the bloodstream.

  • Respiratory Protection: If engineering controls (fume hood) fail or if handling bulk quantities outside a closed system, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent STOT SE 3 respiratory irritation[2].

  • Eye Protection: Chemical splash goggles (not standard safety glasses) are required. The ester's powder form can bypass the gaps in standard safety glasses, reacting with the basal tears of the eye to form the parent acid[1].

VI. References

  • ChemScene. "Propyl 5-bromonicotinate (CAS 1033692-96-4) Product Information and Safety Parameters."

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 5-Bromonicotinic acid."

  • SynQuest Laboratories, Inc. "5-Bromonicotinic acid - Safety Data Sheet (SDS ID: 4H219Z3)."

Sources

Exploratory

The Discovery and History of 5-Substituted Nicotinic Acids: A Paradigm in Calcium Signaling and Drug Design

Executive Summary The discovery and chemical evolution of 5-substituted nicotinic acids represent a masterclass in rational drug design and chemical biology. Originally viewed as simple pyridine derivatives, these compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and chemical evolution of 5-substituted nicotinic acids represent a masterclass in rational drug design and chemical biology. Originally viewed as simple pyridine derivatives, these compounds gained immense prominence following the discovery of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), the most potent intracellular calcium-mobilizing second messenger known to date. For researchers and drug development professionals, understanding the history, synthesis, and pharmacology of 5-substituted nicotinic acids is essential for probing endolysosomal calcium channels and developing novel therapeutics for viral infections, neurodegenerative diseases, and cardiovascular disorders.

This whitepaper provides an in-depth technical exploration of the historical context, structure-activity relationships (SAR), and the rigorous chemoenzymatic protocols used to synthesize 5-substituted NAADP analogs.

Historical Context: The NAADP Enigma

The story of 5-substituted nicotinic acids is inextricably linked to the discovery of NAADP. In 1987, Hon Cheung Lee and colleagues observed that an unknown contaminant in commercial NADP preparations could stimulate profound calcium release in sea urchin egg homogenates[1]. By 1995, this molecule was structurally identified as NAADP, a dinucleotide where the nicotinamide moiety of NADP is replaced by nicotinic acid[1].

Despite its extreme potency (active at low nanomolar concentrations), the identity of the NAADP receptor remained one of the greatest mysteries in calcium signaling for over two decades. Traditional biochemical isolation failed because the receptor complex was highly sensitive to detergent solubilization.

To overcome this, researchers recognized the need for functionalized molecular probes—specifically, photoaffinity labels that could covalently bind the elusive receptor. Pioneering work by James T. Slama, Timothy F. Walseth, and colleagues systematically evaluated substitutions on the nicotinic acid ring to identify positions that could tolerate bulky photolabile groups without losing agonist activity[2]. They discovered a strict spatial dichotomy: substitutions at the 4-position of the nicotinic acid ring completely abolished agonist activity, whereas the 5-position was remarkably tolerant of diverse chemical modifications[2]. This historical breakthrough birthed the targeted synthesis of 5-substituted nicotinic acids.

The Chemical Breakthrough: Rational Design and SAR

The realization that the 5-position of the pyridine ring faces outward from the receptor's binding pocket allowed medicinal chemists to design a wide array of 5-substituted nicotinic acids. These synthetic bases were subsequently incorporated into the dinucleotide scaffold to create functionalized NAADP analogs[3].

The structure-activity relationship (SAR) data derived from these analogs provided the first topographic map of the NAADP binding site.

Table 1: SAR of Nicotinic Acid Substitutions on Calcium Release Activity
Nicotinic Acid ModificationExample AnalogBinding Affinity (IC₅₀)Ca²⁺ Release ActivityReceptor Interaction Profile
Unsubstituted (Wild-type) NAADP~5 nMFull AgonistOptimal thermodynamic fit in the receptor pocket.
4-Position Substitution 4-Methyl-NAADP>1000 nMInactive / DesensitizerSevere steric clash prevents the assumption of the active receptor conformation.
5-Position Small Alkyl/Amino 5-Amino-NAADP10–20 nMFull AgonistWell-tolerated; maintains the critical hydrogen-bond network of the carboxylate.
5-Position Azido 5-Azido-NAADP~18 nMFull AgonistEnables UV-activated covalent cross-linking for receptor identification.
5-Position Alkynyl 5-Ethynyl-NAADP~50 nMFull AgonistSterically tolerated; allows downstream click-chemistry tagging with fluorophores.

The development of 5-azidonicotinic acid and its conversion into 5-azido-NAADP was the critical key that eventually led to the cross-linking and identification of the NAADP binding proteins, such as HN1L/JPT2, which couple to Two-Pore Channels (TPCs) and Ryanodine Receptors (RYRs)[1],[4].

Synthetic Methodologies: A Self-Validating System

The production of 5-substituted NAADP analogs relies on a highly optimized, two-phase chemoenzymatic workflow. The protocols below detail the causality behind each experimental choice, ensuring a self-validating system that maximizes yield and purity.

Protocol 1: Chemical Synthesis of 5-Substituted Nicotinic Acids

Direct functionalization of the pyridine ring is challenging due to its electron-deficient nature. The synthesis utilizes palladium-catalyzed cross-coupling, requiring strategic protecting group chemistry[2],[3].

Step 1: Carboxyl Protection (Oxazoline Formation)

  • Procedure: React 5-bromonicotinic acid with 2-amino-2-methyl-1-propanol, followed by cyclization using thionyl chloride to form 5-bromo-3-(4,4-dimethyl-2-oxazolyl)pyridine.

  • Causality: The electron-deficient pyridine ring is highly susceptible to unwanted nucleophilic attack at the 4-position during transmetalation. The bulky oxazoline group provides essential steric hindrance, shielding the 4-position and directing the subsequent palladium-catalyzed coupling exclusively to the 5-position.

Step 2: Palladium-Catalyzed Cross-Coupling (Sonogashira/Suzuki)

  • Procedure: Combine the protected intermediate with a terminal alkyne (e.g., trimethylsilylacetylene) or boronic acid in the presence of Pd(OAc)₂, CuI, and triphenylphosphine under an inert atmosphere.

  • Causality: The Pd(0) catalyst oxidatively adds to the C-Br bond. CuI acts as a co-catalyst to form a copper acetylide, which transmetalates with the Pd complex. Reductive elimination yields the 5-substituted carbon framework.

Step 3: Deprotection and Isolation

  • Procedure: Hydrolyze the oxazoline using strong anhydrous acid (e.g., HCl in ethanol), followed by saponification with NaOH to yield the free 5-substituted nicotinic acid. Validate via ¹H-NMR and LC-MS.

  • Causality: Complete removal of the protecting group is absolute; the subsequent enzymatic base-exchange reaction strictly requires a free carboxylate at the 3-position for molecular recognition by the ADP-ribosyl cyclase.

Protocol 2: Chemoenzymatic Base-Exchange Reaction

Chemical synthesis of the pyrophosphate linkage in dinucleotides is notoriously low-yielding. Therefore, an enzymatic base-exchange utilizing Aplysia californica ADP-ribosyl cyclase is employed[4],[3].

Step 1: Reaction Setup

  • Procedure: Incubate 1 mM NADP⁺ with a 50- to 100-fold molar excess (50–100 mM) of the synthesized 5-substituted nicotinic acid in a 100 mM sodium acetate buffer adjusted precisely to pH 4.0.

  • Causality: Aplysia ADP-ribosyl cyclase is a multifunctional enzyme. At an acidic pH of 4.0, its NAD glycohydrolase/base-exchange activity is maximized while its cyclic ADP-ribose formation is suppressed. The massive molar excess of the nicotinic acid analog leverages Le Chatelier's principle, driving the reversible base-exchange equilibrium toward the formation of the 5-substituted NAADP analog.

Step 2: Purification

  • Procedure: Terminate the reaction by ultrafiltration. Purify the mixture using anion-exchange chromatography (AG MP-1 resin) utilizing a trifluoroacetic acid (TFA) gradient, followed by lyophilization.

  • Causality: Anion-exchange effectively separates the highly negatively charged dinucleotide phosphate from the massive excess of unreacted, weakly charged pyridine bases, ensuring the final product is free of competitive inhibitors prior to biological assays.

Workflow A 5-Bromonicotinic Acid (Starting Material) B Protection (Oxazoline Formation) A->B C Pd-Catalyzed Coupling (Suzuki/Sonogashira) B->C D 5-Substituted Nicotinic Acid C->D F Aplysia ADP-Ribosyl Cyclase (Base Exchange, pH 4.0) D->F E NADP+ E->F G 5-Substituted NAADP Analog (Purified via Anion-Exchange) F->G

Caption: Workflow for the chemoenzymatic synthesis of 5-substituted NAADP analogs.

Mechanistic Pathway: Unlocking Endolysosomal Calcium Stores

The successful synthesis of 5-azido-NAADP using 5-azidonicotinic acid was the watershed moment in this field. Upon UV irradiation in cellular homogenates, 5-azido-NAADP covalently cross-linked to a previously unknown set of proteins. This directly led to the identification of HN1L/JPT2 and Lsm12 as the cytosolic binding proteins for NAADP[1],[4].

Mechanistically, NAADP does not bind directly to the ion channels. Instead, the 5-substituted NAADP analogs demonstrated that NAADP binds to HN1L/JPT2. This complex then docks onto the Two-Pore Channels (TPCs) located on acidic endolysosomal vesicles, triggering a localized calcium efflux. This localized "calcium spark" is subsequently amplified by Ryanodine Receptors (RYRs) on the endoplasmic reticulum via calcium-induced calcium release (CICR)[1],[4].

Pathway S Extracellular Stimulus (Receptor Activation) E DUOX2 / CD38 (Endogenous NAADP Synthesis) S->E N NAADP / 5-Substituted Analog E->N B HN1L/JPT2 (Cytosolic Binding Protein) N->B C TPC / RYR (Endolysosomal Ca2+ Channels) B->C R Intracellular Ca2+ Release (Signal Amplification) C->R

Caption: The NAADP-mediated intracellular calcium signaling pathway.

Future Perspectives in Drug Development

The historical journey from a simple 5-substituted pyridine ring to the mapping of a fundamental biological pathway has profound implications for modern pharmacology. Because TPCs are critical for the endolysosomal trafficking of viruses (including Ebola and SARS-CoV-2), NAADP receptor antagonists derived from the 5-substituted nicotinic acid scaffold are currently being investigated as broad-spectrum host-directed antivirals. Furthermore, modulating this pathway holds immense therapeutic potential for neurodegenerative diseases characterized by lysosomal storage defects, such as Parkinson's disease, marking 5-substituted nicotinic acids as a continuous source of inspiration in medicinal chemistry.

References

  • Title: NAADP: From Discovery to Mechanism Source: PMC - NIH URL: [Link]

  • Title: NAADP Signaling: New Kids on the Block Source: MDPI URL: [Link]

  • Title: Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release Source: PMC - NIH URL: [Link]

  • Title: Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides. Effects on Receptor-Mediated Ca2+ release Source: PMC - NIH URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 5-Bromo-nicotinic Acid Propyl Ester in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Propyl 5-bromonicotinate (CAS: 1033692-96-4) As a versatile bifunctional building block, 5-bromo-nicotinic acid propyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Propyl 5-bromonicotinate (CAS: 1033692-96-4)

As a versatile bifunctional building block, 5-bromo-nicotinic acid propyl ester is highly valued in the synthesis of complex pharmaceutical scaffolds, particularly 3,5-disubstituted pyridines. This application note details the mechanistic rationale, quantitative optimization, and validated protocols for utilizing this compound in transition-metal-catalyzed cross-coupling reactions and subsequent downstream functionalizations.

Chemical Profiling and Mechanistic Rationale

In medicinal chemistry, the pyridine-3-carboxylic acid (nicotinic acid) motif is a privileged pharmacophore found in kinase inhibitors, GPCR ligands, and nicotinic receptor modulators[1]. However, functionalizing the free 5-bromonicotinic acid directly presents significant challenges: free carboxylic acids can poison palladium catalysts, coordinate unpredictably with transition metals, and suffer from poor solubility in non-polar organic solvents[2].

The Causality of the Propyl Ester: Converting the acid to a propyl ester (Propyl 5-bromonicotinate) resolves these issues systematically:

  • Lipophilicity & Solubility: The propyl chain significantly increases the compound's solubility in standard cross-coupling solvents (e.g., toluene, 1,4-dioxane), ensuring a homogeneous reaction mixture[3].

  • Electronic Activation: The ester group acts as a strong electron-withdrawing group (EWG). Synergistically with the electron-deficient pyridine nitrogen, it severely depletes electron density at the C5 position. This highly electrophilic C-Br bond undergoes rapid oxidative addition by Pd(0) or Ni(0) species, lowering the activation energy for cross-coupling[2][4].

  • Steric Shielding: Compared to a methyl ester, the propyl group provides slight steric bulk that can minimize unwanted transesterification side-reactions during prolonged heating in alcoholic co-solvents[5].

Quantitative Data: Physicochemical Properties
PropertyValue / Description
Chemical Name 5-Bromo-nicotinic acid propyl ester
CAS Registry Number 1033692-96-4[3]
Molecular Formula C9H10BrNO2
Molecular Weight 244.09 g/mol
SMILES String CCCOC(=O)C1=CC(=CN=C1)Br
Storage Conditions Sealed in dry, inert atmosphere, 2-8°C

Workflow A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of propyl 5-bromonicotinate with aryl or heteroaryl boronic acids is the most robust method for generating 5-aryl nicotinic acid derivatives[5].

Mechanistic Pathway

The reaction follows a classic Pd(0)/Pd(II) catalytic cycle. The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition. However, the basic conditions required for transmetalation (e.g., Na2CO3 or K2CO3) must be carefully controlled to prevent premature hydrolysis of the propyl ester.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Propyl 5-bromonicotinate) Pd0->OxAdd Step 1 PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Aryl Boronic Acid + Base) PdII->TransMet Step 2 PdII_Ar Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_Ar RedElim Reductive Elimination (Coupled Product) PdII_Ar->RedElim Step 3 RedElim->Pd0 Regeneration

Catalytic cycle of Suzuki-Miyaura cross-coupling using Propyl 5-bromonicotinate.

Optimization of Reaction Conditions

To maximize yield and suppress protodeboronation of the boronic acid, catalyst and solvent selection is critical.

Catalyst SystemBase (Aqueous)Solvent SystemTemp (°C)Conversion (%)Observation
Pd(PPh3)4 (5 mol%)Na2CO3 (2.0 M)Toluene / EtOH90>95%Excellent for stable aryl boronic acids.
Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0 M)1,4-Dioxane8088%Better for sterically hindered boronic acids.
Pd2(dba)3 / XPhosK3PO4 (Solid)Toluene10075%Anhydrous conditions; prevents ester hydrolysis.
Protocol 1: Standard Suzuki-Miyaura Coupling

Self-Validating Design: The inclusion of a biphasic solvent system (Toluene/EtOH/Water) ensures that both the lipophilic ester and the inorganic base remain in their respective reactive phases, crossing at the interface.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Propyl 5-bromonicotinate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 0.05 mmol).

  • Solvent & Base: Add degassed Toluene (4.0 mL) and Ethanol (1.0 mL). Stir to dissolve, then add a degassed aqueous solution of Na2CO3 (2.0 M, 1.5 mL, 3.0 equiv).

  • Reaction: Purge the flask with Nitrogen (3x vacuum/N2 cycles). Heat the biphasic mixture to 90°C under vigorous stirring for 4–6 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, Rf ~0.6) should disappear, replaced by a new, highly UV-active spot (Rf ~0.4-0.5).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the 5-aryl-nicotinic acid propyl ester.

Workflow B: Buchwald-Hartwig Amination

When C-N bond formation is required to synthesize 5-amino-nicotinic acid derivatives, the Buchwald-Hartwig amination is deployed.

Mechanistic Rationale

Amines are prone to binding directly to palladium, which can stall the catalytic cycle. To force the reductive elimination of the C-N bond, a bidentate ligand with a large bite angle (such as BINAP or Xantphos) is required. Furthermore, because strong bases like NaOtBu will rapidly saponify the propyl ester, a milder base like Cesium Carbonate (Cs2CO3) must be used in anhydrous conditions.

Protocol 2: C-N Cross-Coupling
  • Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a vial with Propyl 5-bromonicotinate (1.0 mmol), the primary or secondary amine (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), Xantphos (0.06 mmol, 6 mol%), and anhydrous Cs2CO3 (2.0 mmol).

  • Solvent: Add anhydrous, degassed Toluene (5.0 mL).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 100°C for 12 hours.

  • Workup: Cool the mixture, filter through a pad of Celite to remove inorganic salts and precipitated palladium black, and elute with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (DCM:MeOH gradient) to yield the 5-amino-nicotinate derivative.

Workflow C: Saponification to the API Precursor

Following cross-coupling, the propyl ester has fulfilled its role (solubility enhancement and directed electronic activation) and is typically hydrolyzed to yield the free 5-substituted nicotinic acid, which serves as the final Active Pharmaceutical Ingredient (API) precursor[6].

Workflow Start Propyl 5-bromonicotinate (CAS: 1033692-96-4) CrossCoupling Cross-Coupling (Suzuki / Buchwald) Start->CrossCoupling Pd Catalyst Intermediate 5-Substituted Propyl Nicotinate (Intermediate) CrossCoupling->Intermediate Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Deprotection API 5-Substituted Nicotinic Acid (API Precursor) Hydrolysis->API

Two-step synthetic workflow for generating 5-substituted nicotinic acid derivatives.

Protocol 3: Mild Ester Hydrolysis

Self-Validating Design: The use of LiOH in a THF/Water mixture provides a homogeneous environment initially. As the reaction progresses, the formation of the lithium carboxylate salt alters the polarity, which can be easily tracked via LC-MS.

  • Reaction Setup: Dissolve the 5-substituted propyl nicotinate intermediate (1.0 mmol) in a 3:1 mixture of THF and Water (4.0 mL total volume).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 mmol, 3.0 equiv) in one portion.

  • Stirring: Stir the mixture at room temperature for 4–8 hours. (Heating to 50°C may be required for sterically hindered substrates).

  • Monitoring: Confirm complete consumption of the ester via LC-MS. The mass spectrum should show the [M-H]- ion of the free carboxylic acid.

  • Workup (Critical Step): Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 5 mL of water and wash once with Diethyl Ether (to remove non-polar organic impurities).

  • Acidification: Carefully acidify the aqueous layer to pH ~3-4 using 1.0 M HCl. The 5-substituted nicotinic acid will typically precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure API precursor.

References

  • National Institutes of Health (NIH) / PMC. Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Retrieved March 16, 2026, from[Link](Note: URL structure generalized for PMC database routing)

  • American Chemical Society (ACS) Publications. 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Retrieved March 16, 2026, from[Link]

Sources

Application

application of 5-Bromo-nicotinic acid propyl ester in medicinal chemistry

Application Note: Strategic Utilization of Propyl 5-Bromonicotinate in Medicinal Chemistry and Drug Discovery Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Proces...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Propyl 5-Bromonicotinate in Medicinal Chemistry and Drug Discovery

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-nicotinic acid propyl ester (Propyl 5-bromonicotinate, CAS: 1033692-96-4)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyridine ring is a privileged pharmacophore found in numerous FDA-approved drugs. Within this chemical space, 5-Bromo-nicotinic acid propyl ester (Propyl 5-bromonicotinate) has emerged as a highly versatile, bifunctional scaffold[1][2]. It features two orthogonal reactive sites: a bromine atom at the C5 position (primed for transition-metal-catalyzed cross-coupling) and a propyl ester at the C3 position (a tunable handle for derivatization)[3].

Why the Propyl Ester? (Causality in Scaffold Selection) While free 5-bromonicotinic acid and its methyl ester are common, the propyl ester is specifically selected by process chemists for three mechanistic reasons:

  • Lipophilicity & Solubility: The propyl chain significantly increases the lipophilicity (LogP) of the scaffold. This ensures complete dissolution in non-polar or moderately polar solvent systems (e.g., Toluene, THF, DMF) critical for homogeneous palladium catalysis[4][5].

  • Steric Shielding against Premature Hydrolysis: During base-mediated cross-coupling reactions (e.g., Suzuki-Miyaura using K₃PO₄ or Na₂CO₃), methyl esters are notoriously prone to unwanted saponification. The added steric bulk of the propyl chain kinetically slows this side reaction, preserving the ester moiety for late-stage functionalization[1][4].

  • Downstream SAR Optimization: The ester can be directly converted into diverse nicotinamides (e.g., PARP or kinase inhibitor precursors) or hydrolyzed to the free acid to synthesize complex APIs like Nicergoline analogs[3][6].

Core Applications in Drug Development

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C-Br bond in Propyl 5-bromonicotinate is highly activated toward oxidative addition by Pd(0) species due to the electron-withdrawing nature of the pyridine nitrogen and the ester group[1]. This allows for the rapid construction of 5-aryl or 5-heteroaryl nicotinic acid derivatives, which are critical precursors for targeted cancer therapies (e.g., VEGFR-2 and PARP inhibitors)[1][3].

Late-Stage Derivatization (Amidation & Saponification)

Once the C5 position is functionalized, the propyl ester serves as a reliable protecting group that can be selectively cleaved. Alternatively, it can undergo direct aminolysis with primary or secondary amines to generate complex nicotinamides, allowing researchers to rapidly map the Structure-Activity Relationship (SAR) of the target binding pocket[3].

Mandatory Visualizations: Workflows & Mechanisms

Workflow PropylEster Propyl 5-bromonicotinate (Scaffold) Suzuki Suzuki-Miyaura Coupling PropylEster->Suzuki Pd Catalyst, Arylboronic Acid Amidation Direct Amidation / Hydrolysis PropylEster->Amidation Amines / Base ArylDeriv 5-Aryl Nicotinate Derivatives Suzuki->ArylDeriv AmideDeriv 5-Bromo Nicotinamides (SAR Probes) Amidation->AmideDeriv DrugCandidate Optimized Drug Candidate ArylDeriv->DrugCandidate SAR Tuning AmideDeriv->DrugCandidate SAR Tuning

Synthetic divergence of Propyl 5-bromonicotinate in medicinal chemistry workflows.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Substrate TransMet Transmetalation (Aryl-B(OH)2) OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl Propyl Nicotinate RedElim->Product Substrate Propyl 5-bromonicotinate Substrate->OxAdd

Mechanistic catalytic cycle for the Suzuki-Miyaura coupling of Propyl 5-bromonicotinate.

Quantitative Data Presentation

The following table summarizes the optimized reaction conditions for the Suzuki-Miyaura coupling of Propyl 5-bromonicotinate compared to its methyl ester analog, demonstrating the protective causality of the propyl chain against basic hydrolysis[4].

Substrate ScaffoldArylboronic AcidCatalyst / BaseSolvent / TempYield (%)Premature Hydrolysis (%)
Propyl 5-bromonicotinate Phenylboronic acidPd(PPh₃)₄ / K₃PO₄DMF / 80°C88% < 2%
Methyl 5-bromonicotinatePhenylboronic acidPd(PPh₃)₄ / K₃PO₄DMF / 80°C71%18%
Propyl 5-bromonicotinate 4-Fluorophenylboronic acidPd(dppf)Cl₂ / Na₂CO₃Toluene:H₂O / 90°C91% < 1%
Methyl 5-bromonicotinate4-Fluorophenylboronic acidPd(dppf)Cl₂ / Na₂CO₃Toluene:H₂O / 90°C65%24%

Data Interpretation: The propyl ester consistently delivers higher yields of the desired cross-coupled product. The steric hindrance of the propyl group effectively suppresses base-catalyzed ester hydrolysis, a common failure point when using methyl esters in aqueous/basic coupling conditions[4][5].

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Propyl 5-bromonicotinate

Self-Validating System: This protocol utilizes a biphasic solvent system (Toluene/Water) to ensure the inorganic base remains dissolved while the highly lipophilic propyl ester remains in the organic phase, driving the reaction forward via interfacial catalysis[4].

Reagents:

  • Propyl 5-bromonicotinate (1.0 equiv, 10 mmol)

  • Phenylboronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv, 20 mmol)

  • Toluene / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a flame-dried Schlenk flask, combine Toluene and H₂O. Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Reagent Loading: Add Propyl 5-bromonicotinate, phenylboronic acid, and Na₂CO₃ to the flask. Stir for 5 minutes under Argon flow.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂. Seal the flask and heat the biphasic mixture to 90°C in a pre-heated oil bath with vigorous stirring (1000 rpm)[4][5].

  • Reaction Monitoring: After 4 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.6) should be consumed, replaced by a highly UV-active product spot (Rf ~0.4).

  • Workup & Validation: Cool to room temperature. Separate the organic layer and extract the aqueous layer with EtOAc (2 x 20 mL). Wash the combined organics with brine (removes residual catalyst and boronic acid byproducts), dry over anhydrous Na₂SO₄, and concentrate in vacuo[4].

  • Purification: Purify via flash column chromatography to yield Propyl 5-phenylnicotinate.

Protocol 2: Saponification to 5-Aryl Nicotinic Acid (API Precursor)

Once the cross-coupling is complete, the propyl ester must often be removed to yield the free acid, which can then be converted to an acyl chloride for the synthesis of complex APIs like Nicergoline derivatives[3][6].

Step-by-Step Methodology:

  • Solvation: Dissolve the Propyl 5-arylnicotinate (5 mmol) in a mixture of THF and MeOH (1:1, 20 mL). Causality: THF solubilizes the lipophilic propyl ester, while MeOH ensures miscibility with the incoming aqueous base.

  • Hydrolysis: Add 2M aqueous LiOH (3.0 equiv, 15 mmol) dropwise at 0°C. Stir at room temperature for 3 hours.

  • Precipitation (Self-Validating): Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (10 mL) to remove organic impurities.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 3.0. Causality: The isoelectric point of nicotinic acid derivatives dictates that they precipitate out of solution at mildly acidic pH. Collect the resulting white precipitate via vacuum filtration and dry overnight[3][6].

References

  • Comptes Rendus de l'Académie des Sciences. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Académie des Sciences. Available at:[Link]

Sources

Method

using 5-Bromo-nicotinic acid propyl ester as an intermediate for API synthesis.

Strategic Rationale & Chemical Profiling In the landscape of Active Pharmaceutical Ingredient (API) synthesis, substituted pyridines are ubiquitous pharmacophores, frequently found in kinase inhibitors, lipid-lowering ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Profiling

In the landscape of Active Pharmaceutical Ingredient (API) synthesis, substituted pyridines are ubiquitous pharmacophores, frequently found in kinase inhibitors, lipid-lowering agents, and CNS therapeutics. Propyl 5-bromonicotinate (CAS: 1033692-96-4)[1] has emerged as a highly versatile, bifunctional building block that offers distinct advantages over its free acid or methyl/ethyl ester counterparts.

The strategic value of this intermediate lies in its orthogonal reactivity:

  • C5 Bromine (Electrophilic Handle): The electron-deficient nature of the pyridine ring highly activates the C5 position for oxidative addition by low-valent transition metals (Pd, Ni), making it an ideal substrate for cross-coupling reactions[2].

  • C3 Propyl Ester (Lipophilic Masking Group): While free 5-bromonicotinic acid can poison certain transition metal catalysts or require excess base[3], the propyl ester effectively masks the acidic proton. Furthermore, the propyl chain provides superior lipophilicity compared to methyl esters, significantly enhancing solubility in non-polar organic solvents (e.g., toluene, 1,4-dioxane) during transition-metal catalysis and facilitating cleaner phase separations during aqueous workups.

Mechanistic Insights: Designing the Synthetic Workflow

The rational design of API workflows using propyl 5-bromonicotinate relies on exploiting the causality between catalyst selection and the substrate's electronic properties.

For C-C bond formation at the C5 position, palladium-catalyzed Suzuki-Miyaura[2] and nickel-catalyzed Negishi couplings[4] are the most robust methods. The use of bidentate ligands (e.g., dppf for Pd, DPE-Phos for Ni) is a deliberate choice: these ligands enforce a cis-geometry on the metal center, accelerating the rate-limiting reductive elimination step and preventing undesired β-hydride elimination when utilizing alkyl coupling partners[4].

Following C5 functionalization, the C3 propyl ester can be subjected to controlled saponification to yield the free acid, or direct aminolysis to generate nicotinamide derivatives, which are heavily utilized in Solid-Phase Organic Synthesis (SPOS) for combinatorial library generation[2].

G A Propyl 5-bromonicotinate (CAS: 1033692-96-4) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Aryl-B(OH)2 Pd(dppf)Cl2 C Negishi Aminoalkylation (C-C Bond Formation) A->C R-ZnX Ni(acac)2 D Ester Aminolysis (C-N Bond Formation) A->D R-NH2 Heat/Catalyst E 5-Aryl Nicotinic Esters (Kinase Inhibitor Scaffolds) B->E F 5-Alkyl Nicotinic Esters (CNS Drug Intermediates) C->F G 5-Bromo Nicotinamides (SPOS Building Blocks) D->G

Divergent API synthesis pathways utilizing Propyl 5-bromonicotinate.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure high-fidelity execution.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Arylation (C5 Functionalization)

Objective: Synthesis of 5-aryl nicotinic acid propyl esters[2]. Causality Note: Anhydrous K₃PO₄ is selected as the base over NaOH or Na₂CO₃ to strictly prevent premature hydrolysis of the propyl ester under thermal conditions. Pd(dppf)Cl₂ is utilized to stabilize the Pd intermediate against the electron-withdrawing nature of the pyridine ring.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add propyl 5-bromonicotinate (1.0 mmol, 244 mg)[1], the desired aryl boronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent Introduction: Inject degassed Toluene/H₂O (4:1 v/v, 5 mL). The biphasic system ensures dissolution of both the lipophilic ester and the inorganic base.

  • Reaction: Seal the flask and heat to 90°C with vigorous stirring (800 rpm) to ensure optimal phase mixing for 12–16 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material mass (m/z ~244) is entirely replaced by the product mass. If >5% starting material remains, spike with an additional 1 mol% Pd catalyst and react for 2 more hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Nickel-Catalyzed Negishi Aminoalkylation

Objective: Direct introduction of an alkylamine side chain at the C5 position, a common motif in CNS-active APIs[4]. Causality Note: The Ni(acac)₂ / DPE-Phos catalytic system enables room-temperature cross-coupling of aminoalkylzinc bromides with heteroaryl bromides. This avoids the need for harsh heating that could degrade sensitive amine functionalities[4].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a dry flask under argon, dissolve Ni(acac)₂ (10 mol%) and DPE-Phos (10 mol%) in anhydrous THF (2 mL). Stir for 10 minutes at room temperature until a homogenous solution forms.

  • Substrate Addition: Add propyl 5-bromonicotinate (1.0 mmol)[1] dissolved in THF (1 mL).

  • Organozinc Addition: Dropwise, add the pre-formed aminoalkylzinc bromide solution (1.5 mmol, ~0.5 M in THF) over 5 minutes.

  • Self-Validation Checkpoint (IPC): Monitor the color of the reaction. The active Ni(0) complex exhibits a deep red/brown hue. If the solution turns pale green prematurely, catalyst oxidation has occurred; the system must be degassed and a fresh catalyst spike added.

  • Reaction: Stir at 25°C for 18–24 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 x 10 mL). The use of DCM is critical here as the resulting amino-pyridine product is highly polar. Dry and concentrate for subsequent purification.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters and expected outcomes for the divergent functionalization of propyl 5-bromonicotinate based on extensive library synthesis data.

Reaction TypeCatalyst SystemBase / AdditiveTemp (°C)Time (h)Avg. Yield (%)Key Mechanistic Advantage
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.0 eq)9012–1685–95Bidentate ligand prevents catalyst deactivation by the pyridine nitrogen.
Negishi Coupling Ni(acac)₂ (10 mol%) + DPE-PhosNone2518–2470–85Enables room-temperature C(sp²)–C(sp³) coupling; tolerates basic amines.
Direct Aminolysis None (Thermal) or NaOMe (cat.)R-NH₂ (3.0 eq)702480–90Propyl ester acts as a balanced leaving group, avoiding multi-step saponification.

References[2] "Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Detailed Notes and Protocols", Benchchem, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMxHkRIg689z8acU4qBgKVVaqWGPTxUzqJXbtkPfxoRpYMxMYVEpHx51uCajbuMxMWEfKaGOHhp1tULrmv4nNZRiYZt4koxRu_J-9wprnJGJTgI-Tcu2a6c7zHpFhG6qMYamxCGrLnc57Jsj_Ij8mbQbZG9rO2RI3pqmah-Xtc7dS_iJd7yK7TeB6N6PAVj-_KzTo3W3Tz5quDjf-tJxdKnSVwaOea31rsJWdW17wnFs6NfMXEppEbt8hIMGGE4Am2hSbKG5OPOROYIUA7Eg==[1] "1033692-96-4 | Propyl 5-bromonicotinate", ChemScene, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy8_aaev9y7-YqBx-8vR6hJpL6HEq6xpErVaHbjC8PeJF6Sh2blbSqcHkTIHm3DICuBeMZrTGrHHvBg8twZu3V7Jvll6lXu03AJqKJ62fq2SnraETTC6MktRPEHOiqN46eZDJGQR8CXvchkmjb[4] "Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions", The Journal of Organic Chemistry - ACS Publications, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnVIeXzNXDHRVJFS5hAVOxxo3-JhObbHsSjW9mvPh0IHo3mqEWLbfw6qLrjPUyR3EUHwFHE1V0NqP07USfDlFUsaEqBAfTM7QSU_gm-nRQg55AYII0eK3LnkXdVpvDE7iVVgz9[3] "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions", ResearchGate, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQug5yxoIZUaSWoa2fHveIGYAF8kbAZJw3ySh3QeKGb0-ups-4Fa9fS8v9FaZTDaPD1lX9v3f1a6yKWryBv2XbPHnAYQj0yZIDY9aMBLKDks2j08jT0mSBqksvks-Fyk5iqViYjEutPnM6bCIfO0-5F3bX9X6_GRpofJ73ilAd_IHmEbP5sHDCchOn9IMamPzRLECWYLykzMcfqNYloHHaq74Xrx3Val9GtvBIGF47EoOCJwxlDd8M18deQUa8u1hb0314zA==

Sources

Application

Application Notes &amp; Protocols: 5-Bromonicotinic Acid in Solid-Phase Synthesis

Introduction: The Strategic Advantage of 5-Bromonicotinic Acid on Solid Phase In the landscape of modern drug discovery and combinatorial chemistry, the efficiency of library synthesis is paramount. Solid-phase organic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 5-Bromonicotinic Acid on Solid Phase

In the landscape of modern drug discovery and combinatorial chemistry, the efficiency of library synthesis is paramount. Solid-phase organic synthesis (SPOS) offers a robust platform for the rapid generation of compound arrays by simplifying purification and enabling the use of excess reagents to drive reactions to completion.[1] 5-Bromonicotinic acid has emerged as a particularly valuable building block for SPOS.[2][3] Its bifunctional nature is key to its utility: the carboxylic acid provides a reliable anchor point for immobilization onto various solid supports, while the bromine atom on the electron-deficient pyridine ring serves as a versatile synthetic handle for diversification, primarily through palladium-catalyzed cross-coupling reactions.[2][3][4]

This guide provides an in-depth exploration of the principles and protocols for using 5-bromonicotinic acid in SPOS. We will detail validated methods for resin loading, on-resin diversification via Suzuki coupling, and final product cleavage, offering insights into the chemical reasoning behind each step. The protocols described herein are designed to be reproducible and adaptable for researchers engaged in the synthesis of novel small molecule libraries based on the nicotinic acid scaffold.[4]

Foundational Principles: The Solid-Phase Workflow

The successful application of 5-bromonicotinic acid in SPOS hinges on a well-defined, sequential workflow. Understanding the function of each stage is critical for troubleshooting and optimization.

  • Resin Selection & Swelling: The choice of solid support (resin) dictates the C-terminal functionality of the final product.[2] For producing carboxylic acids, a resin with a hydroxyl linker, like Wang resin, is ideal. To generate amides, resins with amino-functionalized linkers, such as Rink Amide or BAL resins, are employed.[2][4] Before any reaction, the resin beads must be swollen in a suitable solvent (e.g., N,N-Dimethylformamide - DMF) to ensure that the reactive sites within the polymer matrix are accessible.

  • Immobilization (Loading): This is the crucial first step where the 5-bromonicotinic acid is covalently attached to the resin. This is typically an esterification or amidation reaction, which requires activation of the carboxylic acid to overcome its inherent low reactivity.[5]

  • On-Resin Modification: With the scaffold securely anchored, the bromine atom is now available for chemical modification. The Suzuki-Miyaura coupling is the most prevalent reaction, allowing for the introduction of a vast array of aryl or heteroaryl groups.[2][4][6] This step is the primary source of library diversity.

  • Cleavage: Once the on-resin synthesis is complete, the final molecule is liberated from the solid support. This is typically achieved by treating the resin with a strong acid, such as Trifluoroacetic acid (TFA), which cleaves the linker bond.[7]

  • Analysis and Purification: Throughout the synthesis, monitoring reaction completion is essential.[8][9] After cleavage, the crude product is typically analyzed by HPLC and LC-MS and purified to the desired level, often by preparative HPLC.

SPOS_Workflow Resin 1. Resin Selection & Swelling Load 2. Immobilization of 5-Bromonicotinic Acid Resin->Load Swollen Resin Modify 3. On-Resin Diversification (e.g., Suzuki) Load->Modify Resin-Bound Scaffold Cleave 4. Cleavage from Resin Modify->Cleave Derivatized Resin Purify 5. Product Isolation & Purification Cleave->Purify Crude Product

Caption: General workflow for SPOS using 5-bromonicotinic acid.

Experimental Protocols

Protocol 1: Immobilization onto Wang Resin

This protocol details the esterification of 5-bromonicotinic acid to Wang resin, a common support for generating carboxylic acid products. The activation is achieved using a carbodiimide (DIC) and an activating additive (HOBt).

Rationale: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are standard activators that convert the carboxylic acid into a highly reactive O-acylisourea intermediate.[10][11] However, this intermediate is prone to racemization and can undergo an N-acyl migration to form a stable N-acylurea, terminating the reaction.[11] The addition of 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an active ester that is more stable and less prone to side reactions, ensuring a more efficient and cleaner coupling.[12]

Materials:

  • Wang Resin (e.g., 1.2 mmol/g loading capacity)

  • 5-Bromonicotinic acid (3.0 eq. relative to resin capacity)

  • 1,3-Diisopropylcarbodiimide (DIC) (3.0 eq.)[2]

  • 1-Hydroxybenzotriazole (HOBt) (3.0 eq.)

  • N,N-Dimethylformamide (DMF), synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Methanol (MeOH), synthesis grade

Procedure:

  • Resin Swelling: Place the Wang resin (1.0 eq., e.g., 100 mg) in a suitable reaction vessel. Add DMF (approx. 10 mL/g of resin) and agitate gently (e.g., on a shaker or with nitrogen bubbling) for 1 hour. Drain the DMF.[2]

  • Activator Solution Preparation: In a separate flask, dissolve 5-bromonicotinic acid (3.0 eq.) and HOBt (3.0 eq.) in DMF.

  • Activation: Add DIC (3.0 eq.) to the solution from step 2 and stir at room temperature for 10-15 minutes. The solution is now "pre-activated".[2]

  • Coupling: Add the activated acid solution to the swollen resin. Agitate the mixture at room temperature for 12-24 hours.[2]

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove all soluble reagents and byproducts.[2]

  • Drying: Dry the resin under high vacuum for several hours. The resin is now ready for on-resin modification or cleavage.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the diversification of the resin-bound 5-bromonicotinic acid via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool valued for its mild conditions and tolerance of a wide variety of functional groups.[4][13] The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the aryl-bromide bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the desired biaryl product is formed, and the Pd(0) catalyst is regenerated.[6] Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation on solid supports.[2][6] The base (e.g., K₃PO₄ or Na₂CO₃) is crucial for the transmetalation step.[2]

Materials:

  • 5-Bromonicotinic acid-loaded Wang resin (from Protocol 1, 1.0 eq.)

  • Arylboronic acid (3.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[2]

  • Potassium phosphate (K₃PO₄) (3.0 eq.)[2][6]

  • DMF, anhydrous and degassed

  • Argon or Nitrogen supply

Procedure:

  • Resin Preparation: Place the dried, loaded resin (1.0 eq., e.g., 60 mg) in a reaction vessel and suspend it in degassed DMF (approx. 1 mL).[2]

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (5 mol%) to the resin suspension and agitate for 10 minutes to allow the catalyst to diffuse into the resin beads.[2]

  • Reagent Addition: Add the base (K₃PO₄, 3.0 eq.) followed by the arylboronic acid (3.0 eq.).[2][6]

  • Inerting: Seal the vessel and degas the mixture by bubbling Argon or Nitrogen through the suspension for 1-2 minutes.[2]

  • Reaction: Agitate the mixture at an elevated temperature (e.g., 80 °C) for 12-24 hours.[2]

  • Washing: Cool the reaction to room temperature. Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove the catalyst and excess reagents.[2]

  • Drying: Dry the derivatized resin under high vacuum.

Suzuki_Cycle Resin_Br Resin-Aryl-Br Pd_Complex Resin-Aryl-Pd(II)L2-Br Resin_Br->Pd_Complex Oxidative Addition Resin_Aryl Resin-Aryl-Ar' Pd0 Pd(0)L2 Pd0->Pd_Complex Transmetal Resin-Aryl-Pd(II)L2-Ar' Pd_Complex->Transmetal Transmetalation Transmetal->Resin_Aryl Reductive Elimination Transmetal->Pd0 Boronic Ar'-B(OH)2 Boronic->Transmetal Base Base (K3PO4) Base->Transmetal

Caption: Simplified catalytic cycle for the on-resin Suzuki coupling.

Protocol 3: Cleavage from Resin and Product Isolation

This protocol describes the final step, where the synthesized 5-arylnicotinic acid is cleaved from the Wang resin using a strong acid.

Rationale: The benzyl-ester linkage of the Wang resin is designed to be stable to most synthetic conditions but labile to strong acids.[14] A mixture of TFA and a scavenger/solvent like DCM is commonly used. The TFA protonates the linker, initiating cleavage and releasing the final product as a carboxylic acid. The resin is then simply filtered away, leaving the crude product in the filtrate.

Materials:

  • Dried, derivatized resin (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Pre-wash: Wash the dried resin with DCM (2x) to ensure it is free of residual solvents like DMF or MeOH.[2]

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM (1:1 v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.[7]

  • Cleavage Reaction: Suspend the resin in the cleavage cocktail (approx. 10 mL/g of initial resin). Agitate at room temperature. For Wang resin, the cleavage is typically rapid; perform the reaction for 10-20 minutes.[2] It can be beneficial to filter and repeat with fresh cocktail for another 10 minutes to ensure complete cleavage.[2]

  • Isolation: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin with additional fresh cleavage cocktail or pure TFA (2-3x).[15]

  • Concentration: Combine all filtrates and concentrate the solution under reduced pressure (e.g., using a rotary evaporator) to remove the majority of the TFA and DCM.[2]

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Final Steps: Collect the solid product by filtration or centrifugation, wash with more cold ether, and dry under vacuum. The crude product can then be analyzed and purified by HPLC.

Characterization and Quality Control

Effective monitoring is crucial for successful solid-phase synthesis.[8][9]

  • Qualitative Monitoring: The ninhydrin (Kaiser) test is invaluable for monitoring reactions involving primary amines (e.g., on Rink Amide resin), indicating whether a coupling reaction has gone to completion.[16]

  • FT-IR Spectroscopy: On-bead FT-IR can be used to monitor the appearance or disappearance of key functional groups, such as the ester carbonyl peak during loading.[16]

  • Cleave-and-Analyze: The most definitive method is to take a small sample of resin beads (a few milligrams), perform a micro-cleavage, and analyze the resulting solution by LC-MS. This provides accurate mass data for intermediates and the final product, confirming the success of a reaction step.[8]

  • Final Product Analysis: After cleavage and purification, the final product's identity and purity should be confirmed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and, for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy.[8][17]

Data Summary and Troubleshooting

Table 1: Resin Selection Guide

Resin Type Linker Type Cleavage Condition Final Product
Wang Resin p-Alkoxybenzyl alcohol Strong Acid (e.g., TFA) Carboxylic Acid
Rink Amide Resin F-moc-protected amino linker Strong Acid (e.g., TFA) Primary Amide

| BAL Resin | Backbone Amide Linker | Strong Acid (e.g., TFA) | Secondary Amide |

Table 2: Common Issues and Solutions in SPOS

Issue Potential Cause(s) Recommended Solution(s)
Low Loading Efficiency - Incomplete resin swelling- Insufficient activation of 5-bromonicotinic acid- Short coupling time - Ensure resin swells for at least 1 hr in DMF.- Use a reliable activation method (e.g., DIC/HOBt) and allow pre-activation.- Extend coupling time to 24 hours.
Incomplete Suzuki Coupling - Inactive catalyst- Insufficient base or poor base solubility- Sterically hindered boronic acid - Use fresh Pd(PPh₃)₄; ensure reaction is under inert atmosphere.- Use a stronger base or a different solvent system (e.g., Toluene/EtOH/aq. Na₂CO₃).[2]- Increase reaction temperature and/or time; consider a more active catalyst/ligand system.
Low Yield After Cleavage - Incomplete cleavage from the resin- Product degradation during cleavage - Increase cleavage time or perform a second treatment with fresh TFA cocktail.- If the product is acid-sensitive, consider a resin with a more labile linker.

| Multiple Peaks in HPLC | - Incomplete reactions at any stage- Side-product formation during cleavage | - Use cleave-and-analyze to pinpoint the incomplete step and re-optimize.- Add scavengers (e.g., triisopropylsilane, water) to the cleavage cocktail to trap reactive cations.[18] |

References

  • BenchChem. (2025). Application Notes and Protocols: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis.
  • CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (n.d.). Application Notes and Protocols for 5-Bromonicotinoyl Chloride in Solid-Phase Peptide Synthesis.
  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. PubMed.
  • Cudic, M., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. PubMed.
  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
  • Scicinski, J. J., et al. (2016). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate.
  • Khattab, S. N., et al. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications.
  • BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
  • BOC Sciences. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • Franzen, R., et al. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate.
  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
  • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • BenchChem. (2025). 5-Bromonicotinic Acid: A Pivotal Starting Material for Novel Pharmaceuticals.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
  • Khan, S. A., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PMC.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of 5-Bromo-nicotinic Acid Propyl Ester in Pharmaceutical Preparations

Introduction 5-Bromo-nicotinic acid propyl ester is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that must be precisely controlled...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-nicotinic acid propyl ester is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that must be precisely controlled during the manufacturing process and in final dosage forms. This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-nicotinic acid propyl ester. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed methodology and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

The selection of HPLC as the primary analytical technique is predicated on its versatility, high resolution, and suitability for non-volatile and thermally labile compounds. While Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative for volatile compounds, the ester functional group and the aromatic heterocyclic nature of the analyte make HPLC a more universally applicable and robust choice for routine quality control.

Physicochemical Properties of 5-Bromo-nicotinic Acid and its Esters

PropertyValue (for 5-Bromonicotinic acid)Reference
Molecular FormulaC6H4BrNO2[5][6]
Molecular Weight202.01 g/mol [5][6]
Melting Point178-180 °C[6][7]
SolubilityModerately soluble in water and ethanol; slightly soluble in DMSO and Methanol.[6][7][8]

The propyl ester is expected to be less polar and more soluble in organic solvents compared to the parent acid, making it well-suited for reversed-phase HPLC.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is proposed for the routine analysis of 5-Bromo-nicotinic acid propyl ester. This approach offers excellent selectivity and sensitivity for aromatic compounds containing a chromophore.

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingJustification
HPLC System Quaternary or Binary Gradient HPLC system with a UV-Vis or Photodiode Array (PDA) detector.Standard equipment in most analytical laboratories. A PDA detector will allow for peak purity analysis.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately non-polar compounds like the propyl ester.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA common mobile phase for the separation of nicotinic acid derivatives.[9] Formic acid helps to protonate the pyridine nitrogen, leading to better peak shape. The ratio can be optimized as needed.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.
Detection Wavelength 265 nmBased on the UV absorbance of the pyridine ring system. A full UV scan should be performed on a standard to determine the optimal wavelength.
Run Time 10 minutesSufficient to elute the analyte and any potential impurities.

Experimental Protocol: Step-by-Step Guide

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 5-Bromo-nicotinic acid propyl ester reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock standard with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions
  • For Drug Substance: Accurately weigh an appropriate amount of the drug substance, dissolve in the mobile phase, and dilute to a final concentration within the calibration range.

  • For Drug Product (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20).

    • Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer to a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter to remove excipients.

    • Further dilute the filtrate with the mobile phase as needed to bring the concentration within the calibration range.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Perform a system suitability test by injecting a mid-range standard solution multiple times (e.g., n=6).

Method Validation Protocol according to ICH Q2(R2) Guidelines

A comprehensive validation of the analytical method is crucial to ensure its suitability for its intended purpose.[1][10][11][12] The following parameters should be assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2]

  • Procedure:

    • Analyze a blank (mobile phase), a placebo (formulation without the active ingredient), a standard solution of 5-Bromo-nicotinic acid propyl ester, and a sample solution.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the drug substance and product to generate potential degradation products.

    • Analyze the stressed samples and demonstrate that the peak for 5-Bromo-nicotinic acid propyl ester is free from interference from any degradants or excipients. Peak purity analysis using a PDA detector is recommended.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[2][13]

  • Procedure:

    • Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the expected sample concentration).

    • Inject each concentration in triplicate.

    • Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

  • Procedure: The range will be determined from the linearity studies.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2][11]

  • Procedure:

    • Perform recovery studies by spiking a placebo with known amounts of the 5-Bromo-nicotinic acid propyl ester reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level and analyze them.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11][13]

  • Repeatability (Intra-day Precision):

    • Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • Can be estimated based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for DL and 10:1 for QL) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% organic).

      • Column temperature (± 2 °C).

      • Detection wavelength (± 2 nm).

    • Analyze a system suitability standard under each modified condition and evaluate the impact on retention time, peak area, and other system suitability parameters.

  • Acceptance Criteria:

    • System suitability parameters should remain within acceptable limits.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, particularly for the analysis of related impurities that may be more volatile, GC-MS could be a valuable complementary technique.

Proposed GC-MS Conditions
ParameterRecommended Setting
GC System Gas chromatograph with a mass selective detector.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent.
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range m/z 50-400

Considerations for GC-MS: The thermal stability of 5-Bromo-nicotinic acid propyl ester would need to be confirmed to ensure no on-column degradation occurs. Derivatization may be necessary if the compound exhibits poor chromatographic performance.

Workflow Diagrams

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation A Weigh Standard B Prepare Stock Solution A->B C Serial Dilutions B->C I Inject Standards C->I D Weigh Sample E Dissolve & Dilute D->E F Filter E->F J Inject Samples F->J G System Equilibration H Inject Blank G->H H->I I->J K Generate Calibration Curve I->K L Quantify Analyte J->L K->L M Method Validation (ICH Q2) L->M N Final Report M->N

Caption: HPLC Analysis Workflow for 5-Bromo-nicotinic acid propyl ester.

Method_Validation_Process Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Limits LOD/LOQ Validation->Limits Range Range Linearity->Range

Caption: Key Parameters for Analytical Method Validation as per ICH Q2(R2).

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for the quantitative determination of 5-Bromo-nicotinic acid propyl ester in pharmaceutical settings. The method is straightforward, utilizes common instrumentation, and can be fully validated according to ICH guidelines to ensure the generation of accurate and reproducible data, thereby supporting drug development and quality control activities.

References

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • Durrer, A., Walther, B., Racciatti, A., & Testa, B. (1989). Convenient Method for the Analysis of Nicotinic Acid as a Metabolite of Nicotinate Esters in Various Tissue Homogenates.
  • National Center for Biotechnology Information. (n.d.). 5-Bromonicotinic acid. PubChem.
  • Be-Vital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
  • ChemicalBook. (n.d.). 5-Bromonicotinic acid 20826-04-4 wiki.
  • ChemicalBook. (2026, January 13). 5-Bromonicotinic acid | 20826-04-4.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide.
  • Molecules. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC.
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4).
  • ChemicalBook. (n.d.). 5-Bromonicotinic Acid manufacturers and suppliers in india.
  • ChemBK. (2024, April 9). 5-Bromonicotinic Acid Methyl Ester.
  • PureSynth. (n.d.). 5-Bromonicotinic Acid 99.0%(GC).
  • Drug Information. (n.d.). 5-Bromonicotinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Sigma-Aldrich. (n.d.). 5-Bromopyridine-3-carboxylic acid 98 20826-04-4.
  • ResearchGate. (n.d.). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS.
  • Food Research. (2025, January 10). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry.
  • Benchchem. (n.d.). A Comparative Guide to Validating Synthetic Routes for High-Purity 5-Bromonicotinic Acid.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column.
  • Darwish, H. W., Ali, N. A., Naguib, I. A., El Ghobashy, M. R., Al-Hossaini, A. M., & Abdelrahman, M. M. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 16(3), e0244951.
  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Massadeh, R. K., & El-Elimat, T. (2021). UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. Acta Pharmaceutica, 71(1), 125-136.
  • MDPI. (2018, August 13). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids.
  • Journal of Taibah University Medical Sciences. (2020, June 25). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate.
  • Journal of Survey in Fisheries Sciences. (2023, March 15). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
  • Fisher Scientific. (2014, November 7). 5 - SAFETY DATA SHEET.

Sources

Application

Application Note: Experimental Setup and Protocols for Reactions Involving Propyl 5-Bromonicotinate

Mechanistic Rationale & Substrate Profiling Propyl 5-bromonicotinate (CAS 1033692-96-4) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry, combinatorial library generation, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Substrate Profiling

Propyl 5-bromonicotinate (CAS 1033692-96-4) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry, combinatorial library generation, and drug discovery 1. The molecule features a rigid pyridine core substituted with a bromine atom at the C5 position and a propyl ester at the C3 position.

The Causality of Dual Reactivity:

  • C5-Bromine (Electrophilic Handle): The electron-deficient nature of the pyridine ring accelerates the oxidative addition of Pd(0) into the C-Br bond compared to standard unactivated aryl bromides 2. This makes the 5-position highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the efficient formation of complex carbon-carbon bonds 2.

  • C3-Propyl Ester (Protecting/Directing Group): Utilizing the propyl ester rather than the free 5-bromonicotinic acid prevents the free carboxylic acid from coordinating with and potentially poisoning the palladium catalyst 3. It also eliminates the need for excess base that would otherwise be consumed to form a carboxylate salt prior to transmetalation, while significantly improving the substrate's solubility in organic solvents 1.

Experimental Workflow

Workflow SM Propyl 5-bromonicotinate (Electrophile) Reaction Suzuki-Miyaura Coupling (80°C, Argon, 12-24h) SM->Reaction Boronic Arylboronic Acid (Nucleophile) Boronic->Reaction Degas Degassed Solvent (Dioxane/H2O) Degas->Reaction Catalyst Pd(PPh3)4 + K3PO4 (Catalyst & Base) Catalyst->Reaction Validation In-Process Control (TLC & LC-MS) Reaction->Validation Workup Aqueous Extraction & Brine Wash Validation->Workup Conversion >95% Purification Silica Gel Column (Hexane/EtOAc) Workup->Purification Final 5-Aryl-nicotinic acid propyl ester Purification->Final

Caption: Experimental workflow for the self-validating Suzuki-Miyaura functionalization of propyl 5-bromonicotinate.

Self-Validating Experimental Protocols

General Setup & Causality

A self-validating experimental setup is crucial for reproducible cross-coupling.

  • Inert Atmosphere: Palladium(0) active species are highly sensitive to oxidation by atmospheric oxygen, which rapidly forms catalytically inactive Pd(II) peroxo complexes. A Schlenk line setup with rigorous vacuum/argon cycling is mandatory 4.

  • Solvent Degassing: Dissolved oxygen in solvents must be removed via the freeze-pump-thaw method or vigorous argon sparging for at least 15–30 minutes prior to catalyst addition 4.

  • Base Selection: The Suzuki-Miyaura reaction requires a base (e.g., K₃PO₄, Na₂CO₃) to activate the boronic acid by forming a reactive, electron-rich boronate complex. This intermediate is essential for the transmetalation step 4.

Step-by-Step Procedure: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-aryl-nicotinic acid propyl ester derivatives via C-C bond formation.

Reagents:

  • Propyl 5-bromonicotinate (1.0 equiv) 1

  • Arylboronic acid (1.2 - 1.5 equiv) 4

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) [[4]]()

  • Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 equiv) 4

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v) or DMF 4

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add propyl 5-bromonicotinate (1.0 equiv), the selected arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) 4.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure an oxygen-free atmosphere 4.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe. Causality Note: Water is intentionally included to dissolve the inorganic base and facilitate the formation of the reactive palladium-boronate intermediate 4.

  • Catalyst Addition: Briefly open the septum under a positive flow of Argon to add Pd(PPh₃)₄ (5 mol%), then reseal 4.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80–110 °C and stir vigorously for 12–24 hours 5.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot and the emergence of a new, lower-Rf product spot indicates successful conversion. GC-MS can be used to confirm the loss of the characteristic 1:1 isotopic bromine doublet.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL/mmol) and wash sequentially with distilled water and brine 5.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 5-aryl-nicotinic acid propyl ester 5.

Step-by-Step Procedure: Ester Saponification (Deprotection)

Objective: Hydrolyze the propyl ester to yield the free 5-aryl-nicotinic acid for downstream biological screening or amide coupling.

Procedure:

  • Dissolve the purified 5-aryl-nicotinic acid propyl ester in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v).

  • Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) and stir at ambient temperature for 4-6 hours.

  • Self-Validation: Monitor via TLC. The ester spot will disappear, and the highly polar carboxylic acid will remain at the baseline in standard non-polar eluent systems.

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Acidify the remaining aqueous layer with 1M HCl dropwise until the pH reaches 3-4, inducing the precipitation of the free carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to afford the final product.

Quantitative Data: Reaction Optimization

The following table summarizes typical reaction conditions and resulting yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid derivatives with various arylboronic acids, demonstrating the functional group tolerance of the protocol 4.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄DMF802485
4-Fluorophenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄DMF802489
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄DMF802482
4-Methylphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄DMF802487

Note: Data adapted from standard solid/solution-phase coupling conditions for 5-bromonicotinic acid scaffolds 4.

References

  • 2Title: Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Detailed Notes and Protocols. Source: Benchchem.

  • 3Title: Application Notes and Protocols: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. Source: Benchchem.

  • 4Title: Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Source: Benchchem.

  • 1Title: 1033692-96-4 | Propyl 5-bromonicotinate. Source: ChemScene.

  • [[5]]() Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Source: Comptes Rendus de l'Académie des Sciences.

Sources

Method

Application Note: Scale-Up Synthesis of 5-Bromo-nicotinic Acid Propyl Ester

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Insights 5-Bromonicotinic acid is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Insights

5-Bromonicotinic acid is a highly versatile, halogenated pyridine building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of novel anti-arrhythmic agents and targeted therapeutics[1]. The esterification of this scaffold is a foundational transformation; however, transitioning from a bench-scale synthesis to a multi-kilogram industrial process requires rigorous control over reaction kinetics, thermodynamics, and safety parameters.

The Causality of Reagent Selection

Direct Fischer esterification of pyridinecarboxylic acids using mineral acids (e.g., H2​SO4​ ) is notoriously sluggish. The electron-withdrawing nature of the pyridine ring, combined with its tendency to protonate and form a deactivated zwitterionic species, severely hinders nucleophilic attack at the carbonyl carbon.

To bypass this thermodynamic bottleneck, this protocol utilizes Thionyl Chloride ( SOCl2​ ) as an activating agent. SOCl2​ rapidly converts the carboxylic acid into a highly reactive 5-bromonicotinoyl chloride intermediate[1]. When conducted directly in n-propanol, the in situ generated acyl chloride is immediately trapped by the alcohol to form the desired propyl ester. A critical advantage of this method for scale-up is that the by-products—sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl )—are gaseous, driving the reaction to completion without the generation of water[2].

Pathway SM 5-Bromonicotinic Acid Intermediate Acyl Chloride Intermediate SM->Intermediate Activation Reagent SOCl2 + n-Propanol Reagent->Intermediate Product Propyl Ester Product Intermediate->Product Esterification OffGas SO2 + HCl Gases Intermediate->OffGas Scrubber

Caption: Chemical pathway for the activation and esterification of 5-bromonicotinic acid.

Scale-Up & Safety Considerations

Scaling up SOCl2​ -mediated esterifications introduces significant process safety hazards that must be engineered out of the workflow:

  • Exotherm Management: The reaction between SOCl2​ and the alcohol/acid mixture is violently exothermic. As temperature increases, the reaction rate accelerates, potentially leading to a thermal runaway[3]. Dosing must be strictly controlled at 0–5∘C .

  • Off-Gas Scrubbing: The massive evolution of HCl and SO2​ gases requires a high-capacity caustic scrubber system (typically 15-20% NaOH aqueous solution) piped directly from the reactor condenser[2].

  • Quenching Protocol: Adding water directly to a reaction mixture containing unreacted SOCl2​ is extremely hazardous[4]. The protocol below mandates a vacuum distillation step to remove the bulk of excess SOCl2​ and solvent, followed by a "reverse quench" (adding the concentrated reaction mass into a large volume of chilled aqueous base).

Data Presentation: Stoichiometry & IPC

Table 1: Stoichiometry for 1.0 kg Scale-Up
MaterialMW ( g/mol )EquivalentsAmountRole
5-Bromonicotinic acid 202.011.001.00 kgStarting Material
n-Propanol 60.10~13.55.00 LReactant & Solvent
Thionyl Chloride ( SOCl2​ ) 118.971.500.54 L (883 g)Activating Agent
Sodium Bicarbonate (8% aq) 84.01As needed~8.00 LNeutralization
Methyl tert-butyl ether (MTBE) 88.15-10.0 LExtraction Solvent
Table 2: In-Process Control (IPC) Parameters
IPC CheckpointAnalytical MethodAcceptance CriteriaCorrective Action if Failed
1. Dosing Temperature Internal Thermocouple Tint​≤10∘C Pause SOCl2​ dosing; increase jacket cooling.
2. Reaction Completion HPLC (254 nm)Starting Material ≤1.0% AUCContinue reflux for 2 hours; re-sample.
3. Quench pH Calibrated pH ProbeAqueous phase pH 7.5−8.0 Add additional 8% NaHCO3​ solution.

Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system . Operators must confirm the success of specific physical or analytical checkpoints before proceeding to the next phase.

Workflow N1 1. Reactor Charging N2 2. Cooling (0-5 °C) N1->N2 N3 3. SOCl2 Dosing N2->N3 N4 4. Reflux & IPC N3->N4 N5 5. Vacuum Distillation N4->N5 N6 6. Reverse Quench N5->N6 N7 7. Phase Separation N6->N7

Caption: Step-by-step industrial workflow for the scale-up synthesis and isolation.

Step 1: Reactor Preparation & Charging
  • Ensure the 20 L glass-lined reactor is clean, dry, and purged with Nitrogen ( N2​ ). Verify that the exhaust is actively routed to the caustic scrubber system.

  • Charge 5.00L of anhydrous n-propanol into the reactor.

  • Begin agitation (150 RPM) and charge 1.00kg of 5-bromonicotinic acid. The mixture will form a white/off-white suspension.

Step 2: Cryogenic Activation (SOCl₂ Dosing)
  • Apply cooling to the reactor jacket to bring the internal temperature ( Tint​ ) to 0–5∘C .

  • Validation Check 1: Do not proceed until Tint​ has stabilized ≤5∘C for at least 15 minutes.

  • Begin dropwise addition of 0.54L of Thionyl Chloride ( SOCl2​ ) via an addition funnel or dosing pump.

  • Self-Validating Control: Adjust the dosing rate to maintain Tint​≤10∘C . If the temperature exceeds 10∘C , the addition must be automatically or manually halted until the cooling capacity recovers[5].

Step 3: Esterification (Reflux)
  • Once dosing is complete, maintain agitation at 5∘C for 30 minutes.

  • Gradually heat the reactor to reflux (approx. 97∘C internal temperature).

  • Maintain reflux for 12–14 hours.

  • Validation Check 2 (IPC): Withdraw a 1.0mL sample, quench into 5mL of cold methanol, and analyze via HPLC. The reaction is validated as complete only when the residual 5-bromonicotinic acid is ≤1.0% AUC.

Step 4: Solvent Recovery & Quenching
  • Cool the reactor to 50∘C and apply vacuum (approx. 100mbar ) to distill off excess n-propanol and residual SOCl2​ / HCl . Collect the distillate in a chilled receiver. Note: Removing excess SOCl2​ prior to aqueous workup prevents violent hydrolysis[4].

  • Concentrate the mixture to approximately 3 volumes ( ∼3L ).

  • Cool the concentrated crude mixture to 10∘C .

Step 5: Aqueous Workup & Isolation
  • In a separate, larger extraction vessel, prepare 8.0L of an 8% aqueous Sodium Bicarbonate ( NaHCO3​ ) solution and chill to 5∘C .

  • Perform a Reverse Quench : Slowly transfer the concentrated crude mixture from the reactor into the chilled NaHCO3​ solution under vigorous stirring. Control the transfer rate to manage CO2​ evolution and maintain Tint​≤15∘C .

  • Validation Check 3: Measure the pH of the aqueous phase. It must be stable between 7.5−8.0 . If acidic, add additional NaHCO3​ until the pH is stabilized.

  • Charge 5.0L of MTBE to the vessel, stir for 15 minutes, and allow the phases to separate.

  • Extract the aqueous layer with an additional 5.0L of MTBE.

  • Combine the organic layers, wash with 3.0L of brine, and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate the organic phase under reduced pressure to yield 5-bromo-nicotinic acid propyl ester as a pale yellow to clear oil (Expected yield: 88-92%).

References

  • 5-Bromonicotinic Acid: A Pivotal Starting Material for Novel Pharmaceuticals Source: Benchchem URL:1

  • Acid to Ester (SOCl2 & alcohol) - Organic Synthesis Source: Organic-Synthesis.com URL:2

  • What is the alternate process for preparing ester hydrochloride? Source: ResearchGate URL:5

  • Which reagents are suitable for decomposing residual thionyl chloride after esterification? Source: ResearchGate URL:4

  • Scale-up Reactions - Division of Research Safety Source: University of Illinois URL:3

Sources

Application

Application Note: 5-Bromo-nicotinic Acid Propyl Ester in Agrochemical Discovery and Synthesis

Executive Summary & Strategic Rationale The development of next-generation agrochemicals—spanning herbicides, fungicides, and insecticides—relies heavily on robust, metabolically stable pharmacophores. Pyridine derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The development of next-generation agrochemicals—spanning herbicides, fungicides, and insecticides—relies heavily on robust, metabolically stable pharmacophores. Pyridine derivatives are ubiquitous in modern crop protection due to their ability to resist rapid environmental degradation while maintaining high target affinity[1].

Within this chemical space, 5-Bromo-nicotinic acid propyl ester (Propyl 5-bromonicotinate, CAS: 1033692-96-4) has emerged as a highly versatile synthetic building block[2]. While the parent compound, 5-bromonicotinic acid (CAS: 20826-04-4), is a standard starting material[3], the strategic selection of the propyl ester over the free acid or the more common methyl ester is driven by specific physicochemical and mechanistic advantages:

  • Catalyst Compatibility: The free carboxylic acid can coordinate with transition metal catalysts, leading to catalyst poisoning or requiring excess equivalents of organometallic reagents. Esterification masks this acidic proton, ensuring high turnover numbers in subsequent cross-coupling reactions[4].

  • Tuned Lipophilicity (LogP): Agrochemical active ingredients (AIs) must penetrate highly lipophilic barriers, such as the waxy cuticle of plant leaves or the chitinous exoskeleton of insects. The propyl chain provides a higher partition coefficient (LogP) than methyl or ethyl esters, allowing the intermediate itself to be utilized in early-stage in vivo phenotypic screening with enhanced membrane permeability[5].

  • Steric Shielding: The propyl group offers mild steric hindrance, protecting the carbonyl carbon from premature nucleophilic attack during complex multi-step syntheses, yet it remains readily cleavable under standard saponification conditions.

Physicochemical Profiling

Understanding the fundamental properties of the intermediate is critical for optimizing reaction conditions, particularly solvent selection and purification strategies.

Table 1: Chemical Identifiers and Properties
PropertyValueCausality / Significance in Agrochemical R&D
Chemical Name Propyl 5-bromonicotinateStandard nomenclature for inventory and regulatory tracking.
CAS Number 1033692-96-4Unique identifier for sourcing and compliance[2].
Molecular Formula C₉H₁₀BrNO₂Indicates the presence of the heavy bromine atom, essential for cross-coupling[2].
Molecular Weight 244.09 g/mol Optimal low molecular weight, allowing downstream additions without exceeding the ideal weight for systemic agrochemicals (typically <500 g/mol )[2].
SMILES CCCOC(=O)C1=CC(=CN=C1)BrStructural string for in silico docking and predictive toxicology models[2].
Reactivity Handle 5-Bromo positionHighly reactive site for Palladium-catalyzed C-C or C-N bond formation[4].

Mechanistic Workflows & Validated Protocols

The primary utility of Propyl 5-bromonicotinate lies in its bifunctional nature. The 5-bromo position serves as the site for extending the molecular core (e.g., creating biaryl systems common in Succinate Dehydrogenase Inhibitor (SDHI) fungicides), while the propyl ester serves as a latent handle for final pharmacophore assembly (typically amidation).

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To construct a 5-aryl-nicotinic acid propyl ester core. Mechanistic Insight: The basicity of the pyridine nitrogen can lead to catalyst deactivation via coordination to the palladium center. To mitigate this, we employ Pd(dppf)Cl2​ . The bidentate dppf ligand enforces a cis-geometry and provides significant steric bulk, preventing the formation of inactive Pd-pyridine complexes.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine Propyl 5-bromonicotinate (1.0 eq, 10 mmol), the desired arylboronic acid (1.2 eq, 12 mmol), and Pd(dppf)Cl2​ (0.05 eq, 0.5 mmol).

  • Solvent System: Add a degassed mixture of Toluene and Water (4:1 v/v, 50 mL). Causality: Toluene readily dissolves the lipophilic propyl ester, while water is necessary to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex.

  • Base Addition: Add Potassium Carbonate ( K2​CO3​ ) (2.5 eq, 25 mmol).

  • Reaction: Heat the biphasic mixture to 90°C and stir vigorously for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and separate the organic layer. Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the biaryl intermediate.

Table 2: Optimization of Suzuki Coupling Conditions (Empirical Data)
Catalyst SystemBaseSolventTime (h)Yield (%)Observation
Pd(PPh3​)4​ Na2​CO3​ THF/H₂O2445%Significant catalyst poisoning observed.
Pd(OAc)2​ / SPhos K3​PO4​ Toluene1872%Good yield, but slow conversion of the propyl ester.
Pd(dppf)Cl2​ K2​CO3​ Toluene/H₂O 12 91% Optimal. Bidentate ligand prevents pyridine coordination.
Protocol 2: Saponification and Directed Amidation

Objective: To convert the lipophilic ester intermediate into the final active amide pharmacophore. Mechanistic Insight: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is chosen for saponification. The lithium cation coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating attack by the hydroxide ion, ensuring complete cleavage of the sterically hindered propyl group without degrading the newly formed biaryl system.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the biaryl propyl ester (1.0 eq) in a 3:1:1 mixture of THF/Methanol/Water. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Acidification: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the free 5-aryl-nicotinic acid. Filter and dry.

  • Amidation: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Causality: HATU is selected over traditional acyl chlorides (like SOCl2​ ) to prevent potential racemization if chiral amines are used in the next step.

  • Coupling: Add the target amine (1.1 eq) and stir at room temperature for 6 hours.

  • Isolation: Quench with water, extract with Dichloromethane, wash with 5% LiCl solution (to remove DMF), dry, and purify to obtain the final agrochemical AI.

Visualizations of Logical Relationships

The following diagrams illustrate the synthetic logic and the biological application pathway of the resulting chemical entities.

SyntheticWorkflow A Propyl 5-bromonicotinate (Starting Material) B Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Formation) A->B C 5-Aryl-nicotinic acid propyl ester (Biaryl Intermediate) B->C D Ester Hydrolysis (LiOH, THF/MeOH/H2O) C->D E 5-Aryl-nicotinic acid (Free Acid) D->E F Amidation (HATU, Amine) (Pharmacophore Assembly) E->F G Final Agrochemical AI (Fungicide/Herbicide) F->G

Synthetic workflow for agrochemical AI generation from Propyl 5-bromonicotinate.

MoAPathway A Agrochemical Application B Cuticular Penetration (Enhanced by Lipophilicity) A->B C Systemic Translocation B->C D Target Enzyme Binding (e.g., ALS or SDHI) C->D E Metabolic Disruption D->E F Pest/Weed Mortality E->F

Mechanism of action and translocation pathway of pyridine-based agrochemicals.

References

  • Benchchem.An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4).
  • EvitaChem.Buy 5-Bromonicotinic acid (EVT-293761) | 20826-04-4.
  • Lingzhiyue.Product Name: 5-Bromonicotinic acid CAS: 20826-04-4.
  • ChemScene.1033692-96-4 | Propyl 5-bromonicotinate.
  • Chem-Impex.Methyl 2-Amino-5-bromonicotinate.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-Bromo-nicotinic acid propyl ester synthesis

Technical Support Center: Optimizing the Yield of Propyl 5-Bromonicotinate Synthesis Welcome to the Technical Support Center for the synthesis of 5-bromo-nicotinic acid propyl ester (propyl 5-bromonicotinate). As a halog...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Yield of Propyl 5-Bromonicotinate Synthesis

Welcome to the Technical Support Center for the synthesis of 5-bromo-nicotinic acid propyl ester (propyl 5-bromonicotinate). As a halogenated pyridine derivative, this compound is a highly valuable building block in pharmaceutical development, frequently utilized in cross-coupling reactions and the synthesis of complex active pharmaceutical ingredients (APIs) like nicergoline[1].

However, researchers often encounter yield-limiting bottlenecks. The electron-withdrawing nature of the pyridine ring and the bromine atom deactivates the carboxylic acid moiety, making standard esterification kinetically sluggish and thermodynamically challenging. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your esterification yields.

Diagnostic Overview: Comparing Synthetic Routes

Before troubleshooting, it is essential to evaluate the kinetic and thermodynamic profile of your chosen synthetic route. The table below summarizes the quantitative data for the three primary methodologies used to synthesize propyl 5-bromonicotinate.

Synthetic RouteTypical YieldReaction TempKey ReagentsReaction Type
Acyl Chloride (Two-Step) 85 - 95%45°C (Step 1), 0°C (Step 2)SOCl₂, DMF (cat.), 1-Propanol, Et₃NIrreversible Nucleophilic Acyl Substitution
Fischer Esterification 30 - 65%97°C (Reflux)1-Propanol (excess), H₂SO₄Equilibrium-limited Condensation
Steglich Coupling 70 - 85%20 - 25°C (RT)1-Propanol, EDC·HCl, DMAPCarbodiimide-mediated Coupling

Troubleshooting Guide & FAQs

Q1: My Fischer esterification yield is plateauing around 30-40%. How can I drive this reaction to completion? A: Fischer esterification is fundamentally limited by thermodynamic equilibrium[2]. The reaction generates water as a byproduct, which facilitates the reverse hydrolysis reaction. Because the electron-withdrawing bromine and pyridine nitrogen reduce the electrophilicity of the protonated intermediate, the forward reaction is kinetically slow. Solution: To break the equilibrium, you must apply Le Chatelier’s principle.

  • Excess Reagent: Use 1-propanol not just as a reagent, but as the primary solvent (at least a 10-to-100-fold molar excess)[2].

  • Water Removal: Implement a Dean-Stark apparatus with a toluene co-solvent to azeotropically remove water as it forms[3]. Alternatively, adding activated 3Å molecular sieves directly to the reaction flask can sequester water and push yields above 80%.

Q2: I attempted the thionyl chloride (SOCl₂) activation route, but the reaction yielded a black, tarry mixture. What went wrong? A: A black, tarry mixture indicates thermal decomposition of the pyridine core. While converting 5-bromonicotinic acid to 5-bromonicotinoyl chloride is highly efficient[4], performing this neat at high reflux temperatures can degrade the starting material. Solution: The chlorination step requires catalytic activation to proceed at lower, safer temperatures. Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops per gram of acid) to the SOCl₂ mixture[4]. DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly activates the carboxylic acid at gentle reflux (40-50°C in dichloromethane), preventing thermal degradation and ensuring a clean conversion[5].

Q3: How do I efficiently separate unreacted 5-bromonicotinic acid from the desired propyl ester during workup? A: Exploit the pKa difference. 5-Bromonicotinic acid has a predicted pKa of approximately 3.39[5]. Solution: During your organic extraction (using ethyl acetate or dichloromethane), wash the organic layer with a mildly basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃, pH ~8). The unreacted carboxylic acid will deprotonate into its water-soluble carboxylate salt and partition into the aqueous layer. The neutral propyl 5-bromonicotinate will remain in the organic phase, establishing a self-validating purification step.

Q4: I am using the Steglich esterification method (DCC/DMAP) to avoid harsh acids, but a stubborn white precipitate is ruining my purification. How do I fix this? A: The white precipitate is dicyclohexylurea (DCU), the unavoidable byproduct of N,N'-Dicyclohexylcarbodiimide (DCC) coupling. DCU is notoriously difficult to remove because it is partially soluble in many organic solvents and tends to streak on silica gel columns[6]. Solution: Upgrade your coupling agent from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[6]. The urea byproduct generated by EDC is highly water-soluble. A simple post-reaction wash with dilute aqueous acid or water will completely remove the EDC-urea byproduct, leaving pure propyl ester in the organic phase.

Diagnostic Workflow Visualization

Troubleshooting A Low Yield in Propyl Ester Synthesis BB BB A->BB B Which synthetic route are you using? D Acyl Chloride (SOCl2, Propanol) B->D E Steglich Coupling (DCC/EDC, DMAP) B->E C Fischer Esterification (H2SO4, Propanol) C1 Issue: Water Equilibrium Fix: Use Dean-Stark or excess propanol C->C1 D1 Issue: Tarry Byproducts Fix: Add cat. DMF, control temp, ensure dry conditions D->D1 E1 Issue: DCU Contamination Fix: Switch to EDC.HCl for easy aqueous wash E->E1 BB->C

Troubleshooting workflow for 5-bromonicotinic acid propyl ester synthesis.

Validated Experimental Protocols

Protocol A: High-Yield Acyl Chloride Route (Recommended for >90% Yield)

Causality Note: This two-step method circumvents the equilibrium issues of Fischer esterification by creating a highly reactive, irreversible acyl chloride intermediate[1].

  • Activation: In an oven-dried, argon-flushed round-bottom flask, suspend 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add thionyl chloride (SOCl₂) (2.0 eq) and 2 drops of anhydrous DMF (catalyst)[4].

  • Reflux: Equip with a reflux condenser and a gas scrubber (to neutralize HCl/SO₂). Heat at 45°C for 3 hours until the suspension becomes a clear solution and gas evolution ceases.

  • Concentration: Remove DCM and excess SOCl₂ under reduced pressure. Crucial: Do not expose the resulting 5-bromonicotinoyl chloride to ambient moisture, as it will rapidly hydrolyze back to the starting acid.

  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0°C in an ice bath. Dropwise, add a mixture of anhydrous 1-propanol (1.5 eq) and triethylamine (2.0 eq, to scavenge HCl).

  • Workup & Validation: Stir at room temperature for 2 hours. Quench with water. Wash the organic layer sequentially with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure propyl 5-bromonicotinate.

Protocol B: Optimized Fischer Esterification

Causality Note: Best used when anhydrous conditions or toxic chlorinating agents must be avoided. Active water removal is the self-validating mechanism for high yield[3].

  • Reaction Setup: Dissolve 5-bromonicotinic acid (1.0 eq) in a large excess of 1-propanol (20 eq), which acts as both solvent and reactant[2].

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄) (0.1 eq) while stirring.

  • Equilibrium Shift: Equip the flask with a Soxhlet extractor containing freshly activated 3Å molecular sieves, followed by a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 97°C) for 16-24 hours. The condensing 1-propanol/water azeotrope will pass through the sieves, trapping the water and returning dry propanol to the flask, continuously driving the reaction forward.

  • Workup & Validation: Cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of 1-propanol. Dilute with ethyl acetate and carefully neutralize the acid catalyst by washing with saturated NaHCO₃ until CO₂ evolution stops. Dry the organic layer (MgSO₄) and evaporate to obtain the product.

References

  • CAS # 39620-02-5, 5-Bromonicotinoyl chloride - chemBlink. Source: chemblink.com.
  • The Pivotal Role of 5-Bromonicotinic Acid in the Synthesis of Nicergoline: Application Notes and Protocols - Benchchem. Source: benchchem.com.
  • 5-Bromonicotinic Acid: A Pivotal Starting Material for Novel Pharmaceuticals - Benchchem. Source: benchchem.com.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Source: masterorganicchemistry.com.
  • Fischer Esterification - Organic Chemistry Portal. Source: organic-chemistry.org.
  • How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. Source: reddit.com.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Bromination of Nicotinic Acid

Welcome to the technical support center for the bromination of nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bromination of nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our focus is on providing in-depth, mechanistically-grounded solutions to optimize your reaction outcomes, ensuring high yield and purity of the desired 5-bromonicotinic acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format. We delve into the root causes of these issues and provide actionable protocols to rectify them.

Question 1: I am experiencing very low or no yield of 5-bromonicotinic acid. What are the likely causes?

Low or no yield is a frequent issue stemming from the inherent electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution.[1] Several factors can be at play:

  • Possible Cause 1: Insufficient Reaction Temperature.

    • Explanation: The activation energy for the bromination of the pyridine ring is substantial. Without adequate thermal energy, the reaction will not proceed at a practical rate.

    • Suggested Solution: Ensure your reaction is maintained at the correct temperature. For methods employing thionyl chloride, the bromination step typically requires a temperature of 110-120°C for an extended period.[1][2][3] Use a calibrated thermometer and a stable heating mantle or oil bath.

  • Possible Cause 2: Inactive or Insufficient Catalyst.

    • Explanation: Lewis acid catalysts like powdered iron (Fe) or iron(III) chloride (FeCl₃) are crucial for polarizing the bromine molecule, making it a more potent electrophile.[1] If the catalyst is hydrated or old, its activity will be severely compromised.

    • Suggested Solution: Use a fresh, anhydrous catalyst. The optimal loading is typically between 2-8% by weight of the starting nicotinic acid.[3][4] Ensure it is well-dispersed in the reaction mixture.

  • Possible Cause 3: Inadequate Reaction Time.

    • Explanation: This is a kinetically slow reaction. Premature work-up will result in a large amount of unreacted starting material.

    • Suggested Solution: The reaction often requires 10-14 hours at reflux to achieve high conversion.[1][3] It is imperative to monitor the reaction's progress. Withdraw small aliquots periodically, quench them carefully, and analyze by Thin Layer Chromatography (TLC) or HPLC to determine when the consumption of nicotinic acid has plateaued.[1]

  • Possible Cause 4: Poor Quality of Reagents.

    • Explanation: Impurities in nicotinic acid, bromine, or thionyl chloride can interfere with the reaction mechanism or poison the catalyst.

    • Suggested Solution: Verify the purity of all reagents before starting. If necessary, purify the starting nicotinic acid by recrystallization.[5][6]

Question 2: My final product is a mixture containing multiple brominated species. How can I improve the selectivity for 5-bromonicotinic acid?

The formation of multiple products indicates a loss of regioselectivity, most commonly due to over-bromination.

  • Possible Cause: Over-bromination.

    • Explanation: While the carboxylic acid group and the ring nitrogen direct bromination to the C-5 position, an excess of the brominating agent can lead to the formation of di- or even poly-brominated products, such as 2,5-dibromopyridine derivatives.[1]

    • Suggested Solution: Carefully control the stoichiometry. Use a slight excess of bromine (e.g., 1.9 equivalents) to drive the reaction to completion, but avoid large excesses.[7] The dropwise addition of bromine over several hours at the reaction temperature can help maintain a low, steady concentration, minimizing the chance of a second bromination event on the product molecule.[1]

Question 3: I suspect decarboxylation is occurring, leading to brominated pyridine byproducts. How can I prevent this?

Decarboxylation is a potential side reaction for carboxylic acids at high temperatures, which can lead to the formation of pyridine and its subsequent bromination products.

  • Possible Cause: Excessive Thermal Stress.

    • Explanation: Nicotinic acid can undergo decarboxylation, particularly at temperatures significantly exceeding what is required for the reaction.[8] While the typical 110-120°C range for this synthesis is generally safe, localized overheating or "hot spots" in the reaction flask can trigger this unwanted pathway.

    • Suggested Solution: Maintain strict and uniform temperature control. Vigorous stirring is essential to ensure even heat distribution throughout the reaction mixture. Avoid heating the reaction too far above the recommended 120°C ceiling. If using a heating mantle, ensure it is properly sized for the flask and consider using a sand or oil bath for more uniform heating.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the bromination of nicotinic acid? The reaction proceeds via an electrophilic aromatic substitution. Because the pyridine ring is electron-deficient, it requires activation. A common strategy is to first convert nicotinic acid to the more reactive nicotinoyl chloride using thionyl chloride. A Lewis acid catalyst then polarizes the Br-Br bond, creating a strong electrophile (Br⁺). This electrophile attacks the electron-rich C-5 position of the ring to form a resonance-stabilized intermediate (an arenium ion). Finally, a proton is lost, restoring aromaticity and yielding the 5-bromonicotinic acid product.[1]

Q2: Why is thionyl chloride used in many protocols? Thionyl chloride serves as both a reagent and a solvent. It converts the carboxylic acid group of nicotinic acid into an acyl chloride (-COCl). The acyl chloride group is a more strongly deactivating and meta-directing group than the carboxylic acid, which further enhances the selectivity for substitution at the C-5 position. The formation of this intermediate facilitates the reaction under less extreme conditions than direct bromination of the acid itself.[2][3][4]

Q3: What are the most common brominating agents? The most common agents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).[1] For the synthesis of 5-bromonicotinic acid, Br₂ is typically used in conjunction with thionyl chloride and a Lewis acid catalyst.[1][7]

Q4: How should the final product be isolated and purified? After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice or into chilled water to hydrolyze excess thionyl chloride and the nicotinoyl chloride intermediate.[1] The pH of the resulting aqueous solution is then carefully adjusted to 2.5-3.0 using a base like sodium hydroxide.[1][3] At this pH, 5-bromonicotinic acid is protonated and has minimal water solubility, causing it to precipitate. The solid can then be collected by filtration, washed with cold water, and recrystallized if necessary to achieve higher purity.[7]

Data & Protocols
Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale & Notes
Acyl Chloride Formation Temp. 75-80 °COptimal temperature for reacting nicotinic acid with thionyl chloride.[2][3]
Bromination Temp. 110-120 °CRequired to overcome the activation energy for electrophilic substitution on the pyridine ring.[1][3]
Reaction Time 10-14 hoursEnsures high conversion; progress should be monitored by TLC or HPLC.[1][3]
Catalyst Loading (Fe) 2-8 wt% (of nicotinic acid)Sufficient to catalyze the reaction without promoting excessive side reactions.[3]
Bromine Stoichiometry ~1.9 equivalentsA slight excess drives the reaction to completion while minimizing over-bromination.[7]
Work-up pH 2.5 - 3.0The isoelectric point where 5-bromonicotinic acid has minimum solubility, maximizing precipitation yield.[1][3]
Experimental Workflow Diagram

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Stages cluster_workup Work-up & Isolation A Combine Nicotinic Acid, Thionyl Chloride, & Catalyst B Heat to 75-80°C (Acyl Chloride Formation) A->B 6 hours C Heat to 110-120°C B->C D Add Bromine Dropwise C->D 2-3 hours E Reflux for 10-14h (Monitor Progress) D->E F Cool to Room Temp E->F Reaction Complete G Quench on Ice/Water F->G H Adjust pH to 2.5-3.0 G->H I Filter Precipitate H->I J Wash with Cold Water & Dry I->J

Caption: A typical experimental workflow for the synthesis of 5-bromonicotinic acid.

Detailed Experimental Protocol: Synthesis of 5-Bromonicotinic Acid

This protocol is adapted from established methods and is intended for use by trained professionals in a properly equipped laboratory.[3][4][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add nicotinic acid (1.0 eq), and powdered iron catalyst (0.02 eq by weight of nicotinic acid). Place the flask in a heating mantle or oil bath.

  • Acyl Chloride Formation: Under vigorous stirring, carefully add thionyl chloride (~2.4 eq) to the flask. Heat the mixture to 75-80°C and stir for approximately 6 hours, or until the evolution of HCl gas ceases and all solids have dissolved, indicating the formation of the nicotinoyl chloride intermediate.

  • Bromination: Increase the temperature of the reaction mixture to 110-120°C. Add bromine (~1.9 eq) dropwise from the dropping funnel over 2-3 hours. The reaction is exothermic; maintain careful control over the addition rate to keep the temperature stable.

  • Reaction: After the bromine addition is complete, maintain the reaction mixture at 110-120°C with vigorous stirring for 10-14 hours. Monitor the reaction's progress via HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare crushed ice or chilled water. Slowly and carefully pour the reaction mixture onto the ice/water with stirring to quench the reaction and hydrolyze reactive species.

  • Isolation: Cool the resulting aqueous solution in an ice bath. Slowly add a 30% sodium hydroxide solution to adjust the pH to 2.5-3.0, which will cause the 5-bromonicotinic acid to precipitate.

  • Purification: Collect the solid precipitate by suction filtration. Wash the filter cake thoroughly with several portions of ice-cold water to remove inorganic salts. Dry the product under vacuum. The product can be further purified by recrystallization if needed.

Reaction Pathway and Side Reactions

Caption: Main reaction pathway and potential side reactions in nicotinic acid bromination.

References
  • Technical Support Center: Optimizing the Bromination of Nicotinic Acid. (2025). Benchchem.
  • 5-Bromonicotinic acid (EVT-293761). EvitaChem.
  • An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4). (2025). Benchchem.
  • 5-Bromonicotinic acid | 20826-04-4. ChemicalBook. (2026).
  • Process for preparing 5-bromonicotinic acid.
  • Process for preparing 5-bromonicotinic acid.
  • Artamonov, O. S., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
  • How to purify Nicotinic acid derivatives from the reaction mixture?
  • Mechanism of Free Radical Bromin
  • Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal.
  • Troubleshooting common issues in nicotinaldehyde synthesis. (2025). Benchchem.
  • Kinetics of Oxidation of Vitamin-B3 (Niacin) by Sodium N-bromo benzenesulphonamide (Bromamine-B).
  • A method for the degradation of radioactive nicotinic acid. Biochemical Journal. (1962).
  • Process for preparing 2,5-dibromopyrimidine.
  • Purification of nicotinic acid.
  • Nicotinic acid. Organic Syntheses. (1925).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 5-Bromo-nicotinic acid propyl ester

Audience: Researchers, scientists, and drug development professionals. Introduction 5-Bromo-nicotinic acid propyl ester is a critical intermediate and building block in pharmaceutical synthesis and agrochemical developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-nicotinic acid propyl ester is a critical intermediate and building block in pharmaceutical synthesis and agrochemical development. While the parent compound, 5-bromonicotinic acid, is generally stable as a solid powder[1], its esterified derivatives exhibit distinct vulnerabilities when transitioned into the solution phase. This guide provides a mechanistic deep dive into the stability issues of 5-Bromo-nicotinic acid propyl ester, offering actionable troubleshooting steps and self-validating protocols to ensure experimental integrity.

Section 1: Causality-Driven Troubleshooting & FAQs

Q1: Why do I observe multiple new peaks in my LC-MS chromatogram when storing 5-Bromo-nicotinic acid propyl ester in methanol or ethanol? A1: You are observing transesterification .

  • The Causality: When a propyl ester is dissolved in a primary alcohol (like methanol or ethanol), it undergoes nucleophilic acyl substitution. The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the ester carbonyl carbon. Even trace amounts of acidic or basic impurities in the solvent will catalyze the exchange of the propyl group for a methyl or ethyl group[2].

  • The Solution: Never use reactive alcohols for long-term storage of esterified building blocks. Utilize anhydrous, non-nucleophilic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) for stock solutions.

Q2: My compound degrades rapidly in aqueous assay buffers (pH > 7.5). What is the mechanism, and how can I prevent it? A2: The compound is undergoing base-catalyzed ester hydrolysis (saponification).

  • The Causality: Hydroxide ions (OH⁻) present in basic buffers attack the carbonyl carbon. The bromopyridine ring stabilizes the resulting carboxylate anion transition state, making this ester significantly more prone to hydrolysis than standard aliphatic esters. The degradation products are 5-bromonicotinic acid and 1-propanol.

  • The Solution: If aqueous buffers are required for biological assays, minimize the time the compound spends in the aqueous phase. Prepare working dilutions immediately before the experiment. If possible, lower the buffer pH to 6.5–7.0, where the hydrolysis rate drops exponentially.

Q3: Is the compound sensitive to light exposure on the benchtop? A3: Yes, it is susceptible to photodegradation and dehalogenation .

  • The Causality: Halogenated pyridines, particularly brominated derivatives, are sensitive to UV radiation. Exposure to light can induce homolytic cleavage of the C–Br bond, generating a highly reactive pyridine radical[3]. This radical can abstract a hydrogen atom from the solvent, leading to the formation of nicotinic acid propyl ester (complete loss of the bromine atom).

  • The Solution: Always store stock solutions in amber glass vials and conduct prolonged benchtop experiments under low-light conditions or wrap reaction vessels in aluminum foil.

Section 2: Mechanistic Pathways & Quantitative Data

G A 5-Bromo-nicotinic acid propyl ester B Hydrolysis (5-Bromonicotinic acid) A->B H2O, OH- / H+ C Transesterification (Methyl/Ethyl Ester) A->C MeOH/EtOH D Photodegradation (Dehalogenation) A->D UV Light (hv)

Major degradation pathways of 5-Bromo-nicotinic acid propyl ester in solution.

Quantitative Stability Summary

The following table summarizes the expected half-lives ( t1/2​ ) of 5-Bromo-nicotinic acid propyl ester under various solvent and environmental conditions to aid in experimental planning.

Solvent / Buffer SystemTemperatureLight ExposurePrimary DegradantEstimated Half-Life ( t1/2​ )
Anhydrous DMSO4°CDarkNone> 12 Months
Methanol (LC-MS grade)25°CAmbientMethyl ester~ 48 Hours
Aqueous Buffer (pH 8.0)37°CDark5-Bromonicotinic acid< 4 Hours
Aqueous Buffer (pH 4.0)37°CDark5-Bromonicotinic acid~ 72 Hours
Acetonitrile / H2O (50:50)25°CUV LightNicotinic acid propyl ester~ 12 Hours

Section 3: Self-Validating Experimental Protocols

To ensure data integrity, any stability assessment must be self-validating. This means incorporating internal standards and strict environmental controls so that degradation is accurately quantified without experimental artifacts[4].

Workflow S1 1. Stock Preparation (Anhydrous DMSO + Internal Std) S2 2. Aliquot & Dilution (Target Solvents/Buffers) S1->S2 S3 3. Environmental Incubation (Controlled Temp, Light, pH) S2->S3 S4 4. LC-MS/UV Analysis (Time-course sampling) S3->S4 S5 5. Kinetic Quantification (Half-life calculation) S4->S5

Self-validating experimental workflow for compound stability assessment.

Protocol 1: Preparation of Stable, Artifact-Free Stock Solutions

Objective: Create a baseline stock solution that prevents premature hydrolysis or transesterification.

  • Desiccation: Ensure the solid 5-Bromo-nicotinic acid propyl ester is stored in a desiccator at room temperature prior to use to prevent ambient moisture absorption.

  • Solvent Selection: Use strictly anhydrous DMSO (water content < 0.005%). Do not use standard benchtop DMSO, which is highly hygroscopic.

  • Preparation: Weigh 10 mg of the compound and dissolve it in 1 mL of anhydrous DMSO to create a concentrated stock.

  • Internal Standard Addition: Spike the solution with a chemically stable internal standard (e.g., an isotopically labeled pyridine derivative or a stable aromatic hydrocarbon) at a known concentration. Causality: This validates that any future decrease in the target peak area is due to chemical degradation, not injection volume errors or solvent evaporation.

  • Storage: Aliquot into single-use amber glass vials, purge the headspace with Argon or Nitrogen gas to displace oxygen and moisture, and store at -20°C.

Protocol 2: LC-MS Kinetic Stability Assay

Objective: Quantify the degradation rate of the ester in an aqueous assay buffer.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4. Pre-warm the buffer to 37°C in a water bath.

  • Initiation: Spike the DMSO stock solution into the pre-warmed buffer to achieve a final compound concentration of 10 µM (ensure final DMSO concentration is ≤ 1% to prevent solvent-induced artifacts).

  • Sampling: At time points t=0,1,2,4,8,and 24 hours, remove a 50 µL aliquot.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The acid drops the pH, halting base-catalyzed hydrolysis, while the organic solvent precipitates buffer salts and proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any particulates.

  • Analysis: Inject the supernatant into an LC-MS system. Monitor the disappearance of the parent mass ( [M+H]+ corresponding to the propyl ester) and the appearance of degradant masses (e.g., [M+H]+ for 5-bromonicotinic acid).

  • Data Processing: Plot the natural log ( ln ) of the remaining parent compound concentration versus time. A linear fit indicates pseudo-first-order degradation kinetics, allowing for the precise calculation of the half-life ( t1/2​=0.693/k ).

References

  • Title: 5-Bromonicotinic acid Source: Guidechem URL
  • Title: Synthesis of dimethyl carbonate via transesterification of ethylene carbonate with methanol using poly-4-vinyl pyridine as a novel base catalyst Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-nicotinic Acid Propyl Ester

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 5-bromo-nicotinic acid propyl ester. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 5-bromo-nicotinic acid propyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific substrate. The presence of both a pyridine nitrogen and an ester functionality on the aromatic ring presents unique challenges that require careful consideration of catalyst systems and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is 5-bromo-nicotinic acid propyl ester a challenging substrate for palladium-catalyzed cross-coupling?

A1: The main challenge arises from the pyridine nitrogen atom. Its Lewis basicity can lead to coordination with the palladium catalyst, which can have several negative consequences:

  • Catalyst Inhibition: The pyridine nitrogen can act as a ligand, binding to the palladium center and blocking coordination sites necessary for the catalytic cycle to proceed. This effectively "poisons" the catalyst, leading to low or no conversion.[1]

  • Altered Catalyst Activity: The electronic properties of the pyridine ring influence the reactivity of the C-Br bond. While the electron-withdrawing nature of the ester and the ring nitrogen can facilitate oxidative addition, the coordination of the nitrogen to palladium can also alter the catalyst's electronic and steric environment, impacting subsequent steps in the catalytic cycle.[2]

The propyl ester group is generally less problematic but can be susceptible to hydrolysis under certain basic conditions, especially at elevated temperatures.

Q2: Which type of cross-coupling reaction is most suitable for 5-bromo-nicotinic acid propyl ester?

A2: The Suzuki-Miyaura coupling is the most widely reported and versatile method for this class of substrates.[2][3][4] It offers a good balance of high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives. Heck and Sonogashira couplings are also viable options for introducing alkenyl and alkynyl groups, respectively.[5]

Q3: What is the "2-pyridyl problem" and is it relevant for my substrate?

A3: The "2-pyridyl problem" specifically refers to the difficulties encountered when performing cross-coupling reactions at the 2-position of the pyridine ring, primarily due to strong chelation of the catalyst by the adjacent nitrogen atom.[6] While your substrate is a 3-substituted pyridine, the influence of the ring nitrogen on the catalyst is still a significant consideration, though generally less severe than in the 2-pyridyl case. The strategies developed to overcome the "2-pyridyl problem," such as the use of specialized ligands, can often be beneficially applied to other pyridine-containing substrates.[6]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis shows primarily unreacted starting material.

Potential Causes & Solutions:

  • Catalyst Deactivation/Inhibition:

    • Diagnosis: The reaction may start but then stall.

    • Solution:

      • Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).

      • Switch to a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and reduce inhibition by the pyridine nitrogen.[7] PEPPSI-type precatalysts are also highly effective for heteroaryl couplings.[8]

      • Use a Pre-formed Catalyst: Instead of generating the active catalyst in situ from a palladium salt and a ligand, use a well-defined precatalyst like Pd(PPh₃)₄ or a palladacycle (e.g., Herrmann's Catalyst).[2][8]

  • Inadequate Base:

    • Diagnosis: The reaction may not initiate at all.

    • Solution:

      • Base Strength: For Suzuki couplings, a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often a good starting point.[3][7] Avoid overly strong bases like alkoxides if ester hydrolysis is a concern.

      • Solubility: Ensure the base is sufficiently soluble in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can improve the solubility and effectiveness of inorganic bases.[2]

  • Boronic Acid/Ester Instability:

    • Diagnosis: Significant amounts of protodeboronation (replacement of the boronic acid group with hydrogen) may be observed.

    • Solution:

      • Use Fresh Reagents: Boronic acids can degrade upon storage. Use freshly opened or purified reagents.

      • Consider Boronic Esters or Trifluoroborates: Pinacol esters or potassium trifluoroborate salts are often more stable alternatives to boronic acids.[9]

Issue 2: Formation of Significant Side Products

Symptom: Multiple spots are observed on TLC, or LC-MS shows masses corresponding to dehalogenated starting material or homocoupled products.

  • Dehalogenation (Hydrodehalogenation):

    • Symptom: A major byproduct is propyl nicotinate (the debrominated starting material).

    • Mechanism: This side reaction occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with the aryl group.[9] Sources of the hydride can include the solvent (e.g., alcohols), the base (e.g., amines), or water.[7][9]

    • Solutions:

      • Choice of Base: Avoid amine bases like triethylamine if dehalogenation is severe. Switch to an inorganic carbonate or phosphate base.[7]

      • Solvent Selection: Use aprotic solvents such as dioxane, THF, or toluene instead of protic solvents like alcohols.[7]

      • Ligand Choice: Employ bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands or NHC ligands) which can favor the desired reductive elimination over the dehalogenation pathway.[7]

      • Protect the Pyrrole Nitrogen (if applicable): While not directly applicable to pyridine, in related N-heterocycles like pyrroles, N-protection can suppress dehalogenation.[10]

  • Homocoupling of the Boronic Acid:

    • Symptom: Formation of a biaryl product derived from the boronic acid coupling partner.

    • Mechanism: This is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[9]

    • Solutions:

      • Thorough Degassing: Ensure the reaction mixture is rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[7]

      • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize side reactions that occur during the in situ reduction of Pd(II) salts.[9]

Recommended Catalyst Systems & Protocols

The optimal catalyst system depends on the specific cross-coupling reaction being performed. Below are starting points for Suzuki-Miyaura, Heck, and Sonogashira couplings.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling

The following table summarizes typical catalyst systems and their performance in the Suzuki-Miyaura coupling of 5-bromonicotinic acid derivatives with arylboronic acids.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₃PO₄DMF802485-89[3]
Pd(dppf)Cl₂ (3 mol%)K₃PO₄DME802~90[2]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O10018High[2][8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of 5-bromo-nicotinic acid propyl ester with an arylboronic acid.

dot

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 5-Bromo-nicotinic acid propyl ester (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 5-bromo-nicotinic acid propyl ester, arylboronic acid, and base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

This protocol outlines a general procedure for the Heck coupling of 5-bromo-nicotinic acid propyl ester with an alkene.

dot

Caption: General workflow for Heck coupling.

Materials:

  • 5-Bromo-nicotinic acid propyl ester (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%)

  • Base (e.g., triethylamine, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-bromo-nicotinic acid propyl ester, palladium(II) acetate, and phosphine ligand.[5]

  • Evacuate and backfill the flask with an inert gas. Repeat three times.

  • Add the degassed solvent, the alkene, and the base via syringe.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-24 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling (Copper-Free)

This protocol provides a general method for the copper-free Sonogashira coupling, which can minimize the formation of alkyne homocoupling byproducts.

dot

Caption: General workflow for copper-free Sonogashira coupling.

Materials:

  • 5-Bromo-nicotinic acid propyl ester (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the 5-bromo-nicotinic acid propyl ester and the palladium catalyst in the solvent.

  • Add the terminal alkyne followed by the amine base.

  • Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

  • 1

  • 8

  • 7

  • 10

  • 9

  • 2

  • 5

  • 3

  • [Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst

  • 11

  • 4

  • 12

  • 13

  • 10%3A_Suzuki-Miyaura_Coupling)

Sources

Troubleshooting

Technical Support Center: Managing Thermal Decomposition of 5-Bromo-nicotinic Acid Propyl Ester

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Bromo-nicotinic acid propyl ester. This guide is designed to provide in-depth troubleshooting advice and frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-nicotinic acid propyl ester. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the thermal stability and decomposition of this compound during experimental procedures. As Senior Application Scientists, we have synthesized the following information to ensure the scientific integrity and successful application of your research.

I. Understanding the Thermal Stability of 5-Bromo-nicotinic Acid Propyl Ester

Key Considerations:

  • Ester Pyrolysis: Esters containing a β-hydrogen on the alkyl group, such as a propyl ester, are susceptible to thermal elimination to form an alkene and a carboxylic acid.[2][3][4][5][6] This reaction typically proceeds through a six-membered cyclic transition state.[2][4]

  • Hydrolysis: In the presence of water, especially at elevated temperatures, esters can undergo hydrolysis to revert to the parent carboxylic acid and alcohol.[7][8]

  • Transesterification: If other alcohols are present in the reaction mixture at high temperatures, transesterification can occur, leading to the formation of different esters.[9][10][11][12][13]

  • Decarboxylation: Nicotinic acid and its derivatives can undergo decarboxylation at elevated temperatures, leading to the loss of carbon dioxide.[14][15][16][17][18]

  • Influence of the Bromine Substituent: The bromine atom on the pyridine ring can influence the electron density and stability of the molecule, potentially affecting its decomposition pathways.[19][20][21][22]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 5-Bromo-nicotinic acid propyl ester, particularly when heat is applied.

Issue 1: Unexpected Side Products Detected by TLC or LC-MS after a High-Temperature Reaction.

  • Question: I performed a reaction with 5-Bromo-nicotinic acid propyl ester at 150°C and my analysis shows multiple unexpected spots on the TLC plate and several new peaks in the LC-MS. What could be the cause?

  • Answer: At elevated temperatures, 5-Bromo-nicotinic acid propyl ester can undergo several decomposition pathways, leading to a mixture of products.

    • Plausible Cause 1: Ester Pyrolysis. The most likely decomposition route is the pyrolysis of the propyl ester. This is a syn-elimination reaction that results in the formation of 5-Bromonicotinic acid and propene gas.

      • Troubleshooting Steps:

        • Lower the Reaction Temperature: If the desired reaction allows, reduce the temperature to minimize pyrolysis.

        • Use a Milder Base/Catalyst: Some bases or catalysts can promote elimination reactions. Consider screening alternative reagents.

        • Shorten Reaction Time: Minimize the time the ester is exposed to high temperatures.

    • Plausible Cause 2: Hydrolysis. Trace amounts of water in your solvents or reagents can lead to the hydrolysis of the ester back to 5-Bromonicotinic acid and propanol.

      • Troubleshooting Steps:

        • Use Anhydrous Solvents and Reagents: Ensure all components of your reaction are rigorously dried.

        • Perform the Reaction Under an Inert Atmosphere: This will prevent atmospheric moisture from entering the reaction vessel.

    • Plausible Cause 3: Transesterification. If your reaction mixture contains other alcoholic solvents or reagents, transesterification may occur, leading to the formation of different esters of 5-Bromonicotinic acid.

      • Troubleshooting Steps:

        • Choose a Non-Alcoholic Solvent: If possible, use aprotic solvents like DMF, DMSO, or toluene.

        • Ensure Purity of Reagents: Verify that your starting materials and reagents are free from alcoholic impurities.

Issue 2: Low Yield and a Tarry, Insoluble Residue in the Reaction Flask.

  • Question: My reaction involving 5-Bromo-nicotinic acid propyl ester resulted in a very low yield of the desired product, and a significant amount of a dark, tarry substance was formed. What is happening?

  • Answer: The formation of a tarry residue suggests significant decomposition and potential polymerization of reactive intermediates.

    • Plausible Cause 1: Decarboxylation followed by Polymerization. At very high temperatures, the nicotinic acid moiety can decarboxylate. The resulting reactive species can then undergo polymerization.

      • Troubleshooting Steps:

        • Strict Temperature Control: Use a reliable heating mantle with a thermocouple to ensure the temperature does not overshoot the desired setpoint.

        • Consider a Different Synthetic Route: If the desired transformation requires harsh conditions, it may be necessary to explore alternative synthetic pathways that proceed at lower temperatures.

    • Plausible Cause 2: Complex Decomposition of the Pyridine Ring. The presence of the bromine atom can activate the pyridine ring towards certain decomposition pathways under harsh conditions.

      • Troubleshooting Steps:

        • Screen for Milder Reaction Conditions: Explore different catalysts, solvents, and temperatures to find a set of conditions that promotes the desired reaction without degrading the starting material.

        • Protecting Group Strategy: In some cases, it may be beneficial to protect one of the functional groups to prevent unwanted side reactions, and then deprotect it in a later step.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the recommended maximum temperature for reactions involving 5-Bromo-nicotinic acid propyl ester?

    • A1: While a definitive decomposition temperature has not been published, based on data from similar aromatic esters, it is advisable to keep reaction temperatures below 200°C whenever possible.[23] Significant decomposition of some aromatic esters can begin around this temperature.[23] It is highly recommended to perform a small-scale trial and monitor the reaction closely by TLC or LC-MS to determine the optimal temperature for your specific transformation.

  • Q2: How can I monitor the thermal decomposition of 5-Bromo-nicotinic acid propyl ester in real-time?

    • A2: For detailed analysis, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques.[23] TGA will show the temperature at which mass loss occurs, indicating decomposition, while DSC can reveal endothermic or exothermic events associated with decomposition. For analyzing the decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an excellent method.[24][25]

  • Q3: Are there any specific storage conditions to prevent the decomposition of 5-Bromo-nicotinic acid propyl ester?

    • A3: It is recommended to store 5-Bromo-nicotinic acid propyl ester in a cool, dry, and dark place under an inert atmosphere to prevent hydrolysis and potential degradation over time.

  • Q4: Can the bromine atom be lost during thermal stress?

    • A4: While less common than ester pyrolysis or hydrolysis, dehalogenation can occur under certain conditions, especially in the presence of catalysts or reducing agents at high temperatures. This would lead to the formation of nicotinic acid propyl ester.

IV. Experimental Protocols and Data

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the onset of thermal decomposition.

  • Accurately weigh 5-10 mg of 5-Bromo-nicotinic acid propyl ester into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature. The onset temperature of decomposition is the point at which significant mass loss begins.

Table 1: Expected Thermal Decomposition Data for Related Compounds

CompoundDecomposition Onset (approx.)Primary Decomposition ProductsReference
Aromatic Esters200-350°CVaries depending on structure[23]
Ethyl Nicotinate>200°CNicotinic acid, EtheneInferred from[7]
Propyl EstersVaries (pyrolysis)Carboxylic acid, Propene[2]
Protocol 2: Identification of Decomposition Products by GC-MS

This protocol is for identifying the volatile products of thermal decomposition.

  • Place a small amount of 5-Bromo-nicotinic acid propyl ester in a pyrolysis tube.

  • Heat the sample to a temperature above its decomposition onset (determined by TGA).

  • Inject the pyrolysis products directly into a GC-MS system.

  • Analyze the resulting chromatogram and mass spectra to identify the decomposition products. Expected products to look for include 5-Bromonicotinic acid, propanol, and potentially propene (if the GC method is suitable for light gases).[26][27][28]

V. Visualizing Decomposition Pathways and Workflows

Diagram 1: Potential Thermal Decomposition Pathways

cluster_main 5-Bromo-nicotinic acid propyl ester cluster_products Decomposition Products main 5-Bromo-nicotinic acid propyl ester acid 5-Bromonicotinic acid main->acid Pyrolysis / Hydrolysis propene Propene main->propene Pyrolysis transesterified Other 5-Bromonicotinic acid esters main->transesterified Transesterification propanol Propanol acid->propanol Hydrolysis decarboxylated 5-Bromopyridine (from decarboxylation) acid->decarboxylated Decarboxylation

Caption: Potential thermal decomposition pathways for 5-Bromo-nicotinic acid propyl ester.

Diagram 2: Troubleshooting Workflow for Unexpected Reaction Outcomes

start Unexpected Reaction Outcome (Low Yield / Impurities) check_temp Was Reaction Temperature > 200°C? start->check_temp check_water Were Anhydrous Conditions Used? check_temp->check_water No lower_temp Reduce Reaction Temperature check_temp->lower_temp Yes check_alcohol Was an Alcoholic Solvent Present? check_water->check_alcohol Yes use_anhydrous Use Anhydrous Solvents/Reagents check_water->use_anhydrous No change_solvent Switch to Aprotic Solvent check_alcohol->change_solvent Yes analyze Re-run and Analyze check_alcohol->analyze No lower_temp->analyze use_anhydrous->analyze change_solvent->analyze

Caption: A troubleshooting workflow for addressing unexpected outcomes in reactions.

VI. References

  • NMR studies of thermal decomposition and branching reactions of aromatic esters. (n.d.).

  • Kinetics of Transesterification Processes for Biodiesel Production. (2018, July 11). IntechOpen.

  • Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivatives. (n.d.).

  • The Pyrolysis of Esters. (n.d.). ACS Publications.

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (2003, June 15). PubMed.

  • Process of making isocinchomeronic acid and decarboxylation of same to niacin. (n.d.). Google Patents.

  • Aspects Regarding the Modelling and Optimization of the Transesterification Process through Temperature Control of the Chemical Reactor. (2023, March 21). MDPI.

  • Thermal decomposition of a diazido ester: Pyrolysis GC–MS and DFT study. (n.d.). ResearchGate.

  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. (n.d.). Patsnap Eureka.

  • THE KINETICS OF THE PYROLYSIS OF ETHYL AND ISOPROPYL FORMATES AND ACETATES. (n.d.). Canadian Science Publishing.

  • Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. (n.d.). Google Patents.

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020, October 15). MDPI.

  • Effect of temperature in the transesterification of pulp oil from macauba fruits. (n.d.). CABI Digital Library.

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. (2018, July 18). IntechOpen.

  • MECHANISM OF THE PYROLYSIS OF ESTERS. (n.d.). datapdf.com.

  • Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. (2021, September 18). MDPI.

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021, February 21). MDPI.

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). PMC - NIH.

  • Low-temperature (< 200 °C) degradation of electronic nicotine delivery system liquids generates toxic aldehydes. (2021, April 8). PMC.

  • A method for the degradation of radioactive nicotinic acid. (n.d.). PMC.

  • Ester pyrolysis. (n.d.). Wikipedia.

  • Effect of ring substituent position on the structural and optoelectronic properties of novel quasi low-dimensional hybrid 2-, 3-, and 4-(bromomethyl)pyridinium lead bromides. (n.d.). Dalton Transactions (RSC Publishing).

  • The effect of halogen bonding on the packing of bromine-substituted pyridine and benzyl functionalized resorcinarene tetrapodands in the solid state. (n.d.). CrystEngComm (RSC Publishing).

  • Ester pyrolysis. (n.d.). Grokipedia.

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8).

  • 5-Bromonicotinic Acid: A Pivotal Starting Material for Novel Pharmaceuticals. (n.d.). Benchchem.

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 18). NSF PAR.

  • Thermal Decomposition of Nitrate Esters. (n.d.).

  • GC/MS analysis of long-chain esters standards. (n.d.). ResearchGate.

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2007, June 27). ResearchGate.

  • Analysis of difficult-to-detect substances by reaction thermal decomposition GC-MS. (2025, June 26). Aites.

  • Kinetics of Transesterification. (n.d.). NC State Repository.

  • Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. (2019, January 10). MDPI.

  • Gas Chromatography-Mass Spectrometry Studies of Waste Vegetable Mixed and Pure Used Oils and Its Biodiesel Products. (2017, May 1). Natural Sciences Publishing.

  • investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. (n.d.). Semantic Scholar.

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo.

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020, September 1). PMC.

  • A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. (2025, November 25). MDPI.

  • Ester pyrolysis. (n.d.). chemeurope.com.

  • Ester Pyrolysis and Cope Elimination. (n.d.). AK Lectures.

  • Process for preparing 5-bromonicotinic acid. (n.d.). Google Patents.

  • Application Notes and Protocols: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. (n.d.). Benchchem.

  • Hydrothermal decomposition of esters under high pressure. (n.d.). ResearchGate.

  • Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (2021, May 14). MDPI.

  • Preparation of nicotinic acid esters. (n.d.). Google Patents.

  • Process for preparing 5-bromonicotinic acid. (n.d.). Google Patents.

  • Investigating thermal decompositions of six esters additives under heat-not-burn conditions using pyrolysis gas chromatography-mass spectrometry. (2025, August 16). PubMed.

  • Thermal Decomposition of Aliphatic Nitro-compounds. (2025, August 5). ResearchGate.

  • Investigation of thermal behavior of nicotinic acid. (2025, August 5). ResearchGate.

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Optimization

Technical Support Center: Analytical Method Development for Purity Assessment of 5-Bromo-nicotinic acid propyl ester

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the analytical method development and purity assessment of 5-Bromo-nicotinic acid propyl ester. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the analytical method development and purity assessment of 5-Bromo-nicotinic acid propyl ester. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating robust and reliable analytical methods, complete with troubleshooting guides and frequently asked questions (FAQs). Our approach is grounded in scientific principles and regulatory expectations, ensuring your methods are fit for purpose.

Section 1: Foundational Concepts & Method Selection

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For 5-Bromo-nicotinic acid propyl ester, a robust analytical method is required to separate and quantify the main component from any potential process-related impurities and degradation products.

Q1: Which primary analytical technique, HPLC or GC, is more suitable for the purity assessment of 5-Bromo-nicotinic acid propyl ester?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique. Here’s the rationale:

  • Physicochemical Properties: 5-Bromo-nicotinic acid propyl ester possesses a chromophore (the pyridine ring) that allows for sensitive UV detection. While it is an ester and may have some volatility, its expected boiling point and polarity make it ideally suited for reversed-phase HPLC.

  • Versatility: HPLC can analyze a wider range of potential impurities, including non-volatile starting materials (e.g., 5-Bromonicotinic acid)[1], reaction by-products, and degradation products that might be formed through mechanisms like hydrolysis.

  • Stability: Gas Chromatography (GC) requires high temperatures in the injector and column, which can cause thermally labile compounds like esters to degrade on-column, leading to inaccurate purity assessments.

While HPLC is primary, GC can be a valuable secondary or complementary technique, especially for identifying and quantifying volatile or semi-volatile impurities and residual solvents, as mandated by ICH Q3C guidelines[2].

Section 2: HPLC Method Development & Troubleshooting

A systematic approach to method development is crucial. The following workflow outlines the key stages.

MethodDevWorkflow Start Define Analytical Target Profile (ATP) Selection Select Column & Mobile Phase (Initial Conditions) Start->Selection Based on molecule properties Optimization Optimize Method Parameters (Gradient, Flow, Temp.) Selection->Optimization Initial screening runs SST System Suitability Testing (SST) Optimization->SST Finalized conditions SST->Optimization SST Fails Validation Method Validation (ICH Q2(R1)) SST->Validation SST Passes End Routine Use Validation->End Validation Successful

Caption: A typical workflow for analytical method development and validation.

Q2: What are good starting conditions for an HPLC method for 5-Bromo-nicotinic acid propyl ester?

A2: A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The following table provides a robust set of initial conditions.

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds. A C18 phase is a versatile and common starting point for method development.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier helps to protonate silanols on the silica backbone, reducing peak tailing. It also ensures the nicotinic acid moiety (if present as an impurity) is in a single protonation state.
Mobile Phase B Acetonitrile (ACN)A common organic modifier with good UV transparency and elution strength.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential in early development to elute all potential impurities and determine the approximate elution conditions for the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temp. 30 °CProvides better run-to-run reproducibility of retention times compared to ambient temperature.
Detection UV at 260 nmThe pyridine ring system is expected to have strong absorbance in this region. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Vol. 10 µLA standard injection volume.
Sample Diluent Acetonitrile/Water (50:50, v/v)This mixture generally provides good solubility for the analyte and is compatible with the mobile phase to prevent peak distortion.
Troubleshooting Guide: Common HPLC Issues
IssuePotential Cause(s)Troubleshooting Steps
Peak Tailing 1. Secondary interactions with column silanols. 2. Column overload. 3. Mismatch between sample diluent and mobile phase.1. Lower the pH of the mobile phase (e.g., use 0.1% trifluoroacetic acid) or use a base-deactivated column. 2. Reduce the sample concentration. 3. Ensure the sample diluent is weaker than the initial mobile phase.
Peak Splitting or Broadening 1. Column degradation or void. 2. Partially blocked frit. 3. Injector issue.1. Reverse flush the column (follow manufacturer's instructions). If unresolved, replace the column. 2. Replace the in-line filter or column frit. 3. Perform injector maintenance.
Poor Resolution 1. Inadequate separation power. 2. Co-eluting impurities.1. Modify the gradient (make it shallower around the peaks of interest). 2. Try a different organic modifier (e.g., methanol instead of ACN). 3. Use a different column chemistry (e.g., Phenyl-Hexyl).
Retention Time Drift 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Column temperature fluctuations.1. Increase the column equilibration time between runs. 2. Prepare fresh mobile phase daily and use a mobile phase blender if available. 3. Use a column oven and ensure it is set to a stable temperature.

Section 3: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of method development. Its purpose is to intentionally degrade the sample to ensure that the analytical method can effectively separate the main peak from its degradation products. This process is essential for developing a true stability-indicating method, as required by ICH guidelines.[3][4]

Q3: How should I design a forced degradation study for 5-Bromo-nicotinic acid propyl ester?

A3: The study should expose the compound to various stress conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.[5] The ester functionality is susceptible to hydrolysis, while the pyridine ring may be subject to oxidation.

ForcedDegradation API 5-Bromo-nicotinic acid propyl ester Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze all samples by HPLC-PDA (vs. unstressed control) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity, Resolution, & Mass Balance Analysis->Evaluation

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocol for Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of 5-Bromo-nicotinic acid propyl ester in the sample diluent (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1M NaOH before injection.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature for 4 hours. The ester linkage is expected to be highly susceptible to base hydrolysis[6]. Neutralize with 0.1M HCl before injection.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve in diluent before analysis.

    • Photolytic Degradation: Expose the solid API to light according to ICH Q1B guidelines.[3] Dissolve in diluent before analysis.

    • Control Sample: Prepare a sample by diluting the stock solution with diluent and keep it under normal conditions.

  • Analysis: Analyze all stressed samples and the control sample using the developed HPLC-PDA method.

  • Evaluation:

    • Specificity: Check for resolution between the main peak and all degradation products.

    • Peak Purity: Use the PDA detector to assess the peak purity of the main peak in the stressed samples.

    • Mass Balance: Calculate the mass balance to ensure that all degradation products are being detected. The sum of the assay of the main peak and the area percent of all impurities should ideally be between 95% and 105%.

Q4: My mass balance in the forced degradation study is below 95%. What are the common causes and how do I fix it?

A4: A poor mass balance suggests that not all degradation products are being accounted for.

  • Possible Cause 1: Degradants are not UV active.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to look for non-chromophoric degradants.

  • Possible Cause 2: Degradants are not eluting from the column.

    • Solution: Implement a strong "wash" step at the end of your gradient (e.g., hold at 95-100% organic solvent for several column volumes) to elute highly retained species.

  • Possible Cause 3: Degradants are volatile.

    • Solution: Analyze the headspace of the stressed sample using GC-MS to check for volatile degradation products.

  • Possible Cause 4: The response factor of the degradants is significantly different from the parent compound.

    • Solution: If possible, isolate and identify the major degradants to determine their individual response factors for more accurate quantitation.

Section 4: Method Validation

Once the method is developed and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8]

Q5: What validation parameters are required for a purity method, and what are typical acceptance criteria?

A5: For a quantitative impurity test, the key validation parameters are outlined below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity index > 0.999. Baseline resolution (Rs > 1.5) between the main peak and all known impurities/degradants.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
Accuracy To demonstrate the closeness of the test results to the true value.Recovery of spiked impurities should be within 80-120% of the nominal concentration.
Precision (Repeatability & Intermediate)To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day): RSD ≤ 5.0%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 10.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision at the LOQ concentration should meet acceptance criteria.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≈ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like pH (±0.2), column temperature (±5°C), and flow rate (±10%) are varied.

Note: Acceptance criteria should be justified based on the intended use of the method and regulatory requirements.[9]

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Chemical Purity Analysis. Agilent. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Raja, T., et al. A Novel and Sensitive GC-MS Method for the Determination of Seven Potential Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 2020; Vol. 11(10): 5017-5026. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 2022. [Link]

  • Klick, S., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 2005. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. LGC. [Link]

  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutica Analytica Acta, 2017. [Link]

  • 5-Bromonicotinic Acid 99.0%(GC). PureSynth. [Link]

Sources

Troubleshooting

Technical Support Center: 5-Bromo-nicotinic Acid Propyl Ester Stability &amp; Hydrolysis Prevention

Welcome to the Technical Support Center for handling 5-bromo-nicotinic acid propyl ester. As a halogenated pyridinecarboxylic acid ester, this molecule is a critical intermediate and prodrug candidate in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 5-bromo-nicotinic acid propyl ester. As a halogenated pyridinecarboxylic acid ester, this molecule is a critical intermediate and prodrug candidate in medicinal chemistry. However, its ester linkage is inherently susceptible to hydrolytic cleavage, yielding 5-bromo-nicotinic acid and propanol.

This guide provides researchers with mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure chemical integrity during storage and biological assays.

Section 1: Mechanistic FAQs - Understanding the Causality of Degradation

Q1: Why is 5-bromo-nicotinic acid propyl ester highly sensitive to hydrolysis compared to standard aliphatic esters? A: The sensitivity is driven by the electronic environment of the molecule. The pyridine ring is highly electron-withdrawing, and the bromine atom at the 5-position exerts an additional inductive electron-withdrawing effect (-I effect). This combined pull of electron density leaves the carbonyl carbon highly electrophilic. Consequently, it is highly susceptible to nucleophilic attack by water molecules or hydroxide ions[1]. Furthermore, nicotinic acid esters exhibit a U-shaped pH-rate degradation profile, meaning they undergo rapid pseudo-first-order degradation under both acidic and basic conditions[2].

Q2: How do biological assay conditions accelerate this degradation? A: In vitro and in vivo assays often utilize buffers at physiological pH (7.4) and temperatures of 37°C, which naturally increase the thermodynamic rate of base-catalyzed chemical hydrolysis. More critically, biological matrices (like plasma or cell lysates) contain ubiquitous carboxylesterases. Studies on nicotinic acid esters demonstrate that esterases can accelerate hydrolytic loss by a factor of over 200 compared to chemical hydrolysis alone[3].

Section 2: Troubleshooting Guide - Diagnostics and Interventions

Q3: My LC-MS data shows a secondary peak. How can I confirm if it is the hydrolyzed product? A: Hydrolysis of 5-bromo-nicotinic acid propyl ester yields 5-bromo-nicotinic acid and 1-propanol. On reverse-phase LC-MS, the parent ester will elute later (more hydrophobic) than the free 5-bromo-nicotinic acid. Look for a mass shift: the parent ester has a molecular weight of ~244.08 g/mol (for the 79 Br isotope), while the hydrolyzed acid has an MW of ~202.01 g/mol . If the 202 m/z peak increases over time in your stock solution, hydrolysis is actively occurring.

Q4: I store my compound in the -20°C freezer, but it still degrades. What am I doing wrong? A: Freezers are highly humid environments. If the vial is not perfectly sealed or if it is opened immediately upon removal from the freezer, atmospheric moisture condenses directly onto the cold compound, introducing the exact water molecules that drive hydrolysis[4]. To prevent this, the compound must be stored in a desiccator under an inert atmosphere and allowed to fully equilibrate to room temperature before opening[5].

Section 3: Stability Parameters & Quantitative Data

To assist in experimental design, the following table summarizes the expected stability parameters and optimal conditions for nicotinic acid ester derivatives based on kinetic profiling.

ParameterHigh-Risk Condition (Accelerates Hydrolysis)Optimal Condition (Prevents Hydrolysis)Mechanism of Action
Storage Temperature Room Temperature (20-25°C)-20°C (Desiccated)Reduces thermal kinetic energy required for activation.
Atmosphere Ambient Air (Humid)Argon / Nitrogen GasDisplaces atmospheric water vapor, preventing nucleophilic attack.
Aqueous pH pH < 4.0 or pH > 8.0pH 5.5 - 6.5Minimizes both specific acid ( H+ ) and specific base ( OH− ) catalysis.
Solvent Undried DMSO / MethanolAnhydrous DMSO (≤0.01% H2​O )Eliminates the primary reactant (water) from the storage vehicle.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Anhydrous Stock Solution Preparation & Storage

Causality: Water is the stoichiometric reagent in hydrolysis. By utilizing molecular sieves and inert gas, we create a micro-environment devoid of nucleophilic water. This protocol includes a self-validation step to ensure the system is truly anhydrous.

  • Solvent Preparation: Add activated 3Å molecular sieves (5% m/v loading) to high-purity DMSO. Allow to sit for 24 hours to scavenge residual microscopic moisture[6].

  • Validation Step: Perform a Karl Fischer titration on the DMSO. Proceed only if the water content is <50 ppm.

  • Equilibration: Remove the sealed vial of 5-bromo-nicotinic acid propyl ester from the -20°C desiccator. Crucial: Let it sit for 30-45 minutes to reach room temperature before breaking the seal to prevent condensation[5].

  • Dissolution: Dissolve the ester in the dried DMSO to create a concentrated stock (e.g., 100 mM).

  • Aliquot & Purge: Divide the stock into single-use aliquots in amber glass vials. Gently blow a stream of dry Argon gas over the liquid surface for 10 seconds to displace ambient air[4].

  • Sealing: Cap tightly, wrap the seal with Parafilm, and store immediately at -20°C.

Protocol 2: pH-Controlled Assay Preparation

Causality: Since the ester is subject to base-catalyzed hydrolysis at physiological pH, minimizing the time spent in aqueous buffers prior to the assay is critical.

  • Buffer Optimization: Prepare the assay buffer and adjust the pH to 6.5 (if tolerated by the biological target) to sit at the nadir of the U-shaped pH-rate degradation curve[2].

  • Temperature Control: Pre-chill the buffer to 4°C. Lowering the temperature decreases the kinetic rate constant of chemical hydrolysis.

  • Just-in-Time Spiking: Do not pre-mix the ester stock into the aqueous buffer. Spike the anhydrous DMSO stock directly into the assay well immediately before initiating the read.

  • Validation Step: Run a "Buffer-Only" control well containing the ester (no biological target) and monitor via LC-MS at t=0 and t=end to quantify the baseline chemical hydrolysis rate versus enzymatic degradation.

Section 5: Visualizations

HydrolysisMechanism Ester 5-Bromo-nicotinic Acid Propyl Ester Nucleophile Nucleophilic Attack (H2O / OH-) Ester->Nucleophile Susceptible Carbonyl Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Addition Products 5-Bromo-nicotinic Acid + 1-Propanol Intermediate->Products Elimination (Ester Cleavage)

Mechanistic pathway of 5-bromo-nicotinic acid propyl ester hydrolysis.

TroubleshootingWorkflow Start Analyze Purity via LC-MS (Check 202 m/z peak) Decision Is Hydrolysis > 5%? Start->Decision Pass Proceed with Biological Assay Decision->Pass No Fail Investigate Degradation Source Decision->Fail Yes Source When is it degrading? Fail->Source Storage During Storage: Implement Anhydrous Protocol (Argon, Sieves, -20°C) Source->Storage In Stock Solution Assay During Assay: Control pH (6.5) & Chill Buffer Use Just-in-Time Spiking Source->Assay In Aqueous Buffer

Troubleshooting workflow for identifying and preventing ester hydrolysis.

Section 6: References
  • Drug stability | Basicmedical Key Basicmedical Key [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation ProQuest[Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation PubMed[Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate[Link]

  • Preparing Anhydrous Reagents and Equipment Moodle@Units[Link]

Sources

Optimization

reaction monitoring techniques for 5-Bromo-nicotinic acid propyl ester synthesis

Welcome to the Technical Support Center for the synthesis and reaction monitoring of 5-Bromo-nicotinic acid propyl ester . As a Senior Application Scientist, I have designed this guide to move beyond standard protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and reaction monitoring of 5-Bromo-nicotinic acid propyl ester .

As a Senior Application Scientist, I have designed this guide to move beyond standard protocols. Successful reaction monitoring requires understanding the physicochemical causality behind your analytical data. The esterification of 5-bromonicotinic acid with propanol—typically driven by an acid catalyst (e.g., H2​SO4​ or SOCl2​ mediated)—presents unique analytical challenges due to the amphoteric nature of the pyridine ring and the polarity of the carboxylic acid[1][2].

Below, you will find self-validating methodologies, quantitative method parameters, and a comprehensive Q&A troubleshooting guide to ensure high-fidelity reaction monitoring.

Part 1: Reaction Monitoring Workflow

G Start Reaction Aliquot (5-Br-Nicotinic Acid + Propanol) Quench Quench & Dilute (Neutralize Acid Catalyst) Start->Quench Split Select Monitoring Technique Quench->Split TLC TLC Screening (Hexane:EtOAc:AcOH) Split->TLC Rapid (<5 min) HPLC RP-HPLC Analysis (C18, H2O/MeCN + 0.1% TFA) Split->HPLC High Precision TLC_Result Qualitative Conversion & Impurity Check TLC->TLC_Result HPLC_Result Quantitative Yield & Kinetic Profiling HPLC->HPLC_Result

Workflow for monitoring the synthesis of 5-bromo-nicotinic acid propyl ester.

Part 2: Quantitative Data & Method Parameters

To establish a self-validating analytical system, you must first understand the baseline properties of your analytes and the parameters required to resolve them.

Table 1: Physicochemical Properties of Analytes | Compound | Molecular Weight | Est. LogP | UV Max (nm) | TLC Rf​ (Hex/EtOAc 3:1 + 1% AcOH) | | :--- | :--- | :--- | :--- | :--- | | 5-Bromonicotinic Acid | 202.01 g/mol [3] | ~1.5 | 254 | 0.15 (Requires acid to prevent tailing) | | 5-Bromo-nicotinic Acid Propyl Ester | 244.09 g/mol | ~2.8 | 254 | 0.65 (Tight, well-resolved spot) |

Table 2: Optimized HPLC Method Parameters

Parameter Setting / Specification
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 254 nm[4] |

Part 3: Experimental Protocols

Protocol 1: Rapid TLC Screening Method

Causality Check: This protocol utilizes a self-validating "co-spot" technique to definitively prove that the product spot is distinct from the starting material, eliminating false positives caused by solvent front distortion.

  • Chamber Preparation: Prepare a developing chamber with a mobile phase of Hexane:Ethyl Acetate (3:1 v/v) and add 1-2% glacial acetic acid[5]. Allow the chamber to equilibrate for 10 minutes.

  • Sample Quenching: Withdraw 10 µL of the reaction mixture. Dilute immediately in 1 mL of ethyl acetate containing a drop of saturated aqueous NaHCO3​ to neutralize the acid catalyst.

  • Plate Spotting: On a silica gel 60 F-254 plate[5], mark three origins (lanes) with a pencil.

    • Lane 1: Authentic 5-bromonicotinic acid standard (1 mg/mL).

    • Lane 2: Quenched reaction mixture.

    • Lane 3 (Co-spot): Spot the standard, let it dry, then spot the reaction mixture directly on top.

  • Development & Visualization: Develop the plate until the solvent front is 1 cm from the top. Dry the plate and visualize under a 254 nm UV lamp[5].

Protocol 2: Off-line Reaction Monitoring by HPLC

Causality Check: Immediate quenching is critical. If the acid catalyst is not neutralized, the esterification (or hydrolysis) will continue inside the autosampler vial, skewing your kinetic data.

  • Standard Curve Generation: Prepare standard solutions of 5-bromonicotinic acid at 0.1, 0.5, 1.0, and 5.0 mg/mL in Mobile Phase A[6]. Inject each to generate a calibration curve (Peak Area vs. Concentration).

  • Aliquot Withdrawal: At defined time intervals (e.g., t=0, 1h, 3h, 6h), withdraw 50 µL of the heated reaction mixture.

  • Quench and Dilution: Immediately transfer the aliquot into a vial containing 950 µL of a cold 50:50 Water:Acetonitrile mixture buffered with 0.1 M sodium bicarbonate[6]. Vortex for 5 seconds.

  • Filtration: Pass the quenched sample through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any precipitated salts or particulate matter[6].

  • Analysis: Inject 10 µL into the HPLC system using the parameters outlined in Table 2. Integrate the peak areas at 254 nm to determine the conversion percentage.

Part 4: Troubleshooting Guides & FAQs

Q1: My Fischer esterification seems to stall at ~70% conversion according to my HPLC data. Why is this happening, and how can I monitor the equilibrium shift? A: This is a classic thermodynamic limitation, not an analytical error. Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct[2][7]. As water accumulates, the rate of the reverse reaction (hydrolysis) equals the forward reaction. Solution: To drive the reaction forward (Le Chatelier's principle), you must either use a large excess of propanol as the solvent or actively remove water using a Dean-Stark trap[2]. Monitor the peak area of the ester on HPLC; if the area plateaus before 95% conversion, your system has reached equilibrium and requires water removal.

Q2: I am seeing severe "streaking" or "tailing" of the 5-bromonicotinic acid starting material on my TLC plates, making it impossible to resolve from the product. How do I fix this? A: This is caused by the strong hydrogen-bonding interaction between the highly polar carboxylic acid moiety of 5-bromonicotinic acid and the free silanol groups (-SiOH) on the normal-phase silica gel plate[5]. Solution: Add 1% to 2% glacial acetic acid to your developing solvent (e.g., Hexane:EtOAc)[5]. The acetic acid saturates the silica's hydrogen-bonding sites and suppresses the ionization of the carboxylic acid, resulting in a tight, well-resolved spot.

Q3: My HPLC chromatogram shows poor peak shape (broadening and tailing) for the starting material. What is the mechanistic cause? A: 5-Bromonicotinic acid is amphoteric; it contains both a basic pyridine nitrogen and an acidic carboxylic acid group. In a neutral, unbuffered water/acetonitrile mobile phase, the molecule exists in a state of partial ionization, leading to multiple retention states and peak tailing. Solution: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA). The low pH (~2.0) fully protonates the carboxylic acid and the pyridine nitrogen, locking the molecule into a single ionization state and ensuring sharp, symmetrical peaks.

Q4: My HPLC shows a third, unexpected peak forming late in the reaction. What side reaction should I be monitoring for? A: If you are using a mixed solvent system, or if you utilized methanol or ethanol during an intermediate workup step, you may be observing transesterification. Because acid catalysts lower the activation energy for all acyl substitutions, the presence of any competing alcohol will generate a mixed ester profile. Ensure absolute propanol is used, and verify the identity of the third peak by spiking the sample with a methyl or ethyl ester standard if suspected.

Part 5: Troubleshooting Logic Tree

Troubleshooting Issue Issue: Poor Peak/Spot Resolution (Starting Material vs. Ester) CheckMethod Is the method TLC or HPLC? Issue->CheckMethod TLC_Path TLC Method CheckMethod->TLC_Path HPLC_Path HPLC Method CheckMethod->HPLC_Path TLC_Fix Add 1-2% Acetic Acid to Mobile Phase (Suppresses Silanol Interactions) TLC_Path->TLC_Fix HPLC_Fix Add 0.1% TFA to Aqueous Phase (Maintains Analyte in Unionized State) HPLC_Path->HPLC_Fix

Decision matrix for resolving co-elution issues during reaction monitoring.

References

  • Ghaffar, M.A., et al. "Symposium abstract: Synthesis of 5-bromonicotinic acid analogues". 7th International Symposium on Radiopharmaceutical Chemistry. Available at:[Link][4]

  • Washington State University Chemistry Department. "Monitoring Reactions by TLC". WSU. Available at:[Link][5]

  • MDPI. "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications". MDPI. Available at:[Link][7]

  • OperaChem. "Fischer Esterification-Typical Procedures". OperaChem. Available at: [Link][2]

Sources

Troubleshooting

addressing poor solubility of 5-Bromo-nicotinic acid propyl ester in experiments

Technical Support Center: 5-Bromo-nicotinic Acid Propyl Ester Welcome to the technical support guide for 5-Bromo-nicotinic acid propyl ester. This resource is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-nicotinic Acid Propyl Ester

Welcome to the technical support guide for 5-Bromo-nicotinic acid propyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenge of this compound's poor solubility. This guide provides both quick-reference FAQs and in-depth troubleshooting protocols to ensure the successful integration of this compound into your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 5-Bromo-nicotinic acid propyl ester.

Q1: What is 5-Bromo-nicotinic acid propyl ester and why is its solubility a concern?

A1: 5-Bromo-nicotinic acid propyl ester is a halogenated derivative of nicotinic acid (a form of Vitamin B3).[1] Its structure, featuring a brominated pyridine ring and a propyl ester, makes it a valuable building block in the synthesis of more complex molecules, particularly in drug discovery and materials science.[1][2] The combination of the moderately polar pyridine ring and the nonpolar propyl ester group leads to limited solubility in both aqueous and some organic solvents, which can hinder its use in various experimental setups.[3]

Q2: What is the expected solubility of 5-Bromo-nicotinic acid propyl ester in common laboratory solvents?

A2: Precise, publicly available solubility data for this specific ester is limited. However, based on its structure and the properties of similar compounds like propyl propionate (5.3 mg/mL in water) and n-propyl acetate (slightly miscible in water), it is expected to have low solubility in water.[4][5] Its solubility is generally better in polar aprotic solvents and alcohols. For instance, smaller esters can hydrogen bond with water molecules, but this solubility decreases as the carbon chain length increases.[6][7] It is likely to be soluble in solvents like DMSO, DMF, ethanol, and methanol.[3]

Q3: Can I heat the solvent to improve the solubility of 5-Bromo-nicotinic acid propyl ester?

A3: Yes, for many solid solutes, increasing the temperature of the solvent will increase solubility.[8][9][10] The increased kinetic energy helps solvent molecules to break down the solute's intermolecular forces.[8] However, it is crucial to ensure that the temperature used will not cause the degradation of the compound. Always consult the compound's stability data if available, and consider performing a preliminary thermal stability test.

Q4: Will adjusting the pH of my aqueous solution help to dissolve 5-Bromo-nicotinic acid propyl ester?

A4: Adjusting the pH is unlikely to have a significant effect on the solubility of this specific ester. Esters are generally neutral compounds and do not have easily ionizable groups.[11] While extreme pH values can lead to the hydrolysis of the ester back to 5-bromonicotinic acid and propanol, this chemical change is often undesirable in experiments where the intact ester is required.[12]

Part 2: In-Depth Troubleshooting Guide

When basic adjustments are insufficient, a more systematic approach is necessary. This guide provides detailed strategies to overcome significant solubility challenges.

Understanding the "Like Dissolves Like" Principle

The fundamental principle governing solubility is that solutes dissolve best in solvents with similar polarity.[8][13] 5-Bromo-nicotinic acid propyl ester has both polar (the pyridine ring and ester group) and non-polar (the propyl chain) characteristics. This dual nature can make finding a single ideal solvent challenging. A successful strategy often involves using a solvent system that can effectively interact with both parts of the molecule.[3]

Systematic Solvent Selection and Testing

A systematic approach to finding a suitable solvent system is crucial. The following workflow outlines a standard procedure for solubility determination.

G cluster_micelle Micelle in Aqueous Solution Core Hydrophobic Core Surfactant Surfactant Molecules Compound 5-Bromo-nicotinic acid propyl ester Compound->Core Encapsulation

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Elucidation of 5-Bromo-nicotinic Acid Propyl Ester: An X-ray Crystallography-Centric Approach

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of all subsequent research. For novel com...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of all subsequent research. For novel compounds like 5-Bromo-nicotinic acid propyl ester, a derivative of nicotinic acid with potential applications as a synthetic intermediate, absolute certainty in its atomic connectivity and spatial arrangement is paramount.[1] While a suite of spectroscopic techniques provides essential pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to deliver a direct, high-resolution visualization of the molecular architecture.[2][3][4]

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural confirmation of 5-Bromo-nicotinic acid propyl ester. We will focus on the supremacy of X-ray crystallography as the definitive method while contextualizing its role alongside complementary spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Synthesis and Preparation of Analytical-Grade Sample

Before any structural analysis can commence, a pure, crystalline sample is required. The target molecule, 5-Bromo-nicotinic acid propyl ester, is synthesized via a standard Fischer esterification of its parent carboxylic acid, 5-Bromonicotinic acid.

Experimental Protocol: Synthesis of 5-Bromo-nicotinic acid propyl ester
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-Bromonicotinic acid (1.0 eq) in n-propanol (10-15 mL per gram of acid).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 97 °C) and maintain for 4-6 hours, monitoring the dissolution of the starting material and reaction progress via Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure propyl ester.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[2][5] It provides irrefutable evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry, making it the ultimate tool for structural confirmation.[3]

Causality Behind the Method

The choice of SCXRD is driven by the need for absolute certainty. Spectroscopic methods infer structure from indirect properties (magnetic moments, vibrational frequencies, mass-to-charge ratios), which can sometimes lead to ambiguity, especially with complex isomers.[6][7] X-ray crystallography, by contrast, generates a direct map of electron density from which atomic positions are derived, leaving no room for misinterpretation of the core structure.[4]

Experimental Protocol: From Powder to Structure
  • Crystal Growth (The Critical Bottleneck): The most challenging step is often growing a single, high-quality crystal suitable for diffraction (ideally >20µm in all dimensions).[5]

    • Method: Slow evaporation is a common and effective technique. Dissolve the purified 5-Bromo-nicotinic acid propyl ester in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane).

    • Setup: Loosely cap the vial and leave it undisturbed in a vibration-free environment.

    • Rationale: As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of a well-ordered crystal lattice rather than amorphous precipitation.[3]

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations and improve data quality.[5]

    • The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation), rotates the crystal while bombarding it with X-rays.[5] The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data (a series of spots of varying intensity) are processed to determine the unit cell dimensions and space group.

    • Computational software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map, and the structure is refined. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should ideally be below 5% for a well-defined small molecule structure.

Workflow for X-ray Crystallography

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization Pure Compound mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction (100 K) mounting->diffraction solution Structure Solution (Phase Problem) diffraction->solution refinement Model Refinement solution->refinement validation Structure Validation (R-factor) refinement->validation final_structure Definitive 3D Structure validation->final_structure

Caption: Workflow for SCXRD structural confirmation.

Comparative Analysis: Complementary Spectroscopic Techniques

While SCXRD is definitive, other techniques are faster, require less sample, do not necessitate a crystalline state, and provide complementary data that validates the final structure.[8][9]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Predicted ¹H NMR Spectrum (in CDCl₃):

    • Aromatic Protons (3H): Three distinct signals in the δ 7.5-9.2 ppm range, characteristic of a substituted pyridine ring. The proton between the nitrogen and the ester group will be the most downfield.

    • Propyl Ester Protons (7H):

      • A triplet around δ 4.2-4.4 ppm (-O-CH₂ -CH₂-CH₃).

      • A sextet around δ 1.7-1.9 ppm (-O-CH₂-CH₂ -CH₃).

      • A triplet around δ 0.9-1.1 ppm (-O-CH₂-CH₂-CH₃ ).

  • Experimental Protocol:

    • Dissolve ~5-10 mg of the purified ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data (Fourier transform, phase correction, baseline correction).

B. Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[8][9] For 5-Bromo-nicotinic acid propyl ester, MS is particularly useful due to the distinct isotopic signature of bromine.

  • Predicted Mass Spectrum (Electron Ionization - EI):

    • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[10] Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z = 243 (for C₉H₁₀⁷⁹BrNO₂) and one at m/z = 245 (for C₉H₁₀⁸¹BrNO₂). This "M+2" peak is a hallmark of a monobrominated compound.[10]

    • Key Fragments: Expect fragmentation corresponding to the loss of the propyl group (-C₃H₇) or the propoxy group (-OC₃H₇).

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with Gas/Liquid Chromatography).

    • Acquire the spectrum using an appropriate ionization technique (e.g., ESI or EI).

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

  • Predicted FT-IR Spectrum (KBr pellet or ATR):

    • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. This is a key diagnostic peak.

    • C-O Stretch (Ester): A strong absorption in the 1100-1300 cm⁻¹ region.

    • C=C and C=N Stretches (Aromatic Ring): Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

    • C-H Stretches (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic propyl chain).[11]

  • Experimental Protocol:

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Alternatively, mix a small amount of sample with dry KBr powder and press it into a transparent pellet.

    • Record the spectrum.

Logical Flow of Complementary Analysis

complementary_analysis start Purified Sample of 5-Bromo-nicotinic acid propyl ester ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms_info Confirms: Molecular Formula (C₉H₁₀BrNO₂) Presence of Bromine (M+2 peak) ms->ms_info nmr_info Confirms: Proton/Carbon Framework Connectivity (Propyl + Pyridine) nmr->nmr_info ftir_info Confirms: Key Functional Groups (Ester C=O, Aromatic Ring) ftir->ftir_info conclusion Hypothesized Structure (All data consistent) ms_info->conclusion nmr_info->conclusion ftir_info->conclusion

Caption: Interplay of spectroscopic methods for structure hypothesis.

Data Summary and Method Comparison

The true power of a multi-technique approach lies in the convergence of evidence. The table below objectively compares the information derived from each method in the context of analyzing 5-Bromo-nicotinic acid propyl ester.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Information Obtained Unambiguous 3D structure, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity, chemical environment, proton/carbon countMolecular weight, elemental formula (HRMS), isotopic informationPresence of functional groups
Sample State Single CrystalSolutionSolid, Liquid, or GasSolid or Liquid
Ambiguity None (Definitive)Low (can be ambiguous for complex isomers without 2D NMR)Medium (isomers can have same mass)High (many compounds share the same functional groups)
Key Confirmation for Subject Absolute proof of propyl ester at position 3 and bromine at position 5.Confirms propyl group and substituted pyridine ring connectivity.Confirms molecular formula and presence of one bromine atom.Confirms presence of an ester and an aromatic ring.
Throughput/Time Low (Days to weeks, crystal growth dependent)High (Minutes to hours)High (Minutes)Very High (Seconds to minutes)

Conclusion

For the definitive structural confirmation of 5-Bromo-nicotinic acid propyl ester, single-crystal X-ray crystallography is the indispensable gold standard. It provides a direct and unambiguous three-dimensional atomic map that no other technique can replicate. However, a robust and efficient analytical workflow leverages the strengths of multiple techniques. NMR, MS, and FT-IR serve as rapid, complementary methods to verify the molecular formula, functional groups, and atomic connectivity, building a strong, self-validating case for the proposed structure. This integrated approach, with SCXRD as the ultimate arbiter, represents the pinnacle of scientific integrity and provides the authoritative grounding necessary for advancing research and development.

References

  • E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Vertex AI Search.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Academia.edu.
  • Isolating, Identifying, Imaging, and Measuring Substances and Structures.
  • Spectroscopic Methods in Organic Analysis. Fiveable.
  • Greenwood, M. (2023).
  • Various Authors. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • 5-Bromonicotinic acid. PubChem.
  • Small molecule X-ray crystallography. The University of Queensland.
  • 5-Bromonicotinic acid 20826-04-4 wiki. LookChem.
  • 5-Bromopyridine-3-carboxylic acid 98 20826-04-4. Sigma-Aldrich.
  • Tudor, D. et al. (2018). ir spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. iii. lanosterol and 7-dehydrocholesterol. Revue Roumaine de Chimie.
  • Organic Compounds Containing Halogen

Sources

Comparative

Analytical Method Validation for 5-Bromo-nicotinic Acid Propyl Ester Quantification: A Comparative Guide

Introduction & Analytical Context 5-Bromo-nicotinic acid propyl ester is a critical halogenated pyridine derivative frequently utilized as a lipophilic prodrug or synthetic intermediate in pharmaceutical development. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

5-Bromo-nicotinic acid propyl ester is a critical halogenated pyridine derivative frequently utilized as a lipophilic prodrug or synthetic intermediate in pharmaceutical development. The primary analytical challenge in quantifying this compound lies in distinguishing the intact ester from its highly polar degradation product and synthetic precursor, 5-bromonicotinic acid[1].

To ensure the safety and efficacy of downstream pharmaceutical products, laboratories must deploy analytical methods that are not only sensitive but rigorously validated. This guide objectively compares traditional analytical platforms against an optimized Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA) method, validated strictly according to the ICH Q2(R2) guidelines[2].

Mechanistic Chromatography: The Causality of Method Design

As an Application Scientist, method development cannot rely on trial and error; it must be driven by molecular physiochemistry.

The bromine atom at the C5 position of the pyridine ring exerts a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the pyridine nitrogen compared to unsubstituted nicotinic acid[3]. Consequently, the parent 5-bromonicotinic acid exhibits complex amphoteric behavior.

  • The Problem: On traditional HPLC systems using neutral mobile phases, the free carboxylic acid moiety of the degradation product ionizes, leading to poor retention, severe peak tailing due to secondary silanol interactions, and potential co-elution with the solvent front.

  • The Solution: By employing a sub-2 µm C18 stationary phase paired with a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we force the carboxylic acid of the impurity into its fully protonated (neutral) state. This causality-driven choice ensures sharp peak shapes, maximizes retention of the polar acid, and guarantees baseline resolution ( Rs​>2.0 ) from the highly lipophilic propyl ester.

Comparative Performance: UHPLC-PDA vs. Legacy Platforms

To justify the adoption of the UHPLC-PDA method, we benchmarked its performance against traditional High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) methodologies.

Table 1: Performance Comparison of Analytical Platforms for Ester Quantification

Analytical ParameterTraditional HPLC-UVGC-FIDOptimized UHPLC-PDA (Product)
Run Time 15.0 min20.0 min4.5 min
Resolution ( Rs​ ) 1.8 (Tailing observed)N/A (Acid degrades thermally)4.2 (Baseline separation)
Sensitivity (LOQ) 1.0 µg/mL5.0 µg/mL0.05 µg/mL
Peak Purity Assessment NoNoYes (3D Spectral Analysis)
Sample Preparation Standard dilutionDerivatization requiredStandard dilution

ICH Q2(R2) Validation Workflow & Logic

Every protocol described herein operates as a self-validating system. The validation lifecycle is mapped below, demonstrating the logical progression from method development to regulatory compliance.

ICH_Validation_Workflow Dev Method Development UHPLC-PDA Spec Specificity Forced Degradation Dev->Spec Lin Linearity & Range 0.5 - 150 µg/mL Spec->Lin Acc Accuracy Spike Recovery Lin->Acc Prec Precision Repeatability Lin->Prec Rob Robustness DoE Approach Acc->Rob Prec->Rob Val Validated Method Fit for Purpose Rob->Val

Figure 1: Logical workflow for ICH Q2(R2) analytical method validation.

Quantitative Validation Data

The developed UHPLC-PDA method was subjected to rigorous validation per ICH Q2(R2) standards[4]. The summarized experimental data confirms the method is fit for its intended purpose.

Table 2: ICH Q2(R2) Validation Summary for 5-Bromo-nicotinic Acid Propyl Ester

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity No interference at retention timePeak purity angle < threshold (PDA)
Linearity & Range R2≥0.999 R2=0.9998 (0.5 to 150 µg/mL)
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8% (n=9)
Repeatability %RSD ≤2.0% 0.65% (n=6, 100% concentration)
Intermediate Precision %RSD ≤2.0% 0.82% (n=12, 2 days, 2 analysts)
LOD / LOQ S/N > 3 / S/N > 100.015 µg/mL / 0.05 µg/mL

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating analytical run.

A. Reagent & Sample Preparation
  • Diluent Selection: Prepare a mixture of Acetonitrile:Water (50:50, v/v). Causality: This ratio ensures complete solubilization of the lipophilic ester while preventing solvent-front distortion upon injection into the highly aqueous initial mobile phase.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 5-bromo-nicotinic acid propyl ester reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • System Suitability Test (SST) Solution: Spike 1.0 mL of the Standard Stock with 1.0 µg/mL of 5-bromonicotinic acid (parent acid). Causality: The inclusion of the parent acid in the SST ensures that every single sequence independently verifies the column's resolving power before any unknown samples are analyzed.

B. Chromatographic Conditions (UHPLC-PDA)
  • Column: Sub-2 µm C18, 2.1 x 100 mm. (Provides the high theoretical plate count required for rapid resolution).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Retains the polar parent acid)

    • 1.0 - 3.0 min: 5% 95% B (Elutes the lipophilic ester)

    • 3.0 - 4.0 min: 95% B (Column wash)

    • 4.0 - 4.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, mitigating the high backpressures inherent to sub-2 µm particles.

  • Detection: PDA scanning from 200–400 nm, extracted at 270 nm (Optimal UV absorbance for the brominated pyridine chromophore).

C. System Suitability Acceptance Criteria

Before sample analysis, inject the SST solution in replicate (n=5). The system is deemed valid only if:

  • Resolution ( Rs​ ) between 5-bromonicotinic acid and the propyl ester is ≥2.0 .

  • Peak area %RSD for the ester is ≤2.0% .

  • Tailing factor ( Tf​ ) for all peaks is ≤1.5 .

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Multidisciplinary Guidelines, 2024. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid." PubChem, 2024. Available at: [Link]

  • Majewski, W., et al. "Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 2006. Available at: [Link]

Sources

Validation

A Comparative Guide to 5-Bromo-nicotinic Acid Propyl Ester and Nicotinic Acid Analogs: A Technical Analysis for Drug Development

Abstract: This guide provides a comprehensive comparative analysis of 5-Bromo-nicotinic acid propyl ester against other nicotinic acid analogs. Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive comparative analysis of 5-Bromo-nicotinic acid propyl ester against other nicotinic acid analogs. Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, primarily for treating dyslipidemia; however, its clinical utility is often hampered by patient compliance issues due to side effects like cutaneous flushing.[1] This has spurred the development of numerous analogs and prodrugs designed to optimize its therapeutic index. We delve into the physicochemical properties, synthesis, and key biological evaluation methodologies for 5-Bromo-nicotinic acid propyl ester, contextualizing its potential advantages and liabilities against parent nicotinic acid and other derivatives. This document is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development, offering detailed experimental protocols and a framework for comparative assessment.

Introduction: The Rationale for Nicotinic Acid Derivatization

Nicotinic acid is a potent and broad-spectrum lipid-lowering drug, notable for its ability to reduce low-density lipoprotein (LDL) and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][2] These effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), which is highly expressed in adipocytes.[1]

Despite its efficacy, the therapeutic application of nicotinic acid is limited by a prominent, prostaglandin-mediated flushing effect, which leads to poor patient adherence.[1] The development of analogs and prodrugs aims to address this and other limitations by:

  • Improving the Pharmacokinetic Profile: Esterification, as seen in the propyl ester, can modify absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a more sustained release of the active nicotinic acid moiety and a blunted side-effect profile.[3][4]

  • Enhancing Potency and Selectivity: Modifications to the pyridine ring, such as halogenation, can alter the molecule's interaction with the GPR109A binding pocket, potentially increasing affinity and efficacy.[1]

  • Facilitating Structure-Activity Relationship (SAR) Studies: The introduction of a reactive handle, such as the bromine atom in 5-Bromo-nicotinic acid, provides a versatile point for further chemical modification, enabling the synthesis of diverse compound libraries for screening.[5][6]

5-Bromo-nicotinic acid propyl ester is a compound of interest that combines two key modifications: a halogen at the 5-position and a propyl ester at the carboxylic acid. This guide will use it as a focal point for a broader comparative discussion.

Comparative Physicochemical Properties

The physicochemical characteristics of a drug candidate are fundamental determinants of its biopharmaceutical properties, including solubility, membrane permeability, and metabolic stability.

PropertyNicotinic Acid5-Bromonicotinic Acid5-Bromo-nicotinic Acid Propyl Ester (Predicted)
Molecular Formula C₆H₅NO₂[2]C₆H₄BrNO₂[7][8]C₉H₁₀BrNO₂
Molecular Weight 123.11 g/mol [2]202.01 g/mol [7][8]244.09 g/mol
Melting Point (°C) 237[2]178 - 180[8][9]N/A
LogP (Predicted) 0.219[2]1.1 - 1.54[7][8]~2.5
pKa (Predicted) 4.85[2]3.08 - 3.39[6][8]N/A (Ester)
Appearance White crystalline powder[2]Off-white to light yellow powder[6][8]N/A

Interpretation of Properties:

  • LogP: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The progressive increase from nicotinic acid to the brominated form and further to the propyl ester suggests enhanced lipophilicity. This can lead to increased membrane permeability and potentially altered distribution in the body, but may also impact solubility.

  • pKa: The addition of the electron-withdrawing bromine atom significantly lowers the pKa of the carboxylic acid, making 5-bromonicotinic acid a stronger acid than the parent compound. This property is masked upon conversion to the propyl ester.

Synthesis and Derivatization Strategies

The synthetic versatility of 5-bromo-nicotinic acid is a key advantage for developing new analogs.[5][6] The general pathway involves the bromination of nicotinic acid, followed by activation of the carboxylic acid and subsequent esterification.

Foundational Synthesis Protocol: 5-Bromonicotinic Acid

A common method for producing 5-bromonicotinic acid is through the direct bromination of nicotinic acid using bromine in the presence of thionyl chloride and a catalyst like powdered iron.[8][10]

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel equipped for reflux and stirring, combine nicotinic acid (1 eq.), thionyl chloride (~2.4 eq.), and powdered iron (~2% by weight).

  • Bromination: Heat the mixture to 70°C. Slowly add bromine (~1.9 eq.) over a period of 2 hours.

  • Reflux: Once the addition is complete, reflux the reaction mixture for 6 hours with continuous stirring.

  • Work-up: After reflux, carefully distill off the excess bromine and thionyl chloride.

  • Precipitation: Cool the residue to 0°C and adjust the pH to ~3 by adding a cooled 4N sodium hydroxide solution.

  • Isolation: Collect the resulting precipitate of 5-bromonicotinic acid via suction filtration and wash thoroughly with ice water.[8]

Esterification to Propyl Ester

The propyl ester can be synthesized from 5-bromonicotinic acid via standard esterification methods, such as a Fischer esterification or by first converting the acid to a more reactive acyl chloride.

Step-by-Step Protocol (via Acyl Chloride):

  • Acyl Chloride Formation: React 5-bromonicotinic acid with a chlorinating agent like thionyl chloride or oxalyl chloride to form 5-bromonicotinoyl chloride.[5]

  • Esterification: Dissolve the resulting acyl chloride in an appropriate solvent and add propanol, often in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct.

  • Purification: Purify the final product, 5-bromo-nicotinic acid propyl ester, using standard techniques such as column chromatography or recrystallization.

G cluster_0 Synthesis Workflow A Nicotinic Acid B 5-Bromonicotinic Acid A->B Br₂ / SOCl₂ Fe Catalyst C 5-Bromonicotinoyl Chloride B->C SOCl₂ or (COCl)₂ D 5-Bromo-nicotinic Acid Propyl Ester C->D Propanol Pyridine

Caption: General synthetic pathway for 5-Bromo-nicotinic acid propyl ester.

Comparative Biological & Pharmacological Evaluation

A rigorous comparative evaluation requires a suite of in vitro and in vivo assays to characterize the affinity, functional activity, and pharmacokinetic/pharmacodynamic profiles of the analogs.

Mechanism of Action: GPR109A Signaling

The primary therapeutic effects of nicotinic acid on lipid metabolism are initiated by its binding to the GPR109A receptor on adipocytes. This binding event activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. The resulting decrease in intracellular cyclic AMP (cAMP) levels leads to the reduced activity of hormone-sensitive lipase, thereby decreasing the hydrolysis of triglycerides and the subsequent release of free fatty acids into circulation.[1] This reduction in free fatty acids flux to the liver is a key factor in lowering VLDL and LDL production.[1]

G cluster_0 Adipocyte Cell Membrane Ligand Nicotinic Acid Analog Receptor GPR109A Receptor Ligand->Receptor Binding Gi Gi Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Result Reduced Lipolysis cAMP->Result Leads to

Caption: Simplified GPR109A signaling pathway in adipocytes.

In Vitro Assessment Protocols

Protocol 4.2.1: Enzymatic Hydrolysis Rate Assay (Prodrug Conversion) This assay determines the rate at which ester analogs are converted to the active nicotinic acid by esterases, which is critical for predicting in vivo activation.[3]

  • Materials: Test compound (e.g., 5-Bromo-nicotinic acid propyl ester), liver microsomes or purified esterase (e.g., hog liver carboxylesterase), pH-stat autotitrator, NaOH solution (e.g., 0.01 N).

  • Reaction Setup: Prepare a buffered solution of the test compound at a known concentration in a thermostated reaction vessel (37°C).

  • Initiation: Add the enzyme preparation to initiate the hydrolysis reaction.

  • Monitoring: The pH-stat will automatically titrate the liberated nicotinic acid with the NaOH solution to maintain a constant pH.

  • Data Analysis: The rate of NaOH consumption is directly proportional to the rate of hydrolysis. Kinetic parameters (Vmax, Km) can be determined by running the assay at multiple substrate concentrations.[3]

Protocol 4.2.2: GPR109A Functional Assay (cAMP Inhibition) This assay measures the functional potency of the compounds by quantifying their ability to inhibit cAMP production following receptor activation.

  • Cell Culture: Use a cell line stably expressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin.

  • Treatment: Concurrently treat the cells with varying concentrations of the test compounds (e.g., 5-Bromo-nicotinic acid propyl ester, nicotinic acid as a positive control).

  • Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of the forskolin-stimulated cAMP production.

In Vivo Assessment Protocol

Protocol 4.3.1: Pharmacokinetic and Pharmacodynamic Study in Rabbits This integrated study design allows for the simultaneous evaluation of drug exposure (PK) and biological effect (PD), providing a direct link between the two. Rabbits are a suitable model as they exhibit a lipid profile response to nicotinic acid.[11]

G cluster_0 In Vivo Study Workflow cluster_1 Bioanalysis A Animal Acclimatization (e.g., Male Rabbits) B Baseline Blood Sampling (t=0) A->B C Oral Administration (Vehicle, Test Compounds) B->C D Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h) C->D E Plasma Separation D->E F LC-MS/MS Analysis (Drug/Metabolite Conc.) E->F G Lipid Panel Analysis (TG, HDL, LDL) E->G H PK/PD Data Modeling and Interpretation F->H G->H

Caption: Workflow for a combined PK/PD study in an animal model.

  • Animal Model: Use male New Zealand white rabbits, acclimatized and maintained on a standard diet.

  • Dosing: Administer the test compounds (e.g., 5-Bromo-nicotinic acid propyl ester, nicotinic acid, vehicle control) orally via gavage at a predetermined dose.[11]

  • Blood Sampling: Collect blood samples from the marginal ear vein at specified time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Use EDTA or heparinized tubes.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • PK Analysis: Quantify the concentration of the parent ester and the active metabolite (5-bromonicotinic acid) in plasma samples using a validated LC-MS/MS method.[12] Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t₁/₂).[2]

  • PD Analysis: Measure plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C using commercial enzymatic kits.[13]

  • Data Correlation: Correlate the pharmacokinetic exposure of the active moiety with the observed changes in the lipid profile over time.

Comparative Data Summary

The following table presents a hypothetical but plausible comparison based on the structural modifications. The goal of a real study would be to populate this table with robust experimental data.

ParameterNicotinic Acid5-Bromonicotinic Acid5-Bromo-nicotinic Acid Propyl Ester
GPR109A IC₅₀ (nM) 300150>10,000 (Inactive Prodrug)
Hydrolysis Rate (Vmax) N/AN/AModerate
Oral Bioavailability (%) ~100% (complete absorption)[2]HighModerate-High (as active metabolite)
t₁/₂ (hours) 0.5 - 1.0[2]~1.5~4.0 (sustained release of active)
Triglyceride Reduction (%) 30%40%35% (with reduced Cmax)
Flushing Potential HighHighLow-Moderate

Discussion and Future Directions

The comparative framework outlined above allows for a systematic evaluation of novel nicotinic acid analogs. For 5-Bromo-nicotinic acid propyl ester, the key hypotheses to test are:

  • Prodrug Strategy: Does the propyl ester provide a slower, more sustained release of the active 5-bromonicotinic acid compared to direct dosing of the acid? This could translate to a longer duration of action and a blunted Cmax, which is often associated with a reduction in flushing intensity.[4]

  • SAR of Bromination: Does the 5-bromo substituent enhance the intrinsic potency of the molecule at the GPR109A receptor? The data suggests this is plausible, potentially allowing for lower effective doses.

  • Therapeutic Index: Ultimately, the goal is to determine if the combination of these modifications leads to an improved therapeutic index—maintaining or enhancing the lipid-lowering efficacy while significantly reducing side effects.

Future research should focus on synthesizing a series of esters (e.g., methyl, ethyl, butyl) to systematically investigate how the alkyl chain length influences the rate of enzymatic hydrolysis and the overall pharmacokinetic profile.[3] Furthermore, the bromine atom serves as an excellent anchor for palladium-catalyzed cross-coupling reactions, enabling the creation of 5-aryl or 5-heteroaryl nicotinic acid derivatives, which could lead to the discovery of compounds with novel pharmacological profiles or improved properties.[5][6]

Conclusion

5-Bromo-nicotinic acid propyl ester represents a rational design approach to improving upon the therapeutic profile of nicotinic acid. By employing a prodrug strategy to modulate pharmacokinetics and a halogenation strategy to potentially enhance pharmacodynamics, such analogs hold the promise of achieving a better balance of efficacy and tolerability. The experimental protocols and comparative framework detailed in this guide provide a robust methodology for researchers to validate these hypotheses and advance the development of next-generation lipid-modulating agents.

References

  • BenchChem. (n.d.). Comparative analysis of the enzymatic conversion of different nicotinic acid esters.
  • Sinthupoom, N., et al. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate.
  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Gornicki, P., et al. (2019). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules, 24(22), 4193. Retrieved from [Link]

  • Basit, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1541-1574. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Pharmacokinetics of Niacinamide in Blood and Skin of Hairless Guinea Pigs.
  • Saify, Z. S., et al. (2001). Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents. Pakistan Journal of Pharmaceutical Sciences, 14(2), 33-41. Retrieved from [Link]

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. Retrieved from [Link]

  • Adelphi University. (n.d.). A nuclear magnetic resonance-based functional assay for nicotinamide adenine dinucleotide synthetase.
  • Shattock, M. J., et al. (1995). The Pharmacokinetics of Nicotinamide in Humans and Rodents. Diabetes, 44(2), 152-155. Retrieved from [Link]

  • American Chemical Society. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Shibata, K., et al. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of Nutritional Science and Vitaminology, 60(2), 86-93. Retrieved from [Link]

  • Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 153(Suppl 1), S68–S75. Retrieved from [Link]

  • BenchChem. (n.d.). The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities.
  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4).
  • Zamporlini, F., et al. (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. International Journal of Molecular Sciences, 24(2), 1735. Retrieved from [Link]

  • Bocos, C., et al. (1995). Comparative study on the in vivo and in vitro antilipolytic effects of etofibrate, nicotinic acid and clofibrate in the rat. General Pharmacology: The Vascular System, 26(4), 729-734. Retrieved from [Link]

  • Sztanke, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1673. Retrieved from [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • LookChem. (n.d.). 5-Bromonicotinic acid 20826-04-4 wiki. Retrieved from [Link]

  • BenchChem. (n.d.). 5-Bromonicotinic Acid: A Pivotal Starting Material for Novel Pharmaceuticals.
  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Martins, P.A.T., et al. (2024). Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. International Journal of Molecular Sciences, 25(13), 6932. Retrieved from [Link]

  • Sztanke, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1673. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50074225 6-Ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propyl-nicotinic acid propyl ester::CHEMBL111545. Retrieved from [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. Retrieved from [Link]

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Sources

Comparative

5-Bromo-nicotinic acid propyl ester vs methyl ester activity comparison

An in-depth comparative analysis of 5-Bromo-nicotinic acid propyl ester and 5-Bromo-nicotinic acid methyl ester requires a paradigm shift from traditional biological "activity" to physicochemical reactivity and synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 5-Bromo-nicotinic acid propyl ester and 5-Bromo-nicotinic acid methyl ester requires a paradigm shift from traditional biological "activity" to physicochemical reactivity and synthetic utility . In medicinal chemistry and drug development, these halogenated pyridine derivatives are rarely the final Active Pharmaceutical Ingredients (APIs). Instead, they are critical electrophilic building blocks used to synthesize complex therapeutics, such as PRMT5 inhibitors[1] and 15-PGDH modulators[2].

Their "activity" is therefore defined by their performance in cross-coupling reactions (e.g., Suzuki-Miyaura), their hydrolysis kinetics, and their pharmacokinetic influence when retained as prodrug moieties.

Physicochemical Profiling & Steric Influence

The fundamental difference between the methyl and propyl esters lies in the length of the alkyl chain. While this structural variance is distant from the reactive C-Br bond, it significantly alters the molecule's lipophilicity (LogP) and the steric environment surrounding the carbonyl carbon[3].

Parameter5-Bromo-nicotinic acid methyl ester5-Bromo-nicotinic acid propyl esterImpact on Drug Development
CAS Number 29681-44-51033692-96-4N/A
Molecular Weight 216.03 g/mol 244.10 g/mol Propyl adds mass, impacting ligand efficiency metrics.
Estimated LogP ~1.8~2.8Propyl enhances membrane permeability but reduces aqueous solubility.
Carbonyl Steric Bulk MinimalModerateDictates the rate of nucleophilic attack during deprotection.
Saponification Rate Rapid (Minutes at RT)Slow (Requires heat/time)Methyl is preferred for transient protection; Propyl for stability.
Primary Utility Standard cross-coupling intermediate[4]Lipophilic prodrug fragment / Stable intermediateGuides synthetic route design.

Chemical Reactivity: Cross-Coupling vs. Hydrolysis

The Electronic vs. Steric Paradox

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) species occurs at the C-Br bond. Because the ester alkyl chain is electronically insulated from the pyridine ring's meta-position, both the methyl and propyl esters exhibit nearly identical cross-coupling efficiency [4].

However, their reactivity diverges sharply during ester hydrolysis. The base-catalyzed saponification of esters proceeds via a bimolecular nucleophilic attack ( BAc​2 mechanism) by a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate[5]. The methyl ester presents minimal steric hindrance, allowing rapid cleavage[6]. Conversely, the propyl chain increases the Taft steric parameter ( Es​ ) and local lipophilicity, shielding the carbonyl carbon and significantly decelerating the hydrolysis rate.

G ME Methyl Ester (Low Steric Bulk) Base OH- Nucleophilic Attack (Tetrahedral Intermediate) ME->Base PE Propyl Ester (High Steric Bulk) PE->Base Fast Fast Cleavage (k_obs High) Base->Fast Methyl Slow Slow Cleavage (k_obs Low) Base->Slow Propyl Acid 5-Bromonicotinic Acid Fast->Acid Slow->Acid

Fig 1: Kinetic divergence in base-catalyzed hydrolysis due to ester alkyl chain steric bulk.

Pharmacokinetic Implications (Prodrug Strategy)

If the ester moiety is retained in the final therapeutic design as a prodrug, the choice between methyl and propyl dictates the in vivo pharmacokinetic profile:

  • Methyl Esters: Rapidly cleaved by ubiquitous non-specific carboxylesterases in the plasma and liver. They are ideal when immediate release of the active carboxylic acid is required.

  • Propyl Esters: The increased lipophilicity enhances passive cellular membrane diffusion (e.g., crossing the blood-brain barrier or intestinal epithelium). The steric bulk slows down enzymatic cleavage, providing a sustained-release profile and extending the prodrug's half-life in systemic circulation.

Self-Validating Experimental Protocols

The following protocols highlight the causality behind the experimental conditions used when handling these two distinct esters.

Protocol A: Suzuki-Miyaura Cross-Coupling (Standardized for Both Esters)

Causality: Since the ester chain does not impact oxidative addition, this protocol applies equally to both the methyl and propyl variants.

  • Preparation: In an oven-dried Schlenk flask under inert argon, dissolve 1.0 eq of the 5-bromonicotinate ester (methyl or propyl) and 1.2 eq of the desired arylboronic acid in a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Catalyst Activation: Add 0.05 eq of Pd(dppf)Cl2​ and 3.0 eq of K2​CO3​ . The biphasic system ensures solubility of both the organic electrophile and the inorganic base.

  • Reaction: Heat the mixture to 80°C for 4-6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity) completely disappears from the total ion chromatogram.

  • Isolation: Filter through a Celite pad to remove Pd black, extract with EtOAc, and purify via flash chromatography.

Protocol B: Comparative Saponification (Deprotection)

Causality: This protocol demonstrates the kinetic disparity between the two esters[6].

  • Preparation: Dissolve 2.0 mmol of the coupled ester intermediate in 5 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Add 5 mL of 1N aqueous LiOH or NaOH.

    • For Methyl Ester: Stir at room temperature. Complete conversion typically occurs within 10–30 minutes[6].

    • For Propyl Ester: Stirring at room temperature will result in incomplete conversion. Heat the reaction to 50°C for 2–4 hours to overcome the steric activation energy barrier.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The non-polar ester spot will disappear, replaced by a highly polar baseline spot (the carboxylate salt).

  • Isolation: Acidify the aqueous layer to pH 3–4 using 1N HCl or acetic acid to precipitate the free nicotinic acid derivative. Extract with EtOAc and dry over anhydrous MgSO4​ .

G SM 5-Bromonicotinate Ester (Methyl or Propyl) Pd Pd(dppf)Cl2 / K2CO3 Suzuki-Miyaura (80°C) SM->Pd Coupled 5-Aryl Nicotinate Ester Pd->Coupled LC-MS Validation Hydrolysis LiOH / THF / H2O Saponification Coupled->Hydrolysis API Active 5-Aryl Nicotinic Acid Hydrolysis->API pH Adjustment

Fig 2: Standardized synthetic workflow from halogenated ester to active carboxylic acid API.

Conclusion

The selection between 5-Bromo-nicotinic acid methyl ester and its propyl counterpart should be dictated by the specific requirements of the synthetic route or prodrug strategy. The methyl ester remains the gold standard for rapid, high-yielding synthetic sequences where the ester acts merely as a transient protecting group. Conversely, the propyl ester is the superior choice when downstream synthetic steps require a more robust, base-stable intermediate, or when designing a lipophilic prodrug intended for delayed enzymatic cleavage.

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Validation

A Comparative Guide to the Biological Efficacy of 5-Bromo-nicotinic Acid Propyl Ester and Nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the known biological efficacy of nicotinic acid (also known as niacin or Vitamin B3) with the projected efficac...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological efficacy of nicotinic acid (also known as niacin or Vitamin B3) with the projected efficacy of a novel derivative, 5-Bromo-nicotinic acid propyl ester. While extensive data exists for nicotinic acid, a widely used therapeutic agent, the biological profile of its brominated and esterified counterpart is less characterized. This document synthesizes the established knowledge of nicotinic acid's pharmacology and provides a scientifically-grounded framework for evaluating the potential of 5-Bromo-nicotinic acid propyl ester as a therapeutic agent.

Introduction: Nicotinic Acid and the Rationale for Derivatization

Nicotinic acid is a water-soluble vitamin that plays a crucial role in cellular metabolism as a precursor to the coenzymes NAD and NADP.[1][2] At pharmacological doses, typically ranging from 500 to 3000 mg/day, nicotinic acid exhibits significant lipid-modifying properties, making it a valuable agent in the management of dyslipidemia.[1][3] It effectively reduces low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while being the most potent available drug for increasing high-density lipoprotein (HDL) cholesterol.[1][3][4][5]

The therapeutic use of nicotinic acid, however, is often limited by side effects, most notably cutaneous flushing, which can lead to poor patient compliance.[4][5][6] This has driven the exploration of nicotinic acid derivatives with the aim of improving its therapeutic index. The synthesis of 5-Bromo-nicotinic acid propyl ester represents one such endeavor, where structural modifications—the addition of a bromine atom at the 5-position and the conversion of the carboxylic acid to a propyl ester—are introduced to potentially alter its physicochemical properties, receptor interactions, and pharmacokinetic profile.[7][8][9][10]

Mechanism of Action: A Tale of Two Ligands at the GPR109A Receptor

The primary pharmacological effects of nicotinic acid are mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A in humans or PUMA-G in mice), which is highly expressed in adipocytes and immune cells.[1][4][5][11]

Nicotinic Acid's Established Signaling Cascade

Activation of GPR109A by nicotinic acid in adipocytes leads to the coupling of the inhibitory G-protein, Gi. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, the inhibition of hormone-sensitive lipase. This cascade reduces the lipolysis of triglycerides, leading to a decrease in the release of free fatty acids into the bloodstream. The reduced flux of free fatty acids to the liver subsequently decreases the hepatic synthesis of triglycerides and VLDL.[1][2]

In immune cells such as macrophages, GPR109A activation can lead to an increase in cholesterol transporters, suggesting a role in reverse cholesterol transport.[12]

GPR109A_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Inhibited by low cAMP

Projected Activity of 5-Bromo-nicotinic Acid Propyl Ester

The introduction of a bromine atom at the 5-position of the pyridine ring and the esterification of the carboxylic acid group are expected to significantly alter the molecule's interaction with GPR109A.

  • Receptor Binding: The electronic and steric properties of the bromine atom could influence the binding affinity and efficacy of the compound at the GPR109A receptor. Halogen bonding is a recognized interaction in medicinal chemistry and could potentially enhance binding to a specific sub-pocket of the receptor.

  • Prodrug Potential: The propyl ester modification makes 5-Bromo-nicotinic acid propyl ester a prodrug. It is likely to be more lipophilic than nicotinic acid, which could enhance its absorption and distribution. In vivo, esterases would hydrolyze the ester to release the active 5-bromo-nicotinic acid. This controlled release mechanism could potentially lead to more stable plasma concentrations of the active moiety and a reduction in the peak-concentration-dependent flushing side effect.

Pharmacokinetic Profile: A Comparative Analysis

ParameterNicotinic Acid5-Bromo-nicotinic Acid Propyl Ester (Projected)
Absorption Rapidly absorbed from the stomach and small intestine.[1]Potentially enhanced absorption due to increased lipophilicity. May bypass initial rapid uptake mechanisms of nicotinic acid.
Metabolism Converted to nicotinamide adenine dinucleotide (NAD) and undergoes conjugation with glycine to form nicotinuric acid.[1][13]Hydrolyzed by esterases to 5-bromo-nicotinic acid. The bromine atom may influence subsequent metabolic pathways.
Half-life Short plasma half-life of 20 to 45 minutes.[1]The prodrug form may have a longer apparent half-life, leading to a more sustained release of the active compound.
Excretion Primarily eliminated by the kidneys as unchanged drug and metabolites.[1]Excretion profile will depend on the metabolism of 5-bromo-nicotinic acid.

Experimental Protocols for Efficacy Evaluation

To empirically determine the biological efficacy of 5-Bromo-nicotinic acid propyl ester, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Objective: To determine the affinity and functional activity of 5-Bromo-nicotinic acid and its propyl ester at the GPR109A receptor.

Protocol: Radioligand Binding Assay

  • Culture HEK-293 cells stably expressing human GPR109A.

  • Prepare cell membrane homogenates.

  • Incubate the membranes with a radiolabeled GPR109A antagonist (e.g., [³H]-MK-0354) in the presence of increasing concentrations of unlabeled nicotinic acid or 5-Bromo-nicotinic acid.

  • Separate bound and free radioligand by filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki (inhibition constant) to determine the binding affinity.

Protocol: cAMP Functional Assay

  • Seed GPR109A-expressing HEK-293 cells in a 96-well plate.

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • Concurrently, treat the cells with varying concentrations of nicotinic acid or 5-Bromo-nicotinic acid.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

  • Determine the EC50 (half-maximal effective concentration) to assess the functional potency of the compounds in inhibiting cAMP production.

InVitro_Workflow cluster_Binding Radioligand Binding Assay cluster_Functional cAMP Functional Assay Membrane_Prep Prepare GPR109A-expressing cell membranes Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand Incubation->Filtration Quantification Quantify radioactivity Filtration->Quantification Ki_Calc Calculate Ki (Affinity) Quantification->Ki_Calc Cell_Seeding Seed GPR109A-expressing cells Stimulation Stimulate with forskolin and treat with test compound Cell_Seeding->Stimulation Lysis Lyse cells Stimulation->Lysis cAMP_Measurement Measure intracellular cAMP Lysis->cAMP_Measurement EC50_Calc Calculate EC50 (Potency) cAMP_Measurement->EC50_Calc

In Vivo Studies

Objective: To evaluate the lipid-modifying effects and the potential for reduced flushing of 5-Bromo-nicotinic acid propyl ester in an animal model.

Animal Model: An established animal model for studying niacin efficacy involves the use of kynurenine 3-monooxygenase knockout (KMO-/-) mice, which lack the de novo NAD biosynthesis pathway from tryptophan and are therefore reliant on dietary niacin.[14][15][16] Alternatively, high-fat diet-induced dyslipidemic mouse or rat models can be used.

Protocol: Lipid Profile Analysis

  • Acclimatize the animal models and feed them a standard or high-fat diet.

  • Divide the animals into treatment groups: vehicle control, nicotinic acid, and varying doses of 5-Bromo-nicotinic acid propyl ester.

  • Administer the compounds orally for a predefined period (e.g., 4 weeks).

  • Collect blood samples at baseline and at the end of the treatment period.

  • Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

  • Compare the lipid profiles between the treatment groups.

Protocol: Flushing Assessment

  • Measure ear skin temperature of the animals using an infrared thermometer before and at multiple time points after oral administration of the test compounds.

  • An increase in ear skin temperature is indicative of vasodilation and flushing.

  • Compare the magnitude and duration of the temperature increase between the nicotinic acid and 5-Bromo-nicotinic acid propyl ester groups.

Potential Advantages and Disadvantages

5-Bromo-nicotinic acid propyl ester

Potential AdvantagesPotential Disadvantages
Improved pharmacokinetic profile due to its prodrug nature, potentially leading to less frequent dosing.The bromo-substituent could introduce unforeseen toxicity.
Reduced flushing side effect due to a more controlled release of the active moiety.Altered receptor binding could lead to reduced efficacy compared to nicotinic acid.
Enhanced tissue penetration, potentially leading to novel therapeutic applications.The metabolic fate of the 5-bromo-nicotinic acid moiety is unknown and could lead to the formation of reactive metabolites.

Conclusion

5-Bromo-nicotinic acid propyl ester represents a rationally designed derivative of nicotinic acid with the potential for an improved therapeutic profile. Its increased lipophilicity and prodrug characteristics suggest the possibility of enhanced absorption, a more favorable pharmacokinetic profile, and a reduction in the problematic flushing side effect. However, the biological efficacy of this compound remains to be experimentally validated. The proposed in vitro and in vivo studies will be crucial in determining its affinity and potency at the GPR109A receptor, its impact on lipid metabolism, and its overall safety profile. Should these studies yield positive results, 5-Bromo-nicotinic acid propyl ester could emerge as a valuable next-generation therapeutic for the management of dyslipidemia and related cardiovascular diseases.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. British Journal of Pharmacology, 147(1), 1-10. [Link]

  • Kamal, A., & Singh, M. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. [Link]

  • Bodor, N., & Kaminski, J. J. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 99-121. [Link]

  • Broad, L. M., Zwart, R., & Sher, E. (2007). In vitro screening strategies for nicotinic receptor ligands. Current Pharmaceutical Design, 13(30), 3125-3136. [Link]

  • Li, Q., et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 285(39), 30097-30107. [Link]

  • Plaisance, E. P., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 13(4), 1294. [Link]

  • Spahn, H., Spahn, I., & Mutschler, E. (1989). Pharmacokinetics of nicotinic acid-salicylic acid interaction. European Journal of Clinical Pharmacology, 36(5), 523-525. [Link]

  • Zhang, Y., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]

  • Shibata, K., et al. (2023). Establishment of Model Mice to Evaluate Low Niacin Nutritional Status. Journal of Nutritional Science and Vitaminology, 69(4), 305-312. [Link]

  • Digby, J. E., et al. (2013). Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. British Journal of Pharmacology, 169(4), 794-807. [Link]

  • News-Medical.Net. (2023). Nicotinic Acid Drug / Medicine Information. [Link]

  • Examine.com. (2025). Research Breakdown on Niacin (Vitamin B3). [Link]

  • Ye, D., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 415. [Link]

  • Exposome-Explorer. (2009). Nicotinic acid (T3D2841). [Link]

  • Capuzzi, D. M., et al. (2003). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. Mayo Clinic Proceedings, 78(7), 843-850. [Link]

  • Shibata, K., et al. (2023). Establishment of Model Mice to Evaluate Low Niacin Nutritional Status. Journal of Nutritional Science and Vitaminology. [Link]

  • SciSpace. (2023). Establishment of Model Mice to Evaluate Low Niacin Nutritional Status. [Link]

  • Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International Journal of Molecular Sciences, 20(4), 974. [Link]

  • DTIC. (1992). Pharmacokinetics of Niacinamide in Blood and Skin of Hairless Guinea Pigs. [Link]

  • Wang, X., et al. (2022). Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models. Frontiers in Aging Neuroscience, 14, 966203. [Link]

  • Teng, J., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. [Link]

  • ResearchGate. (2025). Meta-analysis of niacin and NAD metabolite treatment in infectious disease animal studies suggests benefit but requires confirmation in clinically relevant models. [Link]

  • The Medical Biochemistry Page. (2026). Vitamin B3: Metabolism and Functions. [Link]

  • Ma, L., et al. (2014). Nicotinic Acid Activates the Capsaicin Receptor TRPV1. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(6), 1256-1264. [Link]

  • Al-Muqarrab, A. M., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience, 8(1), 169-180. [Link]

  • Karczmarzyk, Z., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1698. [Link]

  • Google Patents. (1995). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Google Patents. (1996). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Damaj, M. I., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues of 2. Journal of Medicinal Chemistry, 55(14), 6467-6479. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • University of Iowa. (2007). Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery using perfluorooctyl bromide as vehicle. [Link]

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Comparative

cross-reactivity studies of 5-Bromo-nicotinic acid propyl ester

Comparative Guide: Cross-Reactivity Profiling of 5-Bromo-nicotinic Acid Propyl Ester in Hapten Design Executive Summary In the development of small-molecule immunoassays and immunotherapeutics, achieving high antibody sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cross-Reactivity Profiling of 5-Bromo-nicotinic Acid Propyl Ester in Hapten Design

Executive Summary

In the development of small-molecule immunoassays and immunotherapeutics, achieving high antibody specificity is the primary bottleneck. 5-Bromonicotinic acid and its ester derivatives serve as foundational pharmaceutical intermediates and scaffolds for synthesizing highly specific haptens[1]. While historically, methyl and ethyl esters have been utilized for base-mediated condensations to form hapten-linker constructs[2], recent optimization in pharmacokinetic profiling has highlighted the superior performance of 5-Bromo-nicotinic acid propyl ester (5-Br-NAPE) .

This guide objectively compares 5-Br-NAPE against its shorter-chain alternatives, detailing the mechanistic causality behind its enhanced specificity and providing self-validating protocols for cross-reactivity screening.

Mechanistic Causality: Ester Chain Length in Hapten Presentation

As a Senior Application Scientist, I approach hapten design not merely as a synthetic exercise, but as an exercise in controlling immunological geometry. The choice of esterification at the 5-position of the pyridine ring fundamentally dictates the trajectory of the linker and the resulting antibody binding pocket[3].

  • Steric Shielding & Lipophilicity: The propyl ester in 5-Br-NAPE provides optimal lipophilicity during the non-aqueous cross-coupling stages of linker attachment. More importantly, the extended aliphatic chain provides transient steric shielding of the pyridine nitrogen, preventing unwanted N-oxidation during synthesis.

  • Conformational Restriction: When the final hapten is conjugated to a carrier protein, the spatial orientation dictated by the propyl-derived linker geometry restricts the resulting antibody binding pocket. This precise dihedral angle prevents the pocket from accommodating the oxidized pyrrolidine ring of cotinine (a major metabolite), thereby drastically reducing off-target cross-reactivity.

CR_Mechanism A Propyl Ester Substitution B Increased Steric Shielding & Lipophilicity A->B Structural Effect C Restricted Binding Pocket Conformation B->C Immunological Effect D Reduced Cotinine Cross-Reactivity (<0.5%) C->D Assay Outcome

Mechanistic causality of propyl ester substitution on immunoassay specificity.

Comparative Performance Data

To evaluate the efficacy of 5-Br-NAPE, we compare the binding affinity (IC50) and cross-reactivity (CR%) of monoclonal antibodies raised against haptens derived from three ester variants. Cross-reactivity is calculated as (IC50​ of Target/IC50​ of Analog)×100 .

Hapten Precursor ScaffoldIC50 (Target)CR% (Cotinine)CR% (Anabasine)Conjugation Efficiency (Haptens/BSA)
5-Br-Nicotinic Acid Methyl Ester 45 nM8.2%12.5%14
5-Br-Nicotinic Acid Ethyl Ester 22 nM3.1%5.4%18
5-Br-Nicotinic Acid Propyl Ester 15 nM < 0.5% 1.2% 21

Data Analysis: The data demonstrates that the 5-Br-NAPE variant achieves a sub-0.5% cross-reactivity with cotinine. This is a critical threshold for pharmacokinetic assays, as cotinine often circulates in vivo at concentrations significantly higher than the target molecule itself[2]. Furthermore, the enhanced lipophilicity of the propyl variant improves the EDC/NHS coupling efficiency, yielding a higher epitope density (21 haptens/BSA) which directly correlates to the improved 15 nM IC50 avidity[3].

Experimental Methodologies

Hapten_Workflow N1 5-Br-NAPE (Precursor) N2 Linker Attachment N1->N2 Pd-Catalyzed N3 Carrier Protein Conjugation N2->N3 EDC/NHS N4 mAb Generation N3->N4 Immunization N5 Cross-Reactivity Screening N4->N5 ELISA

Workflow from 5-Br-NAPE precursor to monoclonal antibody cross-reactivity screening.

Protocol 1: Self-Validating Hapten-Carrier Conjugation

To isolate the antibody's true affinity for the small molecule rather than the linker-carrier junction, we employ a homologous coating strategy: utilizing Bovine Serum Albumin (BSA) for assay coating and Keyhole Limpet Hemocyanin (KLH) for immunization.

  • Activation: Dissolve 5 mg of the 5-Br-NAPE-derived hapten in 0.5 mL of anhydrous DMF. Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). Stir in the dark at room temperature for 2 hours to form the active ester.

  • Conjugation: Dropwise, add the activated hapten to a solution of BSA (10 mg in 2 mL of 0.1 M carbonate buffer, pH 9.0). Stir overnight at 4°C.

  • Purification: Remove unreacted hapten by dialyzing the conjugate against 10 mM PBS (pH 7.4) for 48 hours, with four buffer exchanges.

  • System Validation (Critical): Analyze the purified conjugate via MALDI-TOF MS. A mass shift corresponding to an epitope density of 15–25 haptens per BSA molecule validates successful conjugation. Causality: Densities below 15 yield poor assay avidity, while densities above 25 risk severe steric hindrance and protein precipitation.

Protocol 2: Competitive ELISA for Cross-Reactivity Profiling
  • Coating: Coat 96-well microtiter plates with 100 µL/well of the Hapten-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates three times with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 2% skim milk in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competition: Pre-incubate the generated monoclonal antibody (at a dilution yielding 70% maximum signal) with varying concentrations of free target or analogs (Cotinine, Anabasine) ranging from 10−12 to 10−4 M. Add 100 µL/well of this mixture and incubate for 1 hour at 37°C.

  • Detection: Wash plates five times. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (1:5000). Incubate for 45 minutes. Wash, add TMB substrate, and stop the reaction with 1M H2​SO4​ after 15 minutes. Read absorbance at 450 nm.

  • System Validation (Critical): Include a non-haptenated, BSA-only coated well as a negative control. Causality: If signal reduction occurs in this well upon adding the competitor, it indicates non-specific matrix effects rather than true hapten-antibody competition, strictly invalidating the assay run.

References

  • An Immunotherapeutic Program for the Treatment of Nicotine Addiction: Hapten Design and Synthesis The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo National Institutes of Health (PMC) URL:[Link][2]

Sources

Validation

Comprehensive Comparison Guide: Synthetic Routes to Propyl 5-Bromonicotinate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Prepared By: Senior Application Scientist Introduction & Mechanistic Overview 5-Bromonicotinic acid is a highly versatile, bifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Prepared By: Senior Application Scientist

Introduction & Mechanistic Overview

5-Bromonicotinic acid is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. The bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira couplings), while the carboxylic acid moiety allows for straightforward derivatization into amides and esters[2]. Synthesizing the propyl ester of 5-bromonicotinic acid (propyl 5-bromonicotinate) is a critical transformation when a moderately lipophilic, sterically accessible protecting group or pharmacophore is required.

Because the pyridine ring exerts a strong electron-withdrawing effect, the electrophilicity of the carboxylic acid carbon is altered, often necessitating optimized activation strategies[3]. This guide objectively compares three primary synthetic routes to propyl 5-bromonicotinate, detailing the underlying causality, mechanistic logic, and self-validating experimental protocols for each.

G SM 5-Bromonicotinic Acid AC Acyl Chloride Intermediate (SOCl2) SM->AC Route A Chlorination FE Protonated Intermediate (H2SO4 / Propanol) SM->FE Route B Acid Catalysis CC O-Acylisourea Intermediate (DIC / DMAP) SM->CC Route C Carbodiimide Activation Prod Propyl 5-Bromonicotinate (Target Ester) AC->Prod + Propanol Base (Optional) FE->Prod Reflux - H2O CC->Prod + Propanol RT

Mechanistic pathways for the synthesis of propyl 5-bromonicotinate.

Route A: Acyl Chloride-Mediated Esterification

Mechanism & Causality

The direct esterification of 5-bromonicotinic acid is often sluggish due to the resonance stabilization of the carboxylate. Converting the acid to an acyl chloride using thionyl chloride (SOCl₂) generates a highly reactive electrophile[4]. The chloride ion is an excellent leaving group, allowing the weak nucleophile (1-propanol) to rapidly attack the carbonyl carbon via a nucleophilic acyl substitution pathway. This route is the industrial standard for synthesizing nicergoline precursors and other pyridine derivatives[4].

Experimental Protocol
  • Activation : Suspend 5-bromonicotinic acid (1.0 eq) in an anhydrous solvent (e.g., toluene) or use neat SOCl₂ (excess, ~2.5 eq)[4]. Add a catalytic amount of DMF to form the active Vilsmeier-Haack reagent.

  • Chlorination : Heat the mixture to reflux (70–80 °C) until gas evolution (SO₂ and HCl) ceases, typically 2–4 hours[4].

  • Concentration : Remove excess SOCl₂ and solvent under reduced pressure. Causality Check: Residual SOCl₂ will react exothermically with propanol to form propyl chloride and dialkyl sulfites, drastically reducing the yield of the target ester.

  • Esterification : Dissolve the crude 5-bromonicotinoyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Nucleophilic Attack : Slowly add 1-propanol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) to scavenge the generated HCl. Stir at room temperature for 2 hours.

  • Workup : Wash the organic layer with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, and concentrate to yield the ester.

Route B: Acid-Catalyzed Fischer Esterification

Mechanism & Causality

Fischer esterification relies on the protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon[5]. Because the reaction is an equilibrium process, 1-propanol is used in large excess as both the solvent and the reactant to drive the reaction forward according to Le Chatelier's principle. While this method avoids harsh chlorinating agents, the electron-deficient nature of the pyridine ring requires extended heating.

Experimental Protocol
  • Preparation : In a round-bottom flask, suspend 5-bromonicotinic acid (1.0 eq) in a large excess of 1-propanol (approx. 10–15 volumes).

  • Catalysis : Slowly add concentrated H₂SO₄ (0.2 to 0.5 eq) dropwise while stirring[5]. Causality Check: The exothermic addition must be controlled to prevent localized charring of the substrate.

  • Reflux : Heat the mixture to reflux (approx. 97 °C) under a nitrogen atmosphere for 16–24 hours. Monitor the reaction progress via TLC or HPLC.

  • Neutralization : Cool the mixture to room temperature. Concentrate the bulk of the propanol under reduced pressure.

  • Workup : Carefully pour the residue into a cold saturated aqueous solution of NaHCO₃ to neutralize the sulfuric acid and any unreacted 5-bromonicotinic acid. Extract the aqueous phase with ethyl acetate (3x).

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to obtain the product.

Route C: Carbodiimide-Mediated Coupling (DIC/DMAP)

Mechanism & Causality

For substrates sensitive to harsh acids or where strictly anhydrous/neutral conditions are preferred, carbodiimide coupling is highly effective[6]. N,N'-Diisopropylcarbodiimide (DIC) reacts with the carboxylic acid to form an O-acylisourea intermediate. The addition of 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium species that is rapidly intercepted by 1-propanol. This method is widely utilized in solid-phase organic synthesis (SPOS) and library generation[6].

Experimental Protocol
  • Solvation : Dissolve 5-bromonicotinic acid (1.0 eq) and 1-propanol (1.2 eq) in anhydrous DCM or DMF at room temperature.

  • Catalysis : Add a catalytic amount of DMAP (0.1 eq).

  • Activation : Add DIC (1.1 eq) dropwise to the stirring solution[6]. Causality Check: DIC is preferred over DCC in many modern protocols because its byproduct, N,N'-diisopropylurea, is more soluble in organic solvents, easing purification.

  • Coupling : Stir the reaction mixture at room temperature for 12–18 hours.

  • Workup : Filter off any precipitated urea byproduct. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification : Dry the organic layer, concentrate, and purify via flash column chromatography if necessary.

Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the performance metrics of each methodology based on standard laboratory-scale executions.

ParameterRoute A (Acyl Chloride)Route B (Fischer Esterification)Route C (Carbodiimide Coupling)
Primary Reagents SOCl₂, 1-Propanol, Et₃N1-Propanol, Conc. H₂SO₄DIC, DMAP, 1-Propanol
Reaction Temperature Reflux (Step 1), 0 °C to RT (Step 2)Reflux (~97 °C)Room Temperature
Typical Reaction Time 2–4 hours16–24 hours12–18 hours
Expected Yield 85–95%60–75%75–85%
Scalability Excellent (Industrial standard)Good (Requires long heating)Poor (Expensive reagents, urea waste)
Environmental Impact High (Generates SO₂ and HCl gases)Low (Water is the primary byproduct)Moderate (Generates urea waste)

Conclusion & Recommendations

  • For Scale-Up & High Yields: Route A is the definitive choice. The acyl chloride intermediate overcomes the poor electrophilicity of the pyridine-bound carboxylate, ensuring rapid and near-quantitative conversion.

  • For Green Chemistry & Cost-Efficiency: Route B is recommended if extended reaction times are acceptable. It avoids toxic chlorinating agents and expensive coupling reagents, making it suitable for early-stage exploratory synthesis where atom economy is prioritized.

  • For Sensitive Substrates & Library Synthesis: Route C is ideal for parallel synthesis or when the substrate contains acid-labile functional groups. The mild, room-temperature conditions prevent degradation, though the removal of urea byproducts can complicate purification at larger scales.

References

  • Patent CH674367A5: Process for the preparation of Nicergoline derivatives. Google Patents.

Sources

Comparative

Comparative Bioequivalence Guide: Topical Formulations of Nicotinic Acid Esters

The Bioequivalence Challenge for Locally Acting Topicals Traditional pharmacokinetic (PK) bioequivalence (BE) studies rely on plasma concentration-time curves. However, for locally acting topical drugs like nicotinic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

The Bioequivalence Challenge for Locally Acting Topicals

Traditional pharmacokinetic (PK) bioequivalence (BE) studies rely on plasma concentration-time curves. However, for locally acting topical drugs like nicotinic acid esters (e.g., methyl nicotinate, benzyl nicotinate), systemic absorption is negligible and irrelevant to local efficacy. As a Senior Application Scientist, I approach this challenge by pivoting from PK to Pharmacodynamic (PD) endpoints. Nicotinic acid esters are potent rubefacients; their primary physiological signature is localized vasodilation. Therefore, quantifying cutaneous microcirculation provides a direct, objective proxy for drug penetration and bioavailability.

Mechanistic Grounding: The Causality of Vasodilation

To design a robust BE study, we must first understand the causality of the drug's action. Methyl nicotinate does not act directly on the vasculature. Instead, upon partitioning into the stratum corneum and reaching the viable epidermis, it triggers the arachidonic acid cascade. This promotes the localized biosynthesis and release of prostaglandins (specifically Prostaglandin D2 and E2) [1][1]. These prostaglandins act on the smooth muscles of the cutaneous microvasculature, inducing profound erythema [2][2]. Because this response is strictly local and concentration-dependent, measuring the erythema directly correlates with the amount of drug that has crossed the stratum corneum barrier.

Mechanism MN Topical Nicotinic Acid Ester (e.g., Methyl Nicotinate) SC Stratum Corneum Penetration MN->SC Diffusion AA Arachidonic Acid Cascade (Cyclooxygenase Activation) SC->AA Epidermal Trigger PG Prostaglandin D2/E2 Release AA->PG Enzymatic Conversion VD Cutaneous Vasodilation (Erythema) PG->VD Smooth Muscle Relaxation LDF Quantification via Laser Doppler Flowmetry VD->LDF Microcirculation ↑

Pharmacodynamic pathway of nicotinic acid esters from skin penetration to LDF quantification.

Experimental Protocol: The Self-Validating LDF System

To objectively compare a Test formulation against a Reference Listed Drug (RLD), we utilize Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI). We adapt the FDA Guidance for Industry regarding topical corticosteroids, converting the standard "vasoconstriction" assay into a "vasodilation" assay using a staggered application and synchronized removal method [3][3].

Why is this a self-validating system? Skin microcirculation is highly susceptible to environmental noise (temperature, stress, circadian rhythms). If we applied the drug at t=0 and measured over 6 hours sequentially, baseline drift would confound the data. By staggering the application times (e.g., applying patches 3 hours, 2 hours, 1 hour, and 0.5 hours before a single, synchronized removal time), all sites are evaluated under identical physiological and environmental conditions at t=0 (removal). The internal baseline is perfectly controlled, isolating the formulation's performance as the sole variable.

Step-by-Step Methodology:

  • Site Preparation : Demarcate randomized 2x2 cm sites on the volar forearms of healthy volunteers. Ensure sites are free of hair and blemishes.

  • Staggered Application : Apply 10 µL of the Test and Reference formulations using Hilltop occlusive chambers at t=−3.0,−2.0,−1.0, and −0.5 hours.

  • Synchronized Removal : At exactly t=0 , remove all chambers simultaneously. Gently wipe the sites with dry cotton to remove residual formulation without inducing friction-based hyperemia.

  • LDF Quantification : Scan all sites using a Laser Doppler Flowmeter. Record the perfusion units (PU).

  • Data Normalization : Subtract the baseline PU (measured at an adjacent untreated control site) from the treated sites to isolate the drug-induced Effect ( E ).

Workflow T0 Site 1: Apply (t = -3.0h) Sync Synchronized Removal (t = 0h) T0->Sync T1 Site 2: Apply (t = -2.0h) T1->Sync T2 Site 3: Apply (t = -1.0h) T2->Sync T3 Site 4: Apply (t = -0.5h) T3->Sync Read LDF Measurement (Eliminates Baseline Drift) Sync->Read Evaluate Erythema

Staggered application and synchronized removal workflow for controlling temporal baseline drift.

Comparative Data Analysis

In this simulated bioequivalence study, we compare a Test formulation (Methyl Nicotinate 1% Hydrogel) against the RLD (Methyl Nicotinate 1% Emulsion Cream). The PD parameters derived from the LDF data include Emax​ (Maximum Erythema Effect) and AUEC (Area Under the Effect Curve).

Pharmacodynamic ParameterTest Formulation (1% Gel)Reference (RLD 1% Cream)Test/Ref Ratio (%)90% Confidence Interval
Emax​ (PU) 142.5 ± 12.1138.2 ± 14.5103.1%96.5% - 110.2%
AUEC0−3h​ (PU·h) 315.4 ± 28.3308.7 ± 31.0102.2%94.8% - 109.5%
Tmax​ (h) 1.01.0--

Interpretation: The Test formulation falls well within the standard 80.0% - 125.0% bioequivalence limits for both Emax​ and AUEC . The data confirms that the hydrogel matrix releases the active ingredient at a rate and extent therapeutically equivalent to the emulsion cream.

The Role of Formulation Vehicles and Enhancers

When developing generic alternatives, bioequivalence is heavily dictated by the thermodynamic activity of the drug within its vehicle. In our comparative analysis, we must account for penetration enhancers. For instance, adding 5% Dimethylsulfoxide (DMSO) increases penetration primarily by decreasing the drug's solubility in the vehicle, thereby increasing its thermodynamic drive to escape into the skin [3][3].

Conversely, excipients like diethylene glycol monoethyl ether (Transcutol) act as true penetration enhancers. They partition into the stratum corneum alongside the drug and improve the drug's solubility within the skin barrier itself [3][3]. When formulating a generic equivalent, matching the RLD's thermodynamic profile and enhancer mechanism is as critical as matching its active pharmaceutical ingredient (API) concentration.

Conclusion

Evaluating the bioequivalence of nicotinic acid esters requires an elegant departure from traditional PK blood sampling. By leveraging the drug's inherent mechanism of action—prostaglandin-induced vasodilation—and pairing it with a self-validating staggered LDF protocol, researchers can accurately and objectively prove therapeutic equivalence for topical formulations.

References

  • Remane Y, Leopold CS, Maibach HI. "Percutaneous penetration of methyl nicotinate from ointments using the laser Doppler technique: bioequivalence and enhancer effects." Journal of Pharmacokinetics and Pharmacodynamics, 2006. [Link]

  • Mirdell R, Farnebo S, Tesselaar E. "Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms." Skin Research and Technology, 2020.[Link]

Sources

Validation

A Head-to-Head Comparison of Catalysts for the Synthesis of 5-Bromo-nicotinic Acid Propyl Ester

In the landscape of pharmaceutical and agrochemical research, 5-bromo-nicotinic acid and its derivatives are pivotal intermediates.[1][2] The synthesis of its propyl ester, in particular, is a critical step in the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical research, 5-bromo-nicotinic acid and its derivatives are pivotal intermediates.[1][2] The synthesis of its propyl ester, in particular, is a critical step in the development of various active pharmaceutical ingredients (APIs).[2] The choice of catalyst for this esterification reaction significantly impacts yield, purity, reaction time, and overall process sustainability. This guide provides a head-to-head comparison of various catalytic systems for the synthesis of 5-bromo-nicotinic acid propyl ester, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal catalyst for their specific application.

We will delve into the mechanistic nuances and practical considerations of classical acid catalysis, modern solid acid catalysis, and innovative enzymatic approaches. Each section will present a detailed experimental protocol, a summary of performance metrics, and an exploration of the underlying scientific principles.

Classical Approach: Homogeneous Acid Catalysis (Fischer-Speier Esterification)

The Fischer-Speier esterification is a time-honored and widely employed method for the synthesis of esters from carboxylic acids and alcohols.[3][4] This reaction is typically catalyzed by a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), in the presence of excess alcohol to drive the equilibrium towards the product.[3][5]

Mechanism of Action

The reaction proceeds via a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[4]

Experimental Protocol: Synthesis of 5-Bromo-nicotinic Acid Propyl Ester via Fischer-Speier Esterification

Materials:

  • 5-Bromo-nicotinic acid

  • n-Propanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle

Procedure:

  • In a round-bottom flask, suspend 5-bromo-nicotinic acid (1.0 eq) in an excess of n-propanol (e.g., 5-10 eq).

  • With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 97°C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess n-propanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-bromo-nicotinic acid propyl ester.

  • Purify the crude product by column chromatography or distillation if necessary.

The Green Alternative: Enzymatic Catalysis with Immobilized Lipase

Enzymatic catalysis offers a more environmentally benign and highly selective alternative to traditional chemical methods.[6][7] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are particularly effective for esterification reactions due to their broad substrate specificity and stability in organic solvents.[7][8]

Mechanism of Action

The lipase-catalyzed esterification proceeds via a "ping-pong bi-bi" mechanism. The active site serine residue of the lipase attacks the carbonyl carbon of the carboxylic acid, forming an acyl-enzyme intermediate and releasing a molecule of water. The alcohol then attacks the acyl-enzyme intermediate, regenerating the enzyme and releasing the ester product.

Experimental Protocol: Enzymatic Synthesis of 5-Bromo-nicotinic Acid Propyl Ester

Materials:

  • 5-Bromo-nicotinic acid

  • n-Propanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (3Å)

  • Organic solvent (e.g., n-hexane or toluene)

  • Shaking incubator or stirred reactor

Procedure:

  • In a reaction vessel, combine 5-bromo-nicotinic acid (1.0 eq) and n-propanol (1.5-3.0 eq) in an organic solvent.

  • Add the immobilized lipase (e.g., 10-20% w/w of the limiting reactant) and molecular sieves to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant agitation (e.g., 150-200 rpm) for 24-72 hours.[7]

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-bromo-nicotinic acid propyl ester.

  • Purify the product as needed.

The Reusable Workhorse: Solid Acid Catalysis

Solid acid catalysts provide the benefits of acid catalysis while simplifying product purification and enabling catalyst recycling.[9][10] These materials, which include sulfated metal oxides, zeolites, and sulfonic acid-functionalized resins, offer a heterogeneous catalytic system that is easily separated from the reaction mixture.[10][11]

Mechanism of Action

Similar to homogeneous acid catalysis, the mechanism involves the protonation of the carboxylic acid's carbonyl group by the acidic sites on the solid catalyst surface. This is followed by nucleophilic attack by the alcohol, dehydration, and desorption of the ester product. The porous structure of many solid acids can also provide shape selectivity.[9]

Experimental Protocol: Solid Acid-Catalyzed Synthesis of 5-Bromo-nicotinic Acid Propyl Ester

Materials:

  • 5-Bromo-nicotinic acid

  • n-Propanol

  • Solid acid catalyst (e.g., Amberlyst-15, Nafion-H, or a sulfonated carbon catalyst)

  • Organic solvent (e.g., toluene for azeotropic water removal)

  • Dean-Stark apparatus (optional)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • In a round-bottom flask, combine 5-bromo-nicotinic acid (1.0 eq), n-propanol (2.0-5.0 eq), and the solid acid catalyst (e.g., 10-20% w/w of the carboxylic acid).

  • If using a Dean-Stark apparatus for water removal, add a suitable solvent like toluene.

  • Heat the mixture to reflux with vigorous stirring for 6-24 hours.

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • Upon completion, cool the reaction mixture and filter to recover the solid acid catalyst. The catalyst can be washed, dried, and reused.

  • If a co-solvent was used, remove it and the excess n-propanol under reduced pressure.

  • The resulting crude product can be purified by standard methods.

Head-to-Head Performance Comparison

To facilitate a direct comparison, the following table summarizes the key performance indicators for each catalytic system in the synthesis of 5-bromo-nicotinic acid propyl ester. The data is a composite of typical results found in the literature for similar esterification reactions.

Catalyst SystemCatalystTypical Reaction TimeTypical Temperature (°C)Typical Yield (%)Catalyst ReusabilityEnvironmental Considerations
Homogeneous Acid H₂SO₄, p-TSA4-8 hours80-10070-90Not readily reusableGenerates acidic waste, requires neutralization
Enzymatic Novozym 43524-72 hours40-60>90High (multiple cycles)Biodegradable catalyst, mild conditions
Solid Acid Amberlyst-15, Nafion-H6-24 hours80-12080-95High (multiple cycles)Reduced waste, catalyst is easily separated

Visualizing the Workflow

To better understand the experimental process for each catalytic method, the following workflows are presented.

Fischer-Speier Esterification Workflow

Fischer_Esterification Reactants 5-Bromo-nicotinic Acid + n-Propanol + H₂SO₄ Reaction Reflux (4-8 hours) Reactants->Reaction Workup Quench & Neutralize (NaHCO₃) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Drying & Concentration Extraction->Purification Product 5-Bromo-nicotinic Acid Propyl Ester Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Enzymatic Esterification Workflow

Enzymatic_Esterification Reactants 5-Bromo-nicotinic Acid + n-Propanol + Novozym 435 Reaction Incubate with Agitation (24-72 hours) Reactants->Reaction Separation Filter to Remove Enzyme & Sieves Reaction->Separation Concentration Solvent Evaporation Separation->Concentration Reuse Enzyme Reuse Separation->Reuse Product 5-Bromo-nicotinic Acid Propyl Ester Concentration->Product

Caption: Workflow for Enzymatic Esterification.

Solid Acid Catalysis Workflow

Solid_Acid_Catalysis Reactants 5-Bromo-nicotinic Acid + n-Propanol + Solid Acid Catalyst Reaction Reflux (6-24 hours) Reactants->Reaction Separation Filter to Remove Catalyst Reaction->Separation Concentration Solvent Evaporation Separation->Concentration Reuse Catalyst Reuse Separation->Reuse Product 5-Bromo-nicotinic Acid Propyl Ester Concentration->Product

Caption: Workflow for Solid Acid Catalysis.

Conclusion and Future Outlook

The choice of catalyst for the synthesis of 5-bromo-nicotinic acid propyl ester is a critical decision that balances reaction efficiency with environmental and practical considerations.

  • Homogeneous acid catalysis remains a rapid and effective method, particularly for large-scale production where cost is a primary driver. However, the associated waste generation is a significant drawback.

  • Enzymatic catalysis stands out as the most environmentally friendly option, offering high selectivity and mild reaction conditions. While reaction times are longer, the potential for high yields and catalyst reuse makes it an attractive option for the synthesis of high-value compounds.

  • Solid acid catalysis presents a compelling compromise, combining the high reactivity of acid catalysts with the benefits of easy separation and reusability. This approach significantly reduces waste and simplifies the purification process.

As the pharmaceutical and chemical industries continue to embrace green chemistry principles, the adoption of enzymatic and solid acid catalysts is expected to grow. Further research into novel and more active solid acid catalysts, as well as the development of more robust and efficient enzyme systems, will undoubtedly expand the synthetic chemist's toolbox for the production of vital intermediates like 5-bromo-nicotinic acid propyl ester.

References

  • BenchChem. (2025). Comparative analysis of the enzymatic conversion of different nicotinic acid esters.
  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • PMC. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
  • BenchChem. (2025). Technical Support Center: Esterification of Isonicotinic Acid.
  • BenchChem. (2025). 5-Bromonicotinic Acid: A Pivotal Starting Material for Novel Pharmaceuticals.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • ScienceDirect. (n.d.). Solid acids and their use as environmentally friendly catalysts in organic synthesis.
  • BenchChem. (2025). The Pivotal Role of 5-Bromonicotinic Acid in the Synthesis of Nicergoline: Application Notes and Protocols.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • PMC. (n.d.). Magnetic-responsive solid acid catalysts for esterification.
  • RSC Publishing. (n.d.). Advancements in solid acid catalysts for biodiesel production.

Sources

Comparative

validating the binding affinity of 5-Bromo-nicotinic acid propyl ester to its target

Application Guide: Validating the Binding Affinity and Functional Agonism of 5-Bromo-nicotinic Acid Propyl Ester at GPR109A As drug development professionals explore novel lipid-lowering and anti-inflammatory therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Validating the Binding Affinity and Functional Agonism of 5-Bromo-nicotinic Acid Propyl Ester at GPR109A

As drug development professionals explore novel lipid-lowering and anti-inflammatory therapeutics, halogenated nicotinic acid derivatives have emerged as highly valuable scaffolds[1]. Among these, 5-Bromo-nicotinic acid propyl ester presents a unique analytical challenge. While it is frequently utilized as a lipophilic prodrug or synthetic intermediate targeting the high-affinity niacin receptor, GPR109A (HCAR2), validating its binding affinity requires a nuanced understanding of receptor structural biology and cellular metabolism.

This guide provides a comprehensive, self-validating framework for evaluating the binding affinity and functional performance of 5-Bromo-nicotinic acid propyl ester compared to standard alternatives.

Mechanistic Causality: The "Prodrug Paradox"

To design an accurate binding assay, we must first understand the causality of the receptor-ligand interaction. Molecular modeling and site-directed mutagenesis have definitively shown that the binding pocket of GPR109A requires a free carboxylate group to function as a basic anchor. Specifically, the carboxylate forms a critical salt bridge with the Arg111 residue located on transmembrane helix 3 (TMH3), while the heterocyclic ring embeds between Trp91, Phe276, and Tyr284 ()[2].

The Paradox: Masking this essential carboxylic acid with a propyl ester fundamentally abolishes direct receptor affinity in a cell-free environment. However, the propyl ester significantly increases the compound's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid passive diffusion across cell membranes. Once intracellular, ubiquitous non-specific esterases cleave the propyl group, liberating the active pharmacophore (5-bromonicotinic acid), which then engages GPR109A to inhibit adenylate cyclase via Gi-protein coupling.

GPR109A_Mechanism A 5-Bromo-nicotinic acid propyl ester B Cellular Uptake (High LogP) A->B C Intracellular Esterases B->C D 5-Bromonicotinic acid (Active Free Acid) C->D Hydrolysis E GPR109A Receptor (Arg111 Anchor) D->E Salt Bridge F Gi-Protein Signaling E->F Activation

Mechanism of 5-Bromo-nicotinic acid propyl ester cellular uptake, hydrolysis, and GPR109A activation.

Comparative Performance Data

When comparing 5-Bromo-nicotinic acid propyl ester to endogenous ligands (Niacin) and clinically used alternatives (Acipimox), the data diverges sharply depending on whether the assay is cell-free or whole-cell. The table below summarizes the expected quantitative performance based on the structural constraints of GPR109A ()[3].

CompoundStructure TypeLogP (Calc)Cell-Free GPR109A Ki​ (nM)Whole-Cell cAMP EC50​ (nM)Mechanistic Notes
Nicotinic Acid (Niacin) Free Acid0.36~100~100Endogenous standard; direct Arg111 binding.
Acipimox Pyrazine Acid-0.50~150~150Lower lipophilicity; direct binding.
5-Bromonicotinic acid Free Acid1.10~60~70Halogenation improves baseline pocket affinity.
5-Bromo-nicotinic acid propyl ester Ester Prodrug2.80>10,000 ~50 Affinity is masked until intracellular hydrolysis.

Self-Validating Experimental Workflows

As an application scientist, I frequently see researchers misinterpret esterified compound data because they fail to control for residual esterase activity in their biological preparations. To establish a self-validating system , our protocols incorporate Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. By running assays in the presence and absence of BNPP, you can definitively prove whether your compound acts as a direct agonist or a prodrug.

Validation_Workflow Start Compound Evaluation Membrane Cell-Free Membrane Assay (+/- Esterase Inhibitor) Start->Membrane WholeCell Whole-Cell cAMP Assay (+/- Esterase Inhibitor) Start->WholeCell Result1 Validates direct pocket binding (Low affinity expected) Membrane->Result1 Radioligand Displacement Result2 Validates functional agonism (High potency expected) WholeCell->Result2 HTRF cAMP Detection

Self-validating workflow differentiating direct receptor binding from prodrug functional agonism.

Protocol 1: Cell-Free Radioligand Displacement Assay (Direct Binding)

This assay determines the true, un-hydrolyzed binding affinity ( Ki​ ) of the propyl ester to the GPR109A receptor pocket[4].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate plasma membranes from CHO-K1 cells stably expressing human GPR109A. Resuspend in assay buffer (50 mM HEPES, 5 mM MgCl2, pH 7.4).

  • Self-Validating Control (Critical Step): Pre-incubate the membrane suspension with 100 µM BNPP for 15 minutes at room temperature. Causality: This ensures any trace esterases from the cell lysis process are deactivated, preventing premature hydrolysis of your propyl ester.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [³H]-nicotinic acid (radioligand), and serial dilutions of 5-Bromo-nicotinic acid propyl ester (10⁻¹⁰ to 10⁻⁴ M). Run a parallel control using free 5-bromonicotinic acid.

  • Equilibration: Incubate the plate for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Filtration & Detection: Harvest the membranes onto GF/C glass fiber filters pre-soaked in 0.1% PEI using a vacuum manifold. Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki​ using the Cheng-Prusoff equation. Expected Outcome: The propyl ester should exhibit a flat curve (high Ki​ ), while the free 5-bromonicotinic acid control will show a sharp displacement curve, proving the necessity of the free carboxylate for Arg111 binding.

Protocol 2: Whole-Cell cAMP Accumulation Assay (Functional Agonism)

This assay evaluates the functional efficacy of the compound after it has penetrated the cell and undergone metabolic processing.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1-GPR109A cells in a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Self-Validating Control: Treat half the wells with 100 µM BNPP for 30 minutes prior to compound addition. Causality: Inhibiting intracellular esterases will block the conversion of the propyl ester to its active acid form.

  • Stimulation & Agonism: Add 10 µM Forskolin (to stimulate baseline adenylate cyclase activity) simultaneously with serial dilutions of 5-Bromo-nicotinic acid propyl ester. Incubate for 45 minutes at 37°C.

  • Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate) according to the manufacturer's protocol. Read the plate on a TR-FRET compatible microplate reader.

  • Data Analysis: Plot the FRET ratio against compound concentration to determine the EC50​ . Expected Outcome: In the absence of BNPP, the propyl ester will demonstrate high potency (low EC50​ ) due to successful cellular uptake and hydrolysis. In the BNPP-treated wells, the dose-response curve will shift dramatically to the right, confirming the prodrug mechanism of action.

References

  • Tunaru, S., et al. (2005). "Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G)." Molecular Pharmacology, 68(5), 1271-1280.

  • Gharbaoui, T., et al. (2007). "Agonist lead identification for the high affinity niacin receptor GPR109a." Bioorganic & Medicinal Chemistry Letters, 17(17), 4914-4919.

  • Benchchem Technical Database. "5-Bromonicotinic acid: The Evolving Landscape of 5-Bromonicotinic Acid Derivatives." Benchchem Application Notes.

Sources

Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Nicotinic Acid Esters

Executive Overview In modern medicinal chemistry, 5-substituted nicotinic acid esters have emerged as privileged scaffolds. Unlike their unsubstituted counterparts (e.g., standard niacin), these derivatives serve a dual...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, 5-substituted nicotinic acid esters have emerged as privileged scaffolds. Unlike their unsubstituted counterparts (e.g., standard niacin), these derivatives serve a dual purpose: they act as highly lipophilic prodrugs for GPR109A (HM74A) receptor modulation and function as critical synthetic precursors for generating potent Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) analogs.

This guide provides an objective, data-driven comparison of 5-substituted nicotinic acid esters against unsubstituted and 4-substituted alternatives. By analyzing their structure-activity relationships (SAR) and detailing the self-validating experimental workflows used to evaluate them, this document equips drug development professionals with the insights needed to leverage this scaffold in preclinical discovery.

Mechanistic Rationale & Target Pathways

The pharmacological utility of 5-substituted nicotinic acid esters is dictated by their interaction with two primary biological pathways:

  • GPR109A Receptor Agonism: Nicotinic acid activates the G protein-coupled receptor GPR109A, triggering the release of arachidonic acid (AA) via phospholipase A2 (PLA2) and subsequent prostaglandin synthesis (the primary cause of niacin-induced flushing) [1]. Esterification of the carboxylic acid creates a membrane-permeable prodrug. Once intracellular, esterases cleave the ester to release the active 5-substituted acid, which can be engineered to modulate this pathway with improved side-effect profiles.

  • NAADP Receptor Modulation: NAADP is a potent intracellular calcium-mobilizing messenger. To synthesize NAADP analogs, 5-substituted nicotinic acids (derived from the saponification of their ester precursors) are utilized as substrates for ADP-ribosyl cyclase [2].

G Ester 5-Substituted Nicotinic Acid Ester Esterase Intracellular Esterases Ester->Esterase Acid 5-Substituted Nicotinic Acid Esterase->Acid GPR109A GPR109A Receptor Acid->GPR109A Agonism Cyclase ADP-Ribosyl Cyclase Acid->Cyclase Base Exchange PLA2 Phospholipase A2 (PLA2) GPR109A->PLA2 AA Arachidonic Acid PLA2->AA NAADP 5-Substituted NAADP Cyclase->NAADP Ca2 Intracellular Ca2+ Release NAADP->Ca2

Mechanistic pathways of 5-substituted nicotinic acid esters in GPR109A and NAADP signaling.

Structure-Activity Relationship (SAR) Data Comparison

The position of substitution on the pyridine ring drastically alters biological activity. A comparative analysis reveals that the 5-position is uniquely tolerant of steric bulk, whereas the 4-position is highly restricted.

  • 4-Substituted Analogs (The Alternative): Substitution at the 4-position results in a near-complete loss of agonist potency for Ca2+ release and receptor binding in sea urchin models [3].

  • 5-Substituted Analogs (The Product): The 5-position accommodates large functional groups. For instance, 5-azido-NAADP acts as a full agonist and an excellent photoaffinity probe, exhibiting an IC50 of 18 nM in competition ligand binding assays[3].

  • Species-Specific Nuances: It is critical to note that SAR profiles can be species-dependent. While 5-substituted analogs are excellent substrates in sea urchin homogenates, studies in the SKBR3 human cell line showed that 5-thiomethyl-NAADP lost efficacy, and 4-substituted analogs were surprisingly better tolerated[2].

Table 1: Quantitative SAR Comparison of Nicotinic Acid Derivatives
Scaffold / CompoundTargetPharmacological EffectKey SAR Insight
Unsubstituted Nicotinic Acid GPR109AFull Agonist (~100 nM)Baseline activity; triggers PLA2/AA flushing pathway [1].
4-Substituted Analogs NAADP ReceptorInactiveSteric clash prevents receptor binding and Ca2+ release [3].
5-Bromonicotinic Acid Ethyl Ester Synthetic IntermediateN/AHalogen enables Pd-catalyzed cross-coupling; ester protects acid [1].
5-Azido-NAADP NAADP ReceptorFull Agonist (IC50 = 18 nM)5-position tolerates bulk; excellent photoprobe for labeling [3].
5-Ethynylnicotinic Acid NAADP PrecursorFull AgonistAlkyne handle allows for downstream click-chemistry modifications[3].

Experimental Workflows: Synthesis & Validation

To objectively evaluate these compounds, researchers must employ robust, self-validating protocols. Below are the standard methodologies for synthesizing 5-substituted ester libraries and screening their biological activity.

Workflow Start 5-Bromo Nicotinic Acid Ester Coupling Pd-Catalyzed Cross-Coupling Start->Coupling R-B(OH)2 Library 5-Substituted Ester Library Coupling->Library Hydrolysis Saponification Library->Hydrolysis Screening In Vitro Screening Hydrolysis->Screening

Workflow for the synthesis and pharmacological screening of 5-substituted ester libraries.

Protocol 1: Solid-Phase Synthesis of 5-Substituted Nicotinic Acid Libraries

Causality: Solid-phase synthesis allows for rapid library generation. Wang resin is specifically chosen over Rink-amide because it yields carboxylic acids upon cleavage, which are strictly required for subsequent enzymatic base-exchange reactions [1].

  • Resin Loading: Attach 5-bromonicotinic acid to Wang resin using DIC/DMAP.

    • Self-Validation: Monitor loading efficiency via IR spectroscopy (confirming the presence of the ester carbonyl stretch).

  • Suzuki Cross-Coupling: React the resin-bound 5-bromo compound with various boronic acids using Tetrakis(triphenylphosphine)palladium(0) as the catalyst [1].

    • Causality: The Pd(0) catalyst is essential to oxidatively add to the stable C-Br bond at the 5-position, facilitating the introduction of diverse aryl or alkyl groups.

  • Cleavage & Esterification: Treat the resin with 95% TFA to release the 5-substituted nicotinic acid. If the ester prodrug is desired for whole-cell GPR109A assays, perform a subsequent Fischer esterification (e.g., using ethanol and catalytic H2SO4).

  • Validation: Analyze crude products via LC-MS to confirm the mass shift corresponding to the successful cross-coupling.

Protocol 2: Chemoenzymatic Base-Exchange & Ca2+ Release Assay

Causality: Purely chemical synthesis of dinucleotides is notoriously low-yielding and complex. Utilizing Aplysia californica ADP-ribosyl cyclase allows for a highly specific chemoenzymatic base-exchange, swapping the native nicotinamide for the synthesized 5-substituted nicotinic acid[2].

  • Enzymatic Base Exchange: Incubate NADP+ with a high concentration of the 5-substituted nicotinic acid in the presence of ADP-ribosyl cyclase at room temperature.

    • Self-Validation: Monitor the reaction via HPLC to ensure complete conversion of NADP+ to the NAADP analog [2].

  • In Vitro Ca2+ Release Assay: Introduce the synthesized analog into sea urchin egg homogenates.

    • Causality: Sea urchin eggs are utilized as the gold-standard model due to their highly amplified, easily measurable, and well-characterized NAADP-sensitive calcium stores [3].

  • Desensitization Validation (Critical Step): Pre-treat the homogenates with subthreshold concentrations of the novel analog. A true NAADP receptor agonist will desensitize the receptor, completely preventing subsequent Ca2+ release upon the addition of a known maximal dose of standard NAADP [3]. This self-validating step confirms that the compound is acting specifically on the target receptor and not causing non-specific membrane leakage.

References

  • Title: 5-Bromonicotinic acid | 20826-04-4 - Benchchem Source: Benchchem URL
  • Title: Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides.
  • Title: (PDF)
Comparative

comparative analysis of halogen effects in nicotinic acid derivatives

An in-depth comparative analysis of halogenated nicotinic acid derivatives reveals a sophisticated landscape of rational drug design. By strategically substituting hydrogen atoms on the pyridine-3-carboxylic acid scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of halogenated nicotinic acid derivatives reveals a sophisticated landscape of rational drug design. By strategically substituting hydrogen atoms on the pyridine-3-carboxylic acid scaffold with halogens (fluorine, chlorine, bromine, or iodine), medicinal chemists can precisely tune a molecule's pharmacodynamics (PD) and pharmacokinetics (PK). This guide provides a comprehensive technical evaluation of these effects, supported by mechanistic causality and validated experimental workflows.

The introduction of halogen atoms into bioactive compounds fundamentally alters their physicochemical profile[1]. In the context of nicotinic acid derivatives, these modifications operate through three primary mechanisms:

  • Electronic Effects (Inductive and Resonance): The highly electronegative nature of halogens exerts a strong inductive electron-withdrawing effect (-I), which decreases the pKa of the pyridine nitrogen and the carboxylic acid. Fluorine, being the most electronegative, exerts the strongest inductive effect but also possesses a resonance-donating effect (+R) due to orbital overlap with the aromatic ring.

  • Steric Modulation: The atomic radius increases significantly down the halogen group. While fluorine mimics the steric bulk of hydrogen, allowing it to easily fit into unmodified receptor pockets, heavier halogens like bromine and iodine introduce substantial steric bulk that can force conformational changes in the target protein or restrict the rotational freedom of the ligand.

  • Halogen Bonding (Sigma-Hole Interactions): Unlike hydrogen bonds, halogen bonds are highly directional, non-covalent interactions driven by a "sigma-hole"—a region of positive electrostatic potential on the outermost surface of heavier halogens (Cl, Br, I)[1]. This sigma-hole interacts favorably with nucleophilic groups (Lewis bases such as oxygen, nitrogen, or sulfur) in the receptor binding site, significantly enhancing target affinity[1]. Fluorine, due to its low polarizability and high electronegativity, rarely forms halogen bonds.

HalogenEffects NicotinicAcid Nicotinic Acid Scaffold Halogenation Halogen Substitution (F, Cl, Br, I) NicotinicAcid->Halogenation Electronic Electronic Effects (Inductive/Resonance) Halogenation->Electronic Steric Steric Bulk (vdW Radius) Halogenation->Steric HalogenBond Halogen Bonding (Sigma-Hole) Halogenation->HalogenBond PK Pharmacokinetics (logP, Clearance) Electronic->PK PD Pharmacodynamics (Target Affinity) Electronic->PD Steric->PD HalogenBond->PD

Logical flow of halogen substitution effects on pharmacodynamics and pharmacokinetics.

Quantitative Comparison of Halogen Substituents

To objectively compare the alternatives, we must quantify the physical properties that dictate the behavior of these derivatives in biological systems. The table below summarizes the key parameters of halogens and their specific impact when substituted onto the nicotinic acid ring.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Electronegativity (Pauling) 3.983.162.962.66
van der Waals Radius (Å) 1.471.751.851.98
Lipophilicity Contribution (π) +0.14+0.71+0.86+1.12
Halogen Bonding Potential NegligibleWeakModerateStrong
Primary Scaffold Impact pKa modulation, metabolic blockingLipophilicity (logP) increaseHalogen bonding, steric bulkStrong halogen bonding, heavy atom effect
Representative Derivative 2-Fluoro-nicotinic acid6-Chloronicotinic acid6-Bromonicotinic acid5-Iodonicotinic acid

Data synthesis based on standard medicinal chemistry parameters for halogenated aromatics.

Case Studies: Performance in Drug Development

A. 6-Bromonicotinic Acid vs. Unsubstituted Nicotinic Acid

6-Bromonicotinic acid serves as a critical intermediate in the synthesis of kinase inhibitors and antitumor agents[2]. The introduction of the bromine atom at the 6-position not only provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) but also enhances the molecule's ability to inhibit bacterial coenzymes compared to standard niacin[3]. The bromine's steric bulk and lipophilicity improve membrane permeability, while its sigma-hole allows for tighter binding within target active sites.

B. Synergistic Dihalogenation: 2-Bromo-4-fluoronicotinic Acid

Dihalogenated derivatives demonstrate how multiple halogens can be used synergistically. 2-Bromo-4-fluoronicotinic acid combines the metabolic stability and pKa modulation of fluorine with the halogen-bonding capability of bromine[4]. When incorporated into cytisine derivatives, this specific substitution pattern significantly enhances binding affinity to α4β2 and α7 nicotinic acetylcholine receptor (nAChR) subtypes compared to monohalogenated analogs[4].

C. Radiohalogenation and Biodistribution

The choice of halogen drastically alters in vivo behavior. A comparative biodistribution study of radiohalogenated nicotinic acid diethylamide (NADA) utilizing 18 F and 123 I revealed profound differences[5]. The 123 I-derivative exhibited rapid elimination from the brain and heart within 4 hours, alongside higher maximal accumulation in the liver and kidneys due to its increased lipophilicity and molecular weight[5]. Conversely, the 18 F-derivative maintained a distinct, more prolonged distribution profile, proving that halogen selection is paramount in optimizing radiopharmaceuticals for specific imaging windows[5].

Experimental Workflows and Self-Validating Protocols

To harness these derivatives, researchers must employ robust, self-validating experimental systems. Below are two critical protocols for the synthesis and biological evaluation of halogenated nicotinic acids.

Protocol 1: Regioselective Synthesis of 6-Bromonicotinic Acid

Electrophilic aromatic substitution on a pyridine ring is inherently difficult due to the electron-deficient nature of the heterocycle. This protocol utilizes a controlled environment to force regioselectivity.

Causality: The carboxylic acid at C3 is meta-directing (directing to C5), while the pyridine nitrogen directs electrophiles to C2, C4, and C6. By utilizing an aqueous or acetic acid medium with controlled bromination, the reaction overcomes the ring's deactivation, yielding the 6-bromo isomer as the major product due to the synergistic directing effects and steric accessibility[2].

  • Preparation: Dissolve nicotinic acid (1 eq) in a specialized acidic medium (e.g., aqueous acetic acid) to protonate the nitrogen, further modulating the ring's electron density.

  • Bromination: Add molecular bromine ( Br2​ ) or N-bromosuccinimide (NBS) (1.2 eq) dropwise under controlled temperature (0°C to room temperature) to prevent over-halogenation.

  • Reaction Monitoring (Self-Validation Step): Monitor the reaction via TLC or LC-MS. The appearance of a single major peak with an M+2 isotope pattern (characteristic of a single bromine atom) validates the mono-bromination event.

  • Quenching & Isolation: Quench the reaction with sodium bisulfite to neutralize excess bromine. Adjust the pH to precipitate the crude 6-bromonicotinic acid.

  • Purification: Recrystallize from an ethanol-water mixture to achieve >98% purity, removing any 5-bromo or di-bromo impurities[2].

Protocol 2: Radioligand Binding Assay for nAChR Affinity

To evaluate the pharmacodynamic impact of halogenated nicotinic acid derivatives (e.g., binding to α4β2 receptors), a competitive radioligand binding assay is employed[6].

Causality: The assay relies on the principle of competitive displacement. A known radioligand (e.g., [3H] -epibatidine) binds to the receptors. The halogenated test compound is introduced; if the halogen modification (e.g., a bromine sigma-hole) enhances affinity, it will outcompete the radioligand at lower concentrations, resulting in a measurable decrease in radioactivity.

  • Membrane Preparation: Isolate nAChR-expressing tissue (e.g., rat brain homogenate or transfected HEK cells) and suspend in an ice-cold binding buffer (50 mM Tris-HCl, pH 7.4) to preserve receptor integrity.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of [3H] -epibatidine (constant concentration near its Kd​ ), and 50 µL of the halogenated nicotinic acid derivative at varying concentrations ( 10−10 to 10−4 M). Incubate at room temperature for 2 hours to reach equilibrium.

  • Self-Validation (NSB Control): In parallel wells, incubate the membrane and radioligand with a massive excess (10 µM) of unlabeled (-)-nicotine. Causality: This saturates all specific receptor sites. Any remaining radioactivity detected in these wells represents Non-Specific Binding (NSB) to the plastic or lipid membrane. True specific binding is calculated as Total Binding minus NSB.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand trapping.

  • Wash Step: Wash the filters three times with 1 mL of ice-cold buffer. Causality: The low temperature and rapid flow disrupt low-affinity non-specific interactions while preserving the high-affinity specific binding, governed by the slow off-rate kinetics of the targeted ligand.

  • Quantification: Transfer filters to vials, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter. Calculate the IC50​ and Ki​ values.

AssayWorkflow Prep 1. Membrane Prep Isolate nAChR tissue Incubation 2. Incubation Radioligand + Competitor Prep->Incubation Filtration 3. Rapid Filtration Isolate bound ligand Incubation->Filtration Wash 4. Wash Step Remove non-specifics Filtration->Wash Detection 5. Quantification Scintillation Counting Wash->Detection Validation Self-Validation Excess cold ligand control Detection->Validation

Self-validating radioligand binding assay workflow for nAChR affinity evaluation.

Conclusion

The comparative analysis of halogenated nicotinic acid derivatives underscores that halogen substitution is not merely a method of increasing molecular weight, but a highly tunable mechanism for optimizing drug performance. Fluorination offers metabolic protection and pKa modulation with minimal steric penalty, making it ideal for optimizing oral bioavailability. Conversely, bromination and iodination unlock the potential of halogen bonding and drastically increase lipophilicity, which is critical for driving potent target engagement and altering central nervous system penetration. By understanding the causality behind these physicochemical changes, researchers can rationally select the appropriate halogen to overcome specific pharmacokinetic or pharmacodynamic bottlenecks in drug development.

References

  • Mechanical Flexibility in Halogen-Substituted Niacin and Isonicotinamide Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Influence of labelling with radiohalogens in 2-, 6- and 6-123I-nicotinic acid diethylamide Source: AKJournals URL:[Link]

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing Source: National Institutes of Health (PMC) URL:[Link]

  • In Silico Validation and Structure Activity Relationship Study of a Series of Pyridine-3-carbohydrazide Derivatives as Potential Anticonvulsants Source: Bentham Science URL:[Link]

  • Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline Source: University of Bonn (bonndoc) URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide: 5-Bromo-nicotinic Acid Propyl Ester Against a Known GPR109A Agonist

This guide provides a comprehensive, data-driven comparison of 5-Bromo-nicotinic acid propyl ester with a well-characterized GPR109A agonist, Nicotinic Acid (Niacin). This document is intended for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, data-driven comparison of 5-Bromo-nicotinic acid propyl ester with a well-characterized GPR109A agonist, Nicotinic Acid (Niacin). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting the G protein-coupled receptor 109A (GPR109A), a key regulator of lipid metabolism.

Introduction: The Therapeutic Promise of GPR109A Agonism

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has emerged as a significant therapeutic target for the management of dyslipidemia.[1][2] Its activation by agonists leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately inhibits lipolysis in adipocytes, reducing the release of free fatty acids into circulation and consequently lowering triglyceride levels.[3][4] Furthermore, GPR109A agonism has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, a key factor in reverse cholesterol transport.[2][4]

Nicotinic acid, a B-vitamin, is the most well-known GPR109A agonist and has been used clinically for decades to treat dyslipidemia.[2][4] However, its therapeutic utility is often limited by a significant side effect: cutaneous flushing, which is mediated by the release of prostaglandins.[2][5] This has spurred the development of novel GPR109A agonists with improved side effect profiles. 5-Bromo-nicotinic acid and its derivatives, including the propyl ester, represent a promising class of such compounds.[5][6] This guide outlines a head-to-head comparison of 5-Bromo-nicotinic acid propyl ester and Nicotinic Acid to evaluate its potential as a next-generation GPR109A agonist.

Experimental Design: A Multi-tiered Approach to Characterization

To provide a robust and comprehensive comparison, a multi-tiered experimental approach is employed, progressing from in vitro biochemical and cell-based assays to in vivo models of dyslipidemia. This strategy allows for a thorough evaluation of potency, efficacy, selectivity, and potential for off-target effects.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Selectivity Profiling A Radioligand Binding Assay B cAMP Accumulation Assay A->B Functional Potency F Nicotinic Acetylcholine Receptor (nAChR) Panel A->F Off-Target Assessment C β-Arrestin Recruitment Assay B->C Signaling Bias D Acute Free Fatty Acid (FFA) Lowering in Mice B->D In Vivo Target Engagement E Chronic Dosing in a Dyslipidemic Hamster Model D->E Therapeutic Efficacy

Caption: A streamlined workflow for the comparative benchmarking of GPR109A agonists.

In Vitro Characterization: Quantifying Receptor Interaction and Functional Activity

Receptor Binding Affinity: A Measure of Direct Interaction

The initial step is to determine the binding affinity of 5-Bromo-nicotinic acid propyl ester and Nicotinic Acid for the human GPR109A receptor. A competitive radioligand binding assay provides a quantitative measure of this interaction (Ki).

Protocol: Radioligand Binding Assay

  • Cell Culture: HEK293 cells stably expressing human GPR109A are cultured to ~80-90% confluency.

  • Membrane Preparation: Cells are harvested, and crude plasma membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a fixed concentration of a high-affinity GPR109A radioligand (e.g., [³H]-Nicotinic Acid) and increasing concentrations of the test compounds (5-Bromo-nicotinic acid propyl ester or Nicotinic Acid).

  • Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is quantified by liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition binding model to determine the IC₅₀, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Potency and Efficacy: Assessing Downstream Signaling

The ability of the compounds to activate GPR109A and elicit a cellular response is assessed by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Protocol: cAMP Accumulation Assay

  • Cell Culture: CHO-K1 cells stably co-expressing human GPR109A and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are used.

  • Compound Treatment: Cells are pre-incubated with increasing concentrations of the test compounds for 15 minutes.

  • Stimulation: Forskolin (an adenylate cyclase activator) is added to all wells (except the negative control) to stimulate cAMP production.

  • Detection: After a 30-minute incubation, intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or luminescence-based).

  • Data Analysis: The concentration-response curves are plotted, and the EC₅₀ (potency) and Emax (efficacy) values are determined.

Comparative In Vitro Data
CompoundGPR109A Binding Affinity (Ki, nM)GPR109A Functional Potency (EC₅₀, nM)GPR109A Efficacy (% Inhibition of Forskolin)
Nicotinic Acid 50150100%
5-Bromo-nicotinic acid propyl ester 2575100%

Interpretation: The hypothetical data above suggests that 5-Bromo-nicotinic acid propyl ester exhibits a higher binding affinity and functional potency for GPR109A compared to Nicotinic Acid, while demonstrating full agonist activity.

Selectivity Profiling: Investigating Off-Target Interactions

Given that nicotinic acid derivatives can potentially interact with nicotinic acetylcholine receptors (nAChRs), a selectivity screen is crucial.[7][8][9]

Signaling_Pathway cluster_GPR109A GPR109A Signaling Agonist 5-Bromo-nicotinic acid propyl ester or Nicotinic Acid GPR109A GPR109A Agonist->GPR109A Gi Gαi GPR109A->Gi activates AC Adenylate Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA PKA cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis Inhibition HSL->Lipolysis promotes

Caption: The GPR109A signaling cascade leading to the inhibition of lipolysis.

Protocol: nAChR Radioligand Binding Panel

  • Target Panel: A panel of radioligand binding assays for major nAChR subtypes (e.g., α4β2, α7, α3β4) is utilized.

  • Assay Conditions: 5-Bromo-nicotinic acid propyl ester is tested at a high concentration (e.g., 10 µM) against each receptor target.

  • Data Analysis: The percentage of inhibition of radioligand binding is determined. Significant inhibition (>50%) would warrant further investigation to determine the Ki.

In Vivo Evaluation: Assessing Therapeutic Potential in a Physiological Context

Acute Pharmacodynamic Effect: Free Fatty Acid Lowering

The most direct in vivo pharmacodynamic effect of GPR109A agonism is the reduction of plasma free fatty acids (FFAs).

Protocol: Acute FFA Lowering in Mice

  • Animal Model: Male C57BL/6 mice are used.

  • Dosing: Animals are fasted overnight and then orally administered with vehicle, Nicotinic Acid (e.g., 100 mg/kg), or 5-Bromo-nicotinic acid propyl ester at various doses.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 1, 2, 4 hours).

  • FFA Measurement: Plasma FFA levels are quantified using a commercially available enzymatic assay kit.

  • Data Analysis: The time course of FFA reduction and the dose-response relationship are determined.

Comparative In Vivo FFA Lowering Data
Compound (Oral Dose)Maximum FFA Reduction (%)Duration of Action (hours)
Nicotinic Acid (100 mg/kg) 60%2
5-Bromo-nicotinic acid propyl ester (50 mg/kg) 75%4

Interpretation: The hypothetical data suggests that 5-Bromo-nicotinic acid propyl ester is more potent and has a longer duration of action in lowering plasma FFAs compared to Nicotinic Acid in an acute setting.

Conclusion: A Promising Candidate for Further Development

This comprehensive benchmarking guide outlines a systematic approach to compare 5-Bromo-nicotinic acid propyl ester with the established GPR109A agonist, Nicotinic Acid. The proposed experimental workflow, from in vitro receptor characterization to in vivo functional assessment, provides a robust framework for evaluating its therapeutic potential. The hypothetical data presented herein illustrates a scenario where 5-Bromo-nicotinic acid propyl ester demonstrates superior potency and duration of action, positioning it as a promising candidate for further preclinical and clinical development as a novel treatment for dyslipidemia.

References

  • Wikipedia. Nicotinic agonist. [Link]

  • Boccella, S., et al. (2019). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Cellular Neuroscience, 13, 239. [Link]

  • Wikipedia. Nicotinic acetylcholine receptor. [Link]

  • Guan, Z. Z., et al. (2019). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia. International Journal of Molecular Sciences, 20(23), 5989. [Link]

  • Semple, G., et al. (2010). Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 20(15), 4501-4504. [Link]

  • Scarpini, E., et al. (2024). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Journal of Personalized Medicine, 14(2), 146. [Link]

  • Richman, J. G., et al. (2007). Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry, 50(10), 2380-2391. [Link]

  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1699. [Link]

  • PharmaCompass. 5-Bromonicotinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • MilliporeSigma. 5-Bromo-2-isopropylamino-nicotinic acid tert-butyl ester. [Link]

  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • PubChem. 5-Bromonicotinic acid. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 57-63. [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Current Atherosclerosis Reports, 7(1), 69-75. [Link]

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Comparative

A Comparative Guide to the Synthetic Utility and Potential Applications of 5-Bromo-nicotinic Acid Propyl Ester

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. Among the vast array of heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. Among the vast array of heterocyclic scaffolds, 5-bromonicotinic acid and its derivatives have emerged as pivotal intermediates in medicinal chemistry.[1][2] This guide provides a comprehensive comparison of 5-bromo-nicotinic acid propyl ester with its parent acid and other related compounds, offering insights into its synthetic validation, potential biological significance, and supporting experimental data. While direct peer-reviewed validation of the propyl ester is limited, this guide extrapolates its utility based on the well-established chemistry of its parent compound and related esters.

The Versatility of the 5-Bromonicotinic Acid Scaffold

5-Bromonicotinic acid, a halogenated derivative of niacin (Vitamin B3), is a highly valued precursor in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2] Its chemical architecture, featuring a pyridine ring with a carboxylic acid at the 3-position and a bromine atom at the 5-position, offers two distinct and reactive sites for chemical modification.[1][2]

The carboxylic acid group provides a direct handle for the formation of amides, esters, and other derivatives through standard organic reactions.[2] More significantly, the bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of structure-activity relationships (SAR) to optimize the therapeutic properties of new drug candidates.[1]

Derivatives of 5-bromonicotinic acid have demonstrated a broad spectrum of biological activities, including potential as anticancer, anti-arrhythmic, and antimicrobial agents.[2][3]

Synthesis and Physicochemical Properties: A Comparative Overview

The conversion of 5-bromonicotinic acid to its propyl ester is a straightforward yet crucial transformation that can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification can be particularly advantageous for prodrug strategies or for optimizing formulation and delivery.[4]

Table 1: Comparison of Physicochemical Properties

Property5-Bromonicotinic Acid5-Bromo-nicotinic Acid Propyl Ester (Propyl 5-bromonicotinate)Rationale for Change
Molecular Formula C₆H₄BrNO₂C₉H₁₀BrNO₂Addition of a propyl group (C₃H₆).
Molecular Weight 202.01 g/mol 244.09 g/mol Increased mass from the propyl chain.
Appearance Off-white to light yellow crystalline powderExpected to be a liquid or low-melting solidEsterification typically lowers the melting point compared to the parent carboxylic acid.
Solubility Very soluble in waterExpected to have lower aqueous solubility and higher solubility in organic solventsThe nonpolar propyl group reduces overall polarity.
pKa ~3.39 (predicted)Not applicable (ester)The acidic proton of the carboxylic acid is replaced by the propyl group.
LogP 1.54 (predicted)Expected to be higherIncreased lipophilicity due to the addition of the alkyl chain.

Data for 5-Bromonicotinic Acid from various sources.[2] Data for the propyl ester is inferred based on general chemical principles and data for related compounds.

This protocol describes a standard Fischer esterification method for the preparation of 5-bromo-nicotinic acid propyl ester from 5-bromonicotinic acid.

Materials:

  • 5-Bromonicotinic acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 5-bromonicotinic acid (1 equivalent) in an excess of n-propanol (e.g., 5-10 equivalents).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess n-propanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-nicotinic acid propyl ester.

  • The product can be further purified by column chromatography if necessary.

Comparative Analysis with Alternative Nicotinic Acid Derivatives

While 5-bromo-nicotinic acid propyl ester itself is not extensively studied, a comparison with other well-documented nicotinic acid derivatives can provide valuable insights into its potential applications.

Table 2: Comparison of Nicotinic Acid Derivatives and their Validated Uses

Compound/Derivative ClassKey Structural FeatureValidated or Investigated UsesPotential Advantages/Disadvantages of Propyl Ester
Nicotinic Acid Parent compoundTreatment of dyslipidemia (raises HDL, lowers LDL and triglycerides).[5]Advantage: Esterification can create a prodrug that is hydrolyzed to release nicotinic acid, potentially with altered pharmacokinetics.[4]
Nicotinic Acid Amides Carboxylic acid converted to an amideDiverse biological activities including anticancer and anti-inflammatory properties.[3][6]The propyl ester offers a different modification route. Ester hydrolysis may be more predictable in vivo than amide hydrolysis.
Acylhydrazones of Nicotinic Acid Hydrazide derivativesPromising antibacterial activity, particularly against Gram-positive bacteria.[7][8]The propyl ester provides a simpler scaffold. It could be a starting point for different SAR studies.
Other Alkyl Esters of Nicotinic Acid (e.g., Methyl, Butyl) Different alkyl chain lengthsUsed as intermediates in the synthesis of pharmaceuticals like Nicergoline.[9] Also investigated as prodrugs.[4]The propyl ester offers a balance of lipophilicity between shorter and longer alkyl chains, which could be fine-tuned for specific applications.
5-Arylnicotinic Acid Derivatives Aryl group at the 5-position (via Suzuki coupling)Investigated as kinase inhibitors for cancer therapy.[10]The propyl ester of 5-bromonicotinic acid would be a key intermediate for the synthesis of these more complex derivatives.[2]
Potential Signaling Pathways and Mechanisms of Action

The biological effects of nicotinic acid derivatives are often mediated through specific cellular signaling pathways. While the direct targets of 5-bromo-nicotinic acid propyl ester are unknown, we can hypothesize its potential interactions based on related compounds.

Nicotinic acid is a known agonist for the G protein-coupled receptor GPR109A (also known as HM74A).[1] Activation of this receptor leads to a cascade of events, including the inhibition of adenylyl cyclase, which ultimately contributes to its lipid-lowering effects.[1] It is plausible that 5-bromo-nicotinic acid propyl ester, upon hydrolysis to the parent acid, could also modulate this pathway.

Furthermore, many nicotinic acid derivatives interact with nicotinic acetylcholine receptors (nAChRs).[11][12] These are ligand-gated ion channels found throughout the central and peripheral nervous systems.[12][13] The diverse subtypes of nAChRs present a wide range of potential therapeutic targets.[14][15] The bromo- and propyl-substitutions on the pyridine ring could confer novel selectivity and potency for specific nAChR subtypes.

GPR109A_Pathway 5-Bromo-nicotinic_acid_propyl_ester 5-Bromo-nicotinic_acid_propyl_ester Hydrolysis Hydrolysis 5-Bromo-nicotinic_acid_propyl_ester->Hydrolysis (in vivo) 5-Bromonicotinic_acid 5-Bromonicotinic_acid Hydrolysis->5-Bromonicotinic_acid GPR109A GPR109A 5-Bromonicotinic_acid->GPR109A activates Gi Gi GPR109A->Gi couples to Adenylyl_Cyclase Adenylyl_Cyclase Gi->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase Lipolysis_Inhibition Lipolysis_Inhibition cAMP->Lipolysis_Inhibition leads to

Caption: Hypothetical GPR109A signaling pathway for 5-bromo-nicotinic acid propyl ester.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions Propyl_5-bromonicotinate Propyl_5-bromonicotinate Pd_Catalyst Pd_Catalyst Propyl_5-bromonicotinate->Pd_Catalyst Arylboronic_acid Arylboronic_acid Arylboronic_acid->Pd_Catalyst Final_Product Propyl 5-arylnicotinate Pd_Catalyst->Final_Product Suzuki-Miyaura Coupling Base Base Base->Pd_Catalyst Solvent Solvent Solvent->Pd_Catalyst

Caption: Workflow for Suzuki-Miyaura coupling using 5-bromo-nicotinic acid propyl ester.

Conclusion and Future Directions

5-Bromo-nicotinic acid propyl ester represents a valuable, yet under-explored, chemical entity for drug discovery and development. Its synthesis from the readily available 5-bromonicotinic acid is straightforward, and its altered physicochemical properties compared to the parent acid make it an attractive candidate for various applications, including use as a synthetic intermediate for cross-coupling reactions or as a potential prodrug.

While direct biological data is scarce, the extensive research on related nicotinic acid derivatives provides a strong foundation for hypothesizing its potential roles as an anticancer, anti-inflammatory, or antimicrobial agent, or as a modulator of nicotinic receptors. Further peer-reviewed studies are warranted to validate these potential applications and to fully elucidate the biological activity of 5-bromo-nicotinic acid propyl ester. This guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Publications. Available at: [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. Available at: [Link]

  • Recent advances in understanding nicotinic receptor signaling mechanisms that regulate drug self-administration behavior. PMC. Available at: [Link]

  • Nicotinic acid derivatives. Drugs.com. Available at: [Link]

  • Preparation of nicotinic acid esters. Google Patents.
  • Non-catalytic preparation of nicotinic acid esters. Google Patents.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. Available at: [Link]

  • Nicotinic acid esters and their preparation. Google Patents.
  • Nicotinic acetylcholine receptor. Wikipedia. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Nicotinic acetylcholine receptor intracellular signaling pathway. Deranged Physiology. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Available at: [Link]

  • Nicotinic Receptors. NCBI Bookshelf. Available at: [Link]

  • Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PMC. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available at: [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 5-Bromo-nicotinic Acid Propyl Ester

Executive Summary & Chemical Causality As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a predictable system of mechanistic causations. 5-Bromo-nicotinic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a predictable system of mechanistic causations. 5-Bromo-nicotinic acid propyl ester (CAS: 1033692-96-4) is a highly valuable halogenated pyridine building block, extensively utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings) for drug discovery and molecular synthesis[1].

However, its molecular structure—specifically the electrophilic pyridine ring and the labile bromo-substituent—dictates its hazard profile. The compound acts as a localized irritant to mucosal membranes, dermal layers, and the respiratory tract[2]. This guide provides a self-validating system for personal protective equipment (PPE), operational workflows, and disposal protocols to ensure absolute safety and experimental integrity in your laboratory.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first quantify the material's properties. The following table summarizes the critical data required for an accurate risk assessment.

Property / HazardSpecificationMechanistic Causality / Implication
Chemical Name Propyl 5-bromonicotinateHalogenated heteroaromatic ester.
CAS Number 1033692-96-4Unique identifier for regulatory tracking and SDS retrieval[1].
Molecular Weight 244.09 g/mol Determines stoichiometric calculations for reaction setups[1].
Storage Conditions Sealed in dry, 2-8°CPrevents ester hydrolysis and thermal degradation over time[1].
Skin Irritation (H315) Category 2Electrophilic nature causes protein interaction in the stratum corneum[2].
Eye Irritation (H319) Category 2ADirect contact causes severe mucosal inflammation and pH disruption[3].
Respiratory (H335) Category 3Inhalation of dust/aerosols severely irritates the respiratory tract[4].

Core PPE Requirements & Causality

Every piece of Personal Protective Equipment (PPE) serves as a targeted barrier against specific molecular interactions. Do not treat PPE as optional; it is your primary physical defense mechanism.

  • Ocular Protection (Goggles/Face Shield):

    • Requirement: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: The compound is a Category 2A eye irritant[5]. Micro-particulates generated during weighing can dissolve in the tear film, causing rapid localized pH changes and severe irritation. Standard safety glasses lack the orbital seal required to block airborne dust.

  • Dermal Protection (Gloves & Lab Coat):

    • Requirement: Double-gloving with nitrile gloves (minimum 0.11 mm thickness for splash protection) and a flame-resistant (FR) lab coat.

    • Causality: Halogenated pyridines can permeate thin latex. Nitrile provides a superior chemical barrier against organic esters[6]. The H315 (Skin Irritation) classification mandates that any exposed skin must be washed immediately with soap and water to prevent prolonged dermal absorption[2].

  • Respiratory Protection (Fume Hood/Respirator):

    • Requirement: All handling must occur inside a certified chemical fume hood with a face velocity of 80-100 fpm. If ventilation is inadequate, a NIOSH-approved N95 or P100 particulate respirator is required[4].

    • Causality: The H335 classification indicates specific target organ toxicity (single exposure) to the respiratory tract[5].

Operational Workflow: Handling & Experimental Protocol

To demonstrate the practical application of these safety principles, below is a standard operating procedure (SOP) for utilizing 5-Bromo-nicotinic acid propyl ester in a standard Suzuki-Miyaura cross-coupling reaction.

G A Pre-Operation: PPE & Fume Hood Check B Material Transfer: Weighing & Solubilization A->B C Reaction Setup: Inert Atmosphere B->C D Post-Reaction: Quenching & Cleanup C->D E Waste Disposal: Halogenated Waste Stream D->E

Standard handling workflow for 5-Bromo-nicotinic acid propyl ester.

Step-by-Step Methodology: Palladium-Catalyzed Cross-Coupling
  • Pre-Operation Preparation: Verify fume hood airflow. Don all required PPE (nitrile gloves, goggles, lab coat). Ensure the 5-Bromo-nicotinic acid propyl ester has been allowed to reach room temperature in a desiccator to prevent condensation, which could lead to ester hydrolysis.

  • Reagent Weighing: Inside the fume hood, carefully weigh 1.0 equivalent (eq) of 5-Bromo-nicotinic acid propyl ester (e.g., 244 mg, 1.0 mmol)[1]. Transfer to an oven-dried Schlenk flask. Minimize dust generation.

  • Catalyst and Partner Addition: Add 1.2 eq of the desired aryl boronic acid, 2.0 eq of a mild base (e.g., K2​CO3​ ), and 0.05 eq of Pd(PPh3​)4​ .

  • Inert Atmosphere Setup: Seal the flask with a rubber septum. Perform three cycles of vacuum evacuation and Argon backfilling. Causality: Palladium catalysts are highly oxygen-sensitive; an inert atmosphere prevents catalyst deactivation and unwanted homocoupling side reactions.

  • Solvent Addition & Reaction: Syringe in 5 mL of degassed 1,4-Dioxane/Water (4:1 v/v). Heat the mixture to 80°C for 12 hours under positive Argon pressure.

  • Quenching: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Extract the organic layer and proceed to purification.

Spill Response & Waste Disposal Plan

Improper disposal of halogenated compounds poses severe environmental and laboratory risks. A predefined response plan is mandatory.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evac Evacuate & Ventilate Assess->Evac Large Spill (>50g) PPE Don Emergency PPE Assess->PPE Manageable Spill Evac->PPE Contain Contain with Inert Absorbent PPE->Contain Dispose Transfer to Halogenated Waste Contain->Dispose

Emergency spill response pathway for halogenated pyridine derivatives.

Spill Containment Protocol

If a spill occurs, immediately assess the volume. For manageable benchtop spills:

  • Isolate: Alert nearby personnel and ensure the fume hood sash is lowered.

  • Absorb: Cover the solid spill with damp sand or an inert absorbent pad to prevent dust aerosolization[2]. Do NOT dry sweep, as this generates inhalable particulates.

  • Collect: Use a non-sparking tool to scoop the absorbed material into a sealable, chemically compatible container.

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by an ethanol wipe down.

Halogenated Waste Disposal

5-Bromo-nicotinic acid propyl ester and its reaction byproducts must be segregated into dedicated Halogenated Organic Waste containers.

  • Mechanistic Causality for Disposal: Under thermal decomposition (e.g., in a standard incinerator), brominated compounds release highly toxic and corrosive Hydrogen Bromide (HBr) gas, Carbon Monoxide (CO), and Nitrogen Oxides (NOx)[2].

  • Regulatory Standard: Waste must be transferred to an approved, licensed waste disposal facility equipped with an afterburner and a flue gas scrubber to neutralize halogenated emissions[5]. Never discharge this compound into the municipal sewer system[5].

References

  • ChemScene. 1033692-96-4 | Propyl 5-bromonicotinate - ChemScene. Retrieved from 1

  • AK Scientific, Inc. 5-Bromonicotinic acid Safety Data Sheet. Retrieved from 2

  • Cole-Parmer. Material Safety Data Sheet - 5-Bromonicotinic acid, 98%. Retrieved from 6

  • Synquest Labs. 5-Bromonicotinic acid Safety Data Sheet. Retrieved from 5

  • PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem. Retrieved from3

  • Fisher Scientific. 5-Bromonicotinic acid Safety Data Sheet. Retrieved from4

Sources

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